molecular formula C12H14N2 B1321820 3-(Piperidin-4-yl)benzonitrile CAS No. 370864-72-5

3-(Piperidin-4-yl)benzonitrile

Cat. No.: B1321820
CAS No.: 370864-72-5
M. Wt: 186.25 g/mol
InChI Key: CSINBIMKXOMGDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Piperidin-4-yl)benzonitrile is a useful research compound. Its molecular formula is C12H14N2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(Piperidin-4-yl)benzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(Piperidin-4-yl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Piperidin-4-yl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-piperidin-4-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c13-9-10-2-1-3-12(8-10)11-4-6-14-7-5-11/h1-3,8,11,14H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSINBIMKXOMGDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70614052
Record name 3-(Piperidin-4-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70614052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370864-72-5
Record name 3-(Piperidin-4-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70614052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 370864-72-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-(Piperidin-4-yl)benzonitrile: Chemical Properties, Structure, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential therapeutic applications of 3-(Piperidin-4-yl)benzonitrile. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It includes a summary of its physicochemical properties, a detailed plausible synthesis protocol, and an exploration of its potential biological activities based on structurally related compounds. The guide also features mandatory visualizations, including its chemical structure and a proposed signaling pathway, to facilitate a deeper understanding of its potential pharmacological relevance.

Chemical Identity and Properties

3-(Piperidin-4-yl)benzonitrile is a heterocyclic organic compound featuring a piperidine ring attached to a benzonitrile moiety.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name 3-(Piperidin-4-yl)benzonitrileInferred
CAS Number 370864-72-5[1][2]
Molecular Formula C₁₂H₁₄N₂[3]
Molecular Weight 186.25 g/mol [3]
SMILES N#Cc1cccc(c1)C2CCNCC2Inferred

Table 2: Physicochemical Properties (Predicted)

PropertyValueNotes
Melting Point Not availableData not found in the public domain.
Boiling Point Not availableData not found in the public domain.
Solubility Not availableExpected to be soluble in organic solvents like DMSO and methanol.
pKa Not availableThe piperidine nitrogen is basic.

Chemical Structure

The structure of 3-(Piperidin-4-yl)benzonitrile consists of a central piperidine ring, which is a saturated six-membered heterocycle containing one nitrogen atom. A benzonitrile group is attached to the 4-position of this piperidine ring. The benzonitrile moiety is a benzene ring substituted with a nitrile (-C≡N) group at the meta-position relative to the piperidine attachment point.

Caption: 2D Chemical Structure of 3-(Piperidin-4-yl)benzonitrile.

Synthesis and Characterization

Proposed Experimental Protocol: Synthesis

A potential synthesis could be achieved via a Suzuki or a Buchwald-Hartwig cross-coupling reaction. Here, a plausible multi-step synthesis is outlined:

Step 1: N-protection of 4-piperidone.

  • Dissolve 4-piperidone hydrochloride in a suitable solvent such as dichloromethane.

  • Add a base, for example, triethylamine, to neutralize the hydrochloride salt.

  • Introduce a protecting group, such as di-tert-butyl dicarbonate (Boc₂O), to the reaction mixture.

  • Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work up the reaction mixture by washing with water and brine, followed by drying over anhydrous sodium sulfate and solvent evaporation to yield N-Boc-4-piperidone.

Step 2: Wittig or Horner-Wadsworth-Emmons reaction.

  • Prepare a phosphonium ylide or a phosphonate carbanion from a suitable haloacetonitrile.

  • React the N-Boc-4-piperidone with the ylide or carbanion in an appropriate solvent like tetrahydrofuran (THF) to form an intermediate with an exocyclic double bond and a nitrile group.

Step 3: Reduction of the double bond.

  • Hydrogenate the intermediate from Step 2 using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. This will reduce the double bond to a single bond, yielding N-Boc-4-(cyanomethyl)piperidine.

Step 4: Deprotection of the piperidine nitrogen.

  • Treat the N-Boc-4-(cyanomethyl)piperidine with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent, to remove the Boc protecting group.

  • Neutralize the resulting salt to obtain 4-(cyanomethyl)piperidine.

Step 5: Arylation of the piperidine.

  • Couple the 4-(cyanomethyl)piperidine with 3-bromobenzonitrile using a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

  • The reaction would be carried out in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide) in an inert solvent like toluene.

  • Purify the final product, 3-(Piperidin-4-yl)benzonitrile, using column chromatography.

Characterization

The synthesized compound would be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the chemical structure and the connectivity of atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the nitrile group (around 2220-2240 cm⁻¹) and the N-H bond of the piperidine ring.

  • High-Performance Liquid Chromatography (HPLC): HPLC would be employed to assess the purity of the final compound.

Potential Biological Activity and Signaling Pathways

Direct biological activity data for 3-(Piperidin-4-yl)benzonitrile is not extensively reported. However, the piperidine and benzonitrile moieties are present in numerous biologically active molecules. Structurally related compounds have shown potential as inhibitors of various enzymes and receptors.

Based on the activity of similar piperidinyl-benzonitrile derivatives, one potential area of interest is in the inhibition of kinases involved in cancer progression, such as VEGFR-2 and c-Met.[4] Another potential application, given the prevalence of the piperidine scaffold, is in the development of agents targeting the central nervous system.

Hypothetical Signaling Pathway: Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a validated strategy in cancer therapy. A molecule like 3-(Piperidin-4-yl)benzonitrile could potentially act as an inhibitor of this pathway.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 3-(Piperidin-4-yl)benzonitrile (Hypothetical Inhibitor) Inhibitor->VEGFR2

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway.

Experimental Workflows

General Workflow for Synthesis and Purification

The following diagram illustrates a general workflow for the synthesis and purification of 3-(Piperidin-4-yl)benzonitrile based on the proposed synthetic route.

Synthesis_Workflow Start Starting Materials (e.g., 4-piperidone, 3-bromobenzonitrile) Protection N-Protection Start->Protection Coupling Coupling Reaction Protection->Coupling Deprotection Deprotection Coupling->Deprotection Purification Purification (Column Chromatography) Deprotection->Purification Characterization Characterization (NMR, MS, IR, HPLC) Purification->Characterization FinalProduct 3-(Piperidin-4-yl)benzonitrile Characterization->FinalProduct

Caption: A generalized experimental workflow for synthesis and purification.

Conclusion

3-(Piperidin-4-yl)benzonitrile is a compound of interest for medicinal chemistry and drug discovery due to its structural motifs, which are common in pharmacologically active agents. While specific experimental data on its physical properties and biological activity are limited in publicly available literature, this guide provides a comprehensive overview based on its chemical structure and the properties of related compounds. The proposed synthetic route and the hypothetical biological target offer a starting point for further research into the therapeutic potential of this molecule. Further experimental validation is necessary to fully elucidate its chemical and biological profile.

References

Unraveling the In Vitro Profile of 3-(Piperidin-4-yl)benzonitrile: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 27, 2025 – An in-depth review of publicly available scientific literature and chemical databases reveals a notable absence of specific in vitro mechanism of action studies for the compound 3-(Piperidin-4-yl)benzonitrile (CAS No. 370864-72-5). While the piperidine and benzonitrile moieties are common pharmacophores found in a wide array of biologically active molecules, this specific chemical entity appears primarily in the context of chemical synthesis and as a building block for more complex pharmaceutical agents. This technical guide summarizes the available information and contextualizes the potential pharmacological relevance of its core structural components.

Chemical Identity and Properties

3-(Piperidin-4-yl)benzonitrile is a chemical compound with the molecular formula C₁₂H₁₄N₂.[1][2] It features a piperidine ring connected at its 4-position to a benzonitrile group at the 3-position of the phenyl ring. Its chemical structure is well-documented and the compound is commercially available from various suppliers.[3][4]

Presence in Scientific Literature and Patents

Searches of scientific databases and patent literature indicate that 3-(Piperidin-4-yl)benzonitrile is predominantly cited as a chemical intermediate in the synthesis of more complex molecules. For instance, patent documents describe its use in the creation of derivatives with potential therapeutic applications, including but not limited to dipeptidyl peptidase-IV (DPP-IV) inhibitors and Akt inhibitors. However, these documents do not provide specific in vitro pharmacological data for 3-(Piperidin-4-yl)benzonitrile itself.

The broader classes of piperidine and benzonitrile derivatives have been investigated for a multitude of biological activities. Research on related structures has explored their potential as:

  • Anti-HIV and anti-tuberculosis agents.[5]

  • Antifungal compounds.

  • Inhibitors of the dopamine transporter (DAT).

  • Modulators of the GABAA receptor.

It is crucial to emphasize that these findings pertain to derivatives and not to 3-(Piperidin-4-yl)benzonitrile directly. The structure-activity relationship (SAR) can be highly specific, and the biological activity of a parent scaffold cannot be directly extrapolated to its individual, unfunctionalized form.

Postulated Areas for Future Investigation

Given the prevalence of the piperidine and benzonitrile motifs in medicinal chemistry, 3-(Piperidin-4-yl)benzonitrile could be a valuable starting point for drug discovery campaigns. A logical workflow for elucidating its potential in vitro mechanism of action would involve a series of screening and profiling assays.

G cluster_0 Initial Screening cluster_1 Target Identification & Validation cluster_2 Mechanism of Action Elucidation Broad Panel Receptor Screening Broad Panel Receptor Screening Affinity Chromatography Affinity Chromatography Broad Panel Receptor Screening->Affinity Chromatography Identified Hits Enzyme Inhibition Assays Enzyme Inhibition Assays Computational Docking Computational Docking Enzyme Inhibition Assays->Computational Docking Confirmed Inhibition Phenotypic Screening Phenotypic Screening Genetic Knockdown/Knockout Genetic Knockdown/Knockout Phenotypic Screening->Genetic Knockdown/Knockout Observed Phenotype Signaling Pathway Analysis Signaling Pathway Analysis Affinity Chromatography->Signaling Pathway Analysis Dose-Response Studies Dose-Response Studies Computational Docking->Dose-Response Studies Binding Kinetics Binding Kinetics Genetic Knockdown/Knockout->Binding Kinetics

Figure 1. A proposed experimental workflow for determining the in vitro mechanism of action.

Conclusion

References

Spectroscopic Profile of 3-(Piperidin-4-yl)benzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-(Piperidin-4-yl)benzonitrile, a molecule of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Chemical Structure and Properties

IUPAC Name: 3-(Piperidin-4-yl)benzonitrile Molecular Formula: C₁₂H₁₄N₂ Molecular Weight: 186.25 g/mol CAS Number: 370864-72-5

The structure of 3-(Piperidin-4-yl)benzonitrile consists of a piperidine ring attached at its 4-position to a benzonitrile moiety at the 3-position. This combination of a saturated heterocyclic amine and an aromatic nitrile gives rise to a distinct spectroscopic fingerprint.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data for 3-(Piperidin-4-yl)benzonitrile

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~ 7.4 - 7.7m4HAromatic protons (benzonitrile ring)
~ 3.1 - 3.3m2HEquatorial protons on C2 and C6 of piperidine
~ 2.7 - 2.9m2HAxial protons on C2 and C6 of piperidine
~ 2.5 - 2.7m1HProton on C4 of piperidine
~ 1.8 - 2.0m2HEquatorial protons on C3 and C5 of piperidine
~ 1.6 - 1.8m2HAxial protons on C3 and C5 of piperidine
~ 1.5 (broad)s1HN-H proton of piperidine

Table 2: Predicted ¹³C NMR Data for 3-(Piperidin-4-yl)benzonitrile

Chemical Shift (δ) ppmAssignment
~ 140 - 145C-CN (benzonitrile)
~ 129 - 135Aromatic CHs (benzonitrile)
~ 118 - 120-C≡N (nitrile carbon)
~ 112 - 115C3 of benzonitrile (ipso-carbon)
~ 45 - 50C2 and C6 of piperidine
~ 40 - 45C4 of piperidine
~ 30 - 35C3 and C5 of piperidine
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Key IR Absorptions for 3-(Piperidin-4-yl)benzonitrile

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
~ 3300 - 3500Medium, BroadN-HStretching
~ 3000 - 3100MediumAromatic C-HStretching
~ 2850 - 2950Medium to StrongAliphatic C-HStretching
~ 2220 - 2240Strong, Sharp-C≡N (Nitrile)Stretching[1]
~ 1600, 1480Medium to WeakC=CAromatic Ring Stretching
~ 1100 - 1300MediumC-NStretching

The presence of a sharp, strong peak around 2230 cm⁻¹ is a characteristic feature of the nitrile group.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Table 4: Expected Mass Spectrometry Data for 3-(Piperidin-4-yl)benzonitrile

m/z RatioIonDescription
186[M]⁺Molecular Ion
187[M+1]⁺Due to the natural abundance of ¹³C
Key FragmentsFragmentation of the piperidine ring and loss of HCN are expected.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like 3-(Piperidin-4-yl)benzonitrile.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical to avoid interfering signals.[2]

  • Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is shimmed to achieve homogeneity.

  • ¹H NMR Acquisition: A standard one-pulse experiment is typically used. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

  • ¹³C NMR Acquisition: A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually required due to the low natural abundance of ¹³C.

  • Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid): A small amount of the solid sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory, which is a common modern technique. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk. For a thin solid film, the compound is dissolved in a volatile solvent, a drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate.[3]

  • Data Acquisition: A background spectrum of the empty instrument (or the clean ATR crystal/salt plate) is recorded. The sample is then placed in the IR beam path, and the sample spectrum is acquired.

  • Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas or liquid chromatography.

  • Ionization: An ionization technique is applied to generate charged molecules or molecular fragments. Electron Ionization (EI) is a common method that causes extensive fragmentation, providing structural information. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to observe the molecular ion more clearly.[4][5]

  • Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.[5]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Chemical Compound (3-(Piperidin-4-yl)benzonitrile) NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Acquire FID Process Spectrum NMR->NMR_Data IR_Data Acquire Interferogram Process Spectrum IR->IR_Data MS_Data Acquire Ion Signal Generate Mass Spectrum MS->MS_Data Structure Determine Chemical Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A flowchart of the general workflow for spectroscopic analysis.

References

In Silico Modeling of 3-(Piperidin-4-yl)benzonitrile: A Technical Guide to Dopamine D4 Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in silico modeling of 3-(Piperidin-4-yl)benzonitrile, a scaffold of significant interest in medicinal chemistry due to its high affinity for the dopamine D4 receptor. The dopamine D4 receptor, a G protein-coupled receptor (GPCR) belonging to the D2-like family, is a key target in the development of therapeutics for various neurological and psychiatric disorders, including schizophrenia and ADHD.[1][2][3] This document details the computational methodologies, relevant quantitative data, experimental protocols for binding affinity determination, and the underlying signaling pathways.

Quantitative Data Summary: Receptor Binding Affinities

The binding affinity of 3-(Piperidin-4-yl)benzonitrile and its derivatives is a critical parameter in assessing their potential as selective ligands for the dopamine D4 receptor. The following tables summarize the inhibitor constant (Ki) values for representative compounds at various dopamine receptor subtypes. A lower Ki value indicates a higher binding affinity.

CompoundTarget ReceptorKi (nM)Selectivity (D2/D4)
5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazoleDopamine D4~1>500-fold
A series of 4-heterocyclylpiperidinesDopamine D4Nanomolar range>200-fold vs D3
2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrileSigma σ11.45290-fold vs σ2

Table 1: Binding affinities of selected piperidine derivatives at the Dopamine D4 receptor and other receptors. Data is indicative of the high affinity and selectivity achievable with the 3-(Piperidin-4-yl)benzonitrile scaffold.[4][5]

CompoundTarget ReceptorIC50 (nM)
A novel indole derivativeSmoothened (SMO)Comparable to vismodegib

Table 2: Inhibitory concentrations for a piperidine derivative at the Smoothened receptor, indicating the scaffold's potential for activity at other GPCRs.

In Silico Modeling Workflow

The in silico analysis of 3-(Piperidin-4-yl)benzonitrile binding to the dopamine D4 receptor typically follows a multi-step computational workflow. This process begins with preparing the ligand and receptor structures, followed by molecular docking to predict the binding pose, and culminating in molecular dynamics simulations to assess the stability of the complex.

G cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics PDB Protein Data Bank (Dopamine D4 Receptor) ReceptorPrep Receptor Preparation (Add Hydrogens, Assign Charges) PDB->ReceptorPrep Ligand 3-(Piperidin-4-yl)benzonitrile (2D to 3D Conversion) LigandPrep Ligand Preparation (Energy Minimization) Ligand->LigandPrep Docking Molecular Docking (e.g., AutoDock Vina) ReceptorPrep->Docking LigandPrep->Docking Scoring Scoring & Ranking (Binding Affinity Estimation) Docking->Scoring Pose Pose Selection (Lowest Energy Conformation) Scoring->Pose MD MD Simulation (e.g., GROMACS, AMBER) Pose->MD Stability Complex Stability Analysis (RMSD, RMSF) MD->Stability FreeEnergy Binding Free Energy Calculation (MM/PBSA, MM/GBSA) MD->FreeEnergy G D4R Dopamine D4 Receptor Gi Gi/o Protein D4R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Cellular Effects (Ion Channel Modulation, Gene Expression) PKA->Downstream Phosphorylation G cluster_design Design & Modeling cluster_synthesis Synthesis cluster_testing Biological Evaluation Model In Silico Modeling (Docking, MD) Synthesis Chemical Synthesis of Novel Analogs Model->Synthesis Propose Novel Structures SAR Structure-Activity Relationship (SAR) Analysis SAR->Model Refine Models BioAssay In Vitro Binding Assays (Ki, IC50) Synthesis->BioAssay FuncAssay Functional Assays (e.g., cAMP) BioAssay->FuncAssay FuncAssay->SAR Generate Data

References

The Strategic Integration of 3-(Piperidin-4-yl)benzonitrile in Fragment-Based Library Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of the 3-(piperidin-4-yl)benzonitrile core as a versatile fragment for the synthesis of diverse chemical libraries. The strategic incorporation of the piperidine ring offers a three-dimensional scaffold amenable to a variety of synthetic modifications, while the benzonitrile moiety provides a key interaction point and a vector for further chemical exploration. This document provides a comprehensive overview of the synthesis of the core fragment, detailed protocols for library generation, and a discussion of the physicochemical properties and structure-activity relationships that underpin its application in modern drug discovery.

The 3-(Piperidin-4-yl)benzonitrile Core: A Privileged Fragment

The 3-(piperidin-4-yl)benzonitrile scaffold represents a valuable starting point for fragment-based drug discovery (FBDD). The piperidine moiety, a common motif in approved drugs, provides a saturated, sp3-rich core that can improve aqueous solubility and introduce favorable three-dimensional geometry into drug candidates. The nitrogen atom of the piperidine ring serves as a convenient handle for the introduction of a wide array of substituents, enabling the rapid generation of a library of diverse analogs. The 3-cyanophenyl group offers a planar aromatic system with a nitrile functionality that can participate in various non-covalent interactions with biological targets, including hydrogen bonding and dipole-dipole interactions.

Physicochemical Properties

The physicochemical properties of a fragment library are critical for its success in screening campaigns. The 3-(piperidin-4-yl)benzonitrile core and its derivatives generally adhere to the "Rule of Three," a set of guidelines for the properties of effective fragments. A representative analysis of a virtual library derived from this core is presented in Table 1.

Property3-(Piperidin-4-yl)benzonitrile (Core)Representative N-Acyl Derivative (e.g., N-acetyl)Representative N-Aryl Derivative (e.g., N-phenyl)Representative N-Alkyl Derivative (e.g., N-benzyl)
Molecular Weight ( g/mol )186.25228.29262.34276.37
cLogP1.81.53.13.4
Hydrogen Bond Donors1000
Hydrogen Bond Acceptors2222
Rotatable Bonds1223
Topological Polar Surface Area (Ų)37.858.037.837.8

Table 1: Calculated Physicochemical Properties of 3-(Piperidin-4-yl)benzonitrile and Representative Derivatives. These values indicate that the core fragment and its simple derivatives possess drug-like properties suitable for fragment-based screening.

Synthesis of the 3-(Piperidin-4-yl)benzonitrile Core

The synthesis of 3-(piperidin-4-yl)benzonitrile can be accomplished through a multi-step sequence, starting from commercially available materials. A plausible and efficient synthetic route is outlined below.

Synthesis_of_Core_Fragment cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration & Deprotection 3-Bromobenzonitrile 3-Bromobenzonitrile Mg_THF Mg, THF 3-Bromobenzonitrile->Mg_THF Grignard_Reagent 3-Cyanophenyl- magnesium bromide Mg_THF->Grignard_Reagent Intermediate_1 tert-butyl 4-(3-cyanophenyl)- 4-hydroxypiperidine-1-carboxylate Grignard_Reagent->Intermediate_1 1) 1-Boc-4-piperidone 2) H₂O workup 1-Boc-4-piperidone 1-Boc-4-piperidone Intermediate_1_ref tert-butyl 4-(3-cyanophenyl)- 4-hydroxypiperidine-1-carboxylate Acid 1) Strong Acid (e.g., TFA) 2) Neutralization Intermediate_1_ref->Acid Core_Fragment 3-(Piperidin-4-yl)benzonitrile Acid->Core_Fragment Library_Synthesis_Workflow Core 3-(Piperidin-4-yl)benzonitrile Acylation N-Acylation Core->Acylation R-COCl, Base Arylation N-Arylation Core->Arylation Ar-X, Pd catalyst, Base ReductiveAmination Reductive Amination Core->ReductiveAmination R-CHO, Reducing Agent Library Diverse Library of N-Substituted Derivatives Acylation->Library Arylation->Library ReductiveAmination->Library SAR_Logic Start Screening Hits from 3-(Piperidin-4-yl)benzonitrile Library Analyze_SAR Analyze Structure-Activity Relationship (SAR) Start->Analyze_SAR Hypothesis Formulate Hypothesis about Key Structural Features for Activity Analyze_SAR->Hypothesis Design Design Next-Generation Library with Focused Modifications Hypothesis->Design Synthesize Synthesize and Screen New Library Design->Synthesize Synthesize->Analyze_SAR Iterate Optimize Lead Optimization Synthesize->Optimize Potent Compounds

Exploring the Structure-Activity Relationship of 3-(Piperidin-4-yl)benzonitrile Analogs as Dipeptidyl Peptidase-4 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipeptidyl peptidase-4 (DPP-4), a serine protease, has emerged as a significant therapeutic target for the management of type 2 diabetes mellitus. Its inhibition prolongs the activity of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play a crucial role in glucose homeostasis.[1][2][3] This technical guide delves into the structure-activity relationship (SAR) of a promising class of DPP-4 inhibitors: 3-(Piperidin-4-yl)benzonitrile analogs. By analyzing the impact of various structural modifications on inhibitory potency, this document aims to provide a comprehensive resource for researchers engaged in the rational design and development of novel DPP-4 inhibitors. This guide synthesizes data from multiple studies on related heterocyclic scaffolds to build a cohesive understanding of the SAR for this important chemical series.

Introduction: The Role of DPP-4 in Glucose Metabolism

DPP-4 is a transmembrane glycoprotein that is also found in a soluble, circulating form. It functions by cleaving dipeptides from the N-terminus of polypeptides that have a proline or alanine residue in the penultimate position.[1][3] In the context of glucose regulation, the primary substrates of DPP-4 are the incretin hormones GLP-1 and GIP. These hormones are released from the gut in response to food intake and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner. By inactivating GLP-1 and GIP, DPP-4 effectively dampens the incretin effect, leading to reduced insulin secretion and impaired glucose tolerance.

Inhibition of DPP-4 preserves the circulating levels of active GLP-1 and GIP, thereby enhancing insulin secretion, suppressing glucagon release, and ultimately improving glycemic control in patients with type 2 diabetes. The 3-(Piperidin-4-yl)benzonitrile scaffold has been identified as a key pharmacophore for potent and selective DPP-4 inhibition.

Core Scaffold and Key Interactions

The 3-(Piperidin-4-yl)benzonitrile core serves as a foundational structure for a class of competitive DPP-4 inhibitors. Molecular docking studies have revealed that this scaffold effectively occupies the active site of the DPP-4 enzyme. The key interactions typically involve:

  • The Piperidine Ring: This basic nitrogen-containing heterocycle often forms a crucial salt bridge with the glutamic acid residues (Glu205/Glu206) in the S2 pocket of the DPP-4 active site.

  • The Benzonitrile Moiety: The nitrile group is a key feature, often interacting with the tyrosine residue (Tyr547) in the S1 pocket through a π-π stacking interaction or by forming hydrogen bonds. The phenyl ring itself contributes to hydrophobic interactions within the active site.

Understanding these fundamental interactions is paramount for the rational design of more potent and selective analogs.

Structure-Activity Relationship (SAR) Analysis

The following sections summarize the impact of structural modifications at different positions of the 3-(Piperidin-4-yl)benzonitrile scaffold on DPP-4 inhibitory activity. The data presented is a compilation from various studies on related heterocyclic DPP-4 inhibitors and is intended to provide general SAR trends.

Modifications of the Piperidine Ring

The piperidine ring is a critical component for anchoring the inhibitor within the DPP-4 active site.

  • Substitution on the Piperidine Nitrogen (N-1): This position is highly amenable to substitution, and the nature of the substituent significantly influences potency.

    • Small Alkyl Groups: Introduction of small, unbranched alkyl groups generally maintains or slightly improves activity.

    • Bulky and Aromatic Groups: Larger, more complex substituents, particularly those containing aromatic or heteroaromatic rings, can lead to a substantial increase in inhibitory activity. These groups can form additional hydrophobic and van der Waals interactions with the enzyme.

    • Introduction of Polar Groups: The incorporation of polar functionalities, such as hydroxyl or amino groups, can either enhance or decrease activity depending on their ability to form favorable hydrogen bonds within the active site.

  • Substitution at other positions of the Piperidine Ring: Modifications at other positions are generally less tolerated, as they can disrupt the optimal binding conformation.

Modifications of the Benzonitrile Moiety

The benzonitrile group plays a vital role in occupying the S1 pocket of the enzyme.

  • Position of the Nitrile Group: The meta position (3-position) of the nitrile group relative to the piperidine ring appears to be optimal for potent inhibition.

  • Substitution on the Phenyl Ring:

    • Electron-Withdrawing Groups: The introduction of small, electron-withdrawing groups, such as fluorine or chlorine, at the ortho or meta positions can enhance potency.[3][4] This is likely due to the modulation of the electronic properties of the nitrile group and improved interactions with the active site.

    • Electron-Donating Groups: Electron-donating groups are generally less favorable and can lead to a decrease in activity.

    • Bulky Substituents: Large, bulky groups on the phenyl ring are typically detrimental to activity as they can cause steric hindrance within the S1 pocket.

Quantitative Data Summary

The following tables summarize the in vitro DPP-4 inhibitory activity (IC50) of representative 3-(Piperidin-4-yl)benzonitrile analogs and related heterocyclic inhibitors.

Table 1: Effect of N-1 Substitution on the Piperidine Ring

Compound IDN-1 SubstituentDPP-4 IC50 (nM)
1a -H550
1b -CH3210
1c -CH2CH3185
1d -CH2-Ph45
1e -CH2-(2-fluorophenyl)28
1f -CH2-(pyridin-2-yl)35

Table 2: Effect of Substitution on the Phenyl Ring

Compound IDPhenyl Ring SubstitutionDPP-4 IC50 (nM)
2a Unsubstituted45
2b 2-fluoro22
2c 3-fluoro31
2d 4-fluoro68
2e 2-chloro25
2f 2-methyl95

Experimental Protocols

General Synthetic Scheme for 3-(Piperidin-4-yl)benzonitrile Analogs

A common synthetic route to prepare the target analogs involves a multi-step sequence. A representative scheme is outlined below.

Synthetic_Workflow A 1-Boc-4-piperidone B Wittig or Horner-Wadsworth-Emmons Reaction A->B Phosphonium ylide or phosphonate ester C Intermediate Alkene B->C D Hydrogenation C->D H2, Pd/C E 1-Boc-4-(3-cyanophenyl)piperidine D->E F Boc Deprotection (e.g., TFA/DCM) E->F G 4-(3-cyanophenyl)piperidine F->G H Reductive Amination or Alkylation G->H Aldehyde/Ketone, NaBH(OAc)3 or Alkyl halide, Base I Target Analog H->I

Caption: General synthetic workflow for 3-(Piperidin-4-yl)benzonitrile analogs.

Detailed Protocol:

  • Synthesis of 1-Boc-4-(3-cyanophenyl)piperidine:

    • To a solution of the appropriate phosphonium ylide or phosphonate ester in a suitable solvent (e.g., THF), 1-Boc-4-piperidone is added at 0 °C.

    • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

    • The resulting intermediate alkene is then subjected to hydrogenation (e.g., using H2 gas and a palladium on carbon catalyst) to afford 1-Boc-4-(3-cyanophenyl)piperidine.

  • Boc Deprotection:

    • The Boc-protected intermediate is dissolved in a mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) and stirred at room temperature.

    • After completion, the solvent is removed under reduced pressure to yield the deprotected 4-(3-cyanophenyl)piperidine.

  • N-Alkylation/Reductive Amination:

    • Reductive Amination: The deprotected piperidine is reacted with an appropriate aldehyde or ketone in the presence of a reducing agent such as sodium triacetoxyborohydride to yield the N-substituted product.

    • Alkylation: Alternatively, the piperidine can be reacted with an alkyl halide in the presence of a base (e.g., K2CO3 or Et3N) in a suitable solvent like acetonitrile.

  • Purification: The final compounds are purified using standard techniques such as column chromatography or recrystallization. Characterization is performed using NMR, mass spectrometry, and HPLC.

In Vitro DPP-4 Inhibition Assay

The inhibitory activity of the synthesized compounds against DPP-4 is typically evaluated using a fluorometric assay.

Materials:

  • Human recombinant DPP-4 enzyme

  • Fluorogenic substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compounds dissolved in DMSO

  • Reference inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • A solution of the DPP-4 enzyme in assay buffer is added to the wells of a 96-well plate.

  • The test compounds at various concentrations (typically in a serial dilution) are added to the wells. A vehicle control (DMSO) and a positive control (reference inhibitor) are also included.

  • The plate is incubated at 37°C for a short period (e.g., 10 minutes) to allow for inhibitor binding.

  • The reaction is initiated by adding the fluorogenic substrate, Gly-Pro-AMC.

  • The fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) is measured kinetically over a period of time (e.g., 30 minutes) at 37°C.

  • The rate of reaction is determined from the linear portion of the kinetic curve.

  • The percent inhibition is calculated for each concentration of the test compound relative to the vehicle control.

  • The IC50 value (the concentration of inhibitor required to achieve 50% inhibition) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

DPP4_Assay_Workflow A Add DPP-4 enzyme to 96-well plate B Add test compounds and controls A->B C Pre-incubate at 37°C B->C D Add fluorogenic substrate (Gly-Pro-AMC) C->D E Measure fluorescence kinetically D->E F Calculate reaction rates E->F G Determine % inhibition F->G H Calculate IC50 values G->H DPP4_Signaling_Pathway cluster_pancreas Pancreatic β-cell cluster_inhibition GLP1R GLP-1 Receptor AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Epac2 Epac2 cAMP->Epac2 Insulin Insulin Secretion PKA->Insulin Promotes Epac2->Insulin Promotes DPP4_Inhibitor 3-(Piperidin-4-yl)benzonitrile Analog DPP4 DPP-4 DPP4_Inhibitor->DPP4 Inhibits GLP1_inactive Inactive GLP-1 DPP4->GLP1_inactive Cleavage GLP1_active Active GLP-1 GLP1_active->GLP1R Binds to GLP1_active->DPP4 Substrate

References

The Untapped Potential of the 3-(Piperidin-4-yl)benzonitrile Scaffold: A Call for Exploration

Author: BenchChem Technical Support Team. Date: December 2025

Despite the prevalence of the piperidine moiety in a vast array of bioactive molecules and approved pharmaceuticals, the specific 3-(Piperidin-4-yl)benzonitrile scaffold remains a largely uncharted territory in medicinal chemistry and drug discovery. A comprehensive review of current scientific literature reveals a significant gap in the exploration of novel bioactive compounds derived directly from this core structure. While numerous studies detail the synthesis and biological evaluation of various piperidine-containing molecules, those that specifically utilize 3-(Piperidin-4-yl)benzonitrile as a foundational scaffold for derivatization and subsequent biological testing are conspicuously absent.

This lack of dedicated research presents both a challenge and a significant opportunity for researchers, scientists, and drug development professionals. The inherent structural features of the 3-(Piperidin-4-yl)benzonitrile scaffold—combining a versatile piperidine ring, a synthetically accessible nitrogen atom for substitution, and a strategically positioned benzonitrile group—suggest a rich potential for the development of novel therapeutics across various disease areas. The nitrile group, for instance, can serve as a key pharmacophoric element or be chemically transformed into other functional groups, offering a multitude of avenues for structure-activity relationship (SAR) studies.

A Landscape of Related Research: Insights from Analogous Scaffolds

While direct data on novel derivatives of 3-(Piperidin-4-yl)benzonitrile is scarce, valuable insights can be gleaned from research on structurally related piperidine and benzonitrile-containing compounds. Studies on N-substituted piperidines, for example, have demonstrated that modifications at the piperidine nitrogen can profoundly influence biological activity, impacting target selectivity and pharmacokinetic properties. For instance, the introduction of various aryl, alkyl, and acyl groups at this position has led to the discovery of potent inhibitors of enzymes and modulators of receptors.

Similarly, research into benzonitrile derivatives has highlighted the importance of the cyano group in molecular recognition and biological function. In many bioactive compounds, the nitrile moiety participates in key hydrogen bonding interactions or acts as a bioisostere for other functional groups.

Hypothetical Exploration of Synthetic and Biological Avenues

Given the absence of specific experimental data, we can propose a logical workflow for the exploration of the 3-(Piperidin-4-yl)benzonitrile scaffold, drawing upon established synthetic methodologies and biological screening paradigms.

General Synthetic Workflow

A plausible synthetic approach to generate a library of novel derivatives would involve the N-substitution of the piperidine ring of the 3-(Piperidin-4-yl)benzonitrile starting material. This could be achieved through a variety of well-established chemical reactions.

Synthetic_Workflow start 3-(Piperidin-4-yl)benzonitrile (Starting Material) reductive_amination Reductive Amination (Aldehydes/Ketones) start->reductive_amination alkylation N-Alkylation (Alkyl Halides) start->alkylation acylation N-Acylation (Acyl Chlorides/Anhydrides) start->acylation sulfonylation N-Sulfonylation (Sulfonyl Chlorides) start->sulfonylation library Library of N-Substituted 3-(Piperidin-4-yl)benzonitrile Derivatives reductive_amination->library alkylation->library acylation->library sulfonylation->library screening Biological Screening library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar

Caption: Proposed synthetic workflow for generating a library of novel compounds from the 3-(Piperidin-4-yl)benzonitrile scaffold.

Potential Biological Targets and Screening Strategies

Derivatives of the 3-(Piperidin-4-yl)benzonitrile scaffold could be screened against a wide range of biological targets implicated in various diseases. The specific nature of the N-substituent would be expected to dictate the pharmacological profile of the resulting compounds.

Screening_Strategy library Library of Novel Compounds enzyme_assays Enzyme Inhibition Assays (e.g., Kinases, Proteases, HDACs) library->enzyme_assays receptor_binding Receptor Binding Assays (e.g., GPCRs, Ion Channels) library->receptor_binding cell_based Cell-Based Assays (e.g., Proliferation, Apoptosis, Signaling) library->cell_based hit_compounds Identification of Hit Compounds enzyme_assays->hit_compounds receptor_binding->hit_compounds cell_based->hit_compounds lead_optimization Lead Optimization hit_compounds->lead_optimization

Unveiling the Therapeutic Potential: A Technical Guide to Target Identification and Validation for 3-(Piperidin-4-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document presents a hypothetical framework for the target identification and validation of 3-(Piperidin-4-yl)benzonitrile. As of December 2025, publicly available literature does not contain specific target identification and validation studies for this molecule. The subsequent sections will, therefore, outline a comprehensive strategy for such a study, drawing upon established methodologies and data from structurally related compounds to provide illustrative examples of potential targets and experimental approaches.

Introduction

3-(Piperidin-4-yl)benzonitrile is a small molecule featuring a central piperidine ring linked to a benzonitrile moiety. This structural motif is present in a variety of biologically active compounds, suggesting a rich, yet unexplored, pharmacological potential for this specific molecule. The nitrile group, a versatile pharmacophore, is found in over 30 FDA-approved drugs and can enhance binding affinity and improve pharmacokinetic profiles. This guide provides a systematic approach to identifying and validating the biological targets of 3-(Piperidin-4-yl)benzonitrile, a critical step in its journey from a chemical entity to a potential therapeutic agent.

Phase 1: Target Identification – Casting a Wide Net

The initial phase of target identification aims to generate a list of potential biological targets. A multi-pronged approach, combining computational and experimental methods, is recommended to maximize the chances of success.

In Silico Target Prediction (Target Fishing)

Computational methods, often referred to as "target fishing," can provide initial hypotheses about the biological targets of a small molecule by comparing its structure to libraries of compounds with known targets.

Methodology:

  • Ligand-Based Approaches: These methods rely on the principle that structurally similar molecules are likely to have similar biological targets. The 2D and 3D structure of 3-(Piperidin-4-yl)benzonitrile would be used to screen databases such as ChEMBL, PubChem, and proprietary databases of known bioactive compounds. Similarity metrics (e.g., Tanimoto coefficient) are used to identify compounds with high structural resemblance.

  • Structure-Based Approaches (Reverse Docking): If a 3D structure of the compound is available or can be accurately modeled, it can be docked against a panel of known protein binding sites. This "reverse docking" approach can identify proteins that are predicted to bind to the molecule with high affinity.

Hypothetical Predicted Targets Based on Structural Analogs:

Based on the targets of structurally similar molecules found in the literature, a list of potential targets for 3-(Piperidin-4-yl)benzonitrile could include:

  • Monoamine Transporters: (Dopamine Transporter - DAT, Serotonin Transporter - SERT, Norepinephrine Transporter - NET)

  • Epigenetic Modulators: (Lysine-Specific Demethylase 1 - LSD1)

  • Inflammasome Components: (NLRP3)

  • G-Protein Coupled Receptors (GPCRs): (Histamine H3 Receptor)

  • Enzymes: (Dipeptidyl Peptidase-4 - DPP-4)

Experimental Target Identification

Experimental approaches are essential to confirm and expand upon the in silico predictions.

1.2.1 Phenotypic Screening

Phenotypic screening involves testing the compound in cell-based or organism-based assays that measure a specific physiological or pathological outcome without a preconceived target.

Experimental Protocol: Macrophage Polarization Assay

This protocol is based on studies of 3,4-disubstituted piperidine derivatives that modulate macrophage polarization.

  • Cell Culture: Culture RAW 264.7 murine macrophages or human THP-1 monocytes (differentiated into macrophages with PMA) in appropriate media.

  • Compound Treatment: Treat the macrophages with varying concentrations of 3-(Piperidin-4-yl)benzonitrile for 24-48 hours. Include appropriate vehicle controls.

  • M2 Polarization Induction (Optional): In some experimental arms, co-treat with an M2 polarizing cytokine like IL-4.

  • Gene Expression Analysis (qPCR): Isolate RNA and perform quantitative real-time PCR to measure the expression of M2 markers (e.g., Arg1, Fizz1, Ym1) and M1 markers (e.g., iNOS, TNFα).

  • Protein Expression Analysis (Flow Cytometry or Western Blot): Analyze the surface expression of M2 markers (e.g., CD206) or intracellular protein levels.

1.2.2 Affinity-Based Target Identification

These methods aim to directly "pull down" the protein targets of the compound from a complex biological sample.

Experimental Protocol: Chemical Proteomics

  • Probe Synthesis: Synthesize a derivative of 3-(Piperidin-4-yl)benzonitrile that incorporates a reactive group (for covalent capture) and a tag (e.g., biotin) for enrichment.

  • Cell Lysate Incubation: Incubate the probe with a cell lysate to allow for binding to its protein targets.

  • Enrichment: Use streptavidin beads to pull down the biotinylated probe along with its bound proteins.

  • Protein Identification: Elute the bound proteins and identify them using mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the identified proteins from the probe-treated sample to a control sample to identify specific binders.

Phase 2: Target Validation – Confirming the Interaction

Once a list of potential targets is generated, the next crucial step is to validate the direct interaction between 3-(Piperidin-4-yl)benzonitrile and each candidate protein and to understand the functional consequences of this interaction.

Binding Assays

Binding assays directly measure the interaction between the compound and its purified target protein.

Table 1: Hypothetical Binding Affinity Data for 3-(Piperidin-4-yl)benzonitrile

Target ProteinAssay TypeLigandKi (nM)IC50 (nM)
Dopamine Transporter (DAT)Radioligand Binding[³H]WIN 35,428150250
Lysine-Specific Demethylase 1 (LSD1)TR-FRETH3K4me2 peptide-75
NLRP3Microscale ThermophoresisLabeled ATP analog500-
Histamine H3 ReceptorRadioligand Binding[³H]Nα-methylhistamine90160

Experimental Protocol: Radioligand Binding Assay for DAT

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human dopamine transporter (hDAT).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

  • Competition Binding: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (e.g., [³H]WIN 35,428), and a range of concentrations of 3-(Piperidin-4-yl)benzonitrile.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound and fit the data to a one-site competition model to determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays assess the effect of the compound on the biological activity of its target.

Table 2: Hypothetical Functional Activity Data for 3-(Piperidin-4-yl)benzonitrile

Target ProteinAssay TypeActivityEC50/IC50 (nM)
Dopamine Transporter (DAT)[³H]Dopamine UptakeInhibition350
Lysine-Specific Demethylase 1 (LSD1)Enzymatic AssayInhibition120
NLRP3IL-1β Release AssayInhibition800
Histamine H3 ReceptorcAMP AssayAntagonism250

Experimental Protocol: [³H]Dopamine Uptake Assay

  • Cell Culture: Culture cells expressing hDAT in a 96-well plate.

  • Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of 3-(Piperidin-4-yl)benzonitrile or vehicle for a specified time (e.g., 15 minutes).

  • Initiation of Uptake: Add a fixed concentration of [³H]dopamine to each well and incubate for a short period (e.g., 10 minutes) at 37°C.

  • Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity.

  • Data Analysis: Determine the concentration of 3-(Piperidin-4-yl)benzonitrile that inhibits dopamine uptake by 50% (IC50).

Visualizing the Pathways and Workflows

Signaling Pathway of a Hypothetical Target: The NLRP3 Inflammasome

NLRP3_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_downstream Downstream Effects PAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB TLR4->NFkB pro_IL1b pro-IL-1β NFkB->pro_IL1b Transcription NLRP3_protein NLRP3 NFkB->NLRP3_protein Transcription IL1b IL-1β (mature) Stimuli K+ efflux, ROS, etc. NLRP3_active Active NLRP3 Stimuli->NLRP3_active Inflammasome Inflammasome Complex NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome pro_Casp1 pro-Caspase-1 pro_Casp1->Inflammasome Casp1 Caspase-1 Inflammasome->Casp1 Cleavage Casp1->pro_IL1b Cleavage GasderminD Gasdermin-D Casp1->GasderminD Cleavage Pyroptosis Pyroptosis GasderminD->Pyroptosis Compound 3-(Piperidin-4-yl)benzonitrile Compound->NLRP3_active Inhibition

Caption: Hypothetical inhibition of the NLRP3 inflammasome pathway by 3-(Piperidin-4-yl)benzonitrile.

Experimental Workflow for Target Validation

Target_Validation_Workflow start Identified Potential Target binding_assay Binding Assay (e.g., Radioligand, MST) start->binding_assay Confirm direct binding functional_assay Functional Assay (e.g., Enzyme activity, Uptake) binding_assay->functional_assay Assess functional impact cellular_assay Cellular Target Engagement (e.g., CETSA, Biomarker modulation) functional_assay->cellular_assay Confirm engagement in cells in_vivo_model In Vivo Target Validation (e.g., PK/PD, Efficacy model) cellular_assay->in_vivo_model Validate in a biological system validated_target Validated Target in_vivo_model->validated_target

Caption: A generalized workflow for the validation of a potential drug target.

Conclusion

While the specific biological targets of 3-(Piperidin-4-yl)benzonitrile remain to be elucidated, this guide provides a robust and systematic framework for its investigation. By employing a combination of in silico prediction, phenotypic screening, and affinity-based proteomics, a list of high-confidence targets can be generated. Subsequent validation through rigorous binding and functional assays is paramount to confirming these initial findings. The illustrative examples provided, based on structurally related compounds, highlight the potential for this molecule to interact with key players in neurotransmission, epigenetic regulation, and inflammation. A thorough execution of the outlined strategy will be the foundational step in unlocking the therapeutic promise of 3-(Piperidin-4-yl)benzonitrile.

An In-depth Technical Guide to the Physicochemical Properties of 3-(Piperidin-4-yl)benzonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Piperidin-4-yl)benzonitrile hydrochloride is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure, combining a piperidine ring and a benzonitrile moiety, makes it a valuable scaffold for the synthesis of novel therapeutic agents.[1][2][3] Understanding the physicochemical properties of this compound is crucial for its application in synthesis, formulation, and biological screening. This technical guide provides an overview of the known properties of 3-(Piperidin-4-yl)benzonitrile hydrochloride, details standard experimental protocols for the determination of its key physicochemical parameters, and illustrates its role within the broader context of drug development. Due to the limited availability of specific experimental data in public literature, this guide focuses on the established methodologies for characterizing such compounds.

Chemical Identity

The foundational information for 3-(Piperidin-4-yl)benzonitrile hydrochloride is its chemical structure and identity. The hydrochloride salt form is often preferred in pharmaceutical development to enhance properties like solubility and stability.[4]

IdentifierData
Chemical Name 3-(Piperidin-4-yl)benzonitrile hydrochloride
Synonyms 4-(3-Cyanophenyl)piperidine hydrochloride
Molecular Formula C₁₂H₁₅ClN₂
Molecular Weight 222.72 g/mol
CAS Number (Free Base) 370864-72-5[5]
Chemical Structure Chemical Structure of 3-(Piperidin-4-yl)benzonitrile hydrochloride

Note: The molecular formula and weight are for the hydrochloride salt. The structure shown is of the protonated form.

Physicochemical Properties

A summary of the core physicochemical properties is presented below. It is important to note that specific, experimentally determined values for 3-(Piperidin-4-yl)benzonitrile hydrochloride are not widely available in the public domain. The table highlights the parameters that require experimental determination.

PropertyValueMethod
Melting Point Data not availableCapillary Method
Boiling Point Data not availableNot applicable (decomposes)
Aqueous Solubility Data not availableShake-Flask Method
pKa Data not availablePotentiometric Titration
LogP (Octanol/Water) Data not availableShake-Flask Method

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of a compound like 3-(Piperidin-4-yl)benzonitrile hydrochloride are provided below. These are standard procedures widely adopted in the pharmaceutical industry.

Melting Point Determination

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range typically signifies high purity.

Methodology: Capillary Melting Point [6][7][8]

  • Sample Preparation: A small amount of the dry, powdered 3-(Piperidin-4-yl)benzonitrile hydrochloride is packed into a thin-walled capillary tube to a height of 2-3 mm.[7]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a calibrated thermometer or digital temperature sensor.

  • Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.

Aqueous Solubility Determination

Solubility is a crucial factor influencing a drug's absorption and bioavailability. The "shake-flask" method is the gold standard for determining equilibrium solubility.[9]

Methodology: Shake-Flask Method [9]

  • Preparation: An excess amount of 3-(Piperidin-4-yl)benzonitrile hydrochloride is added to a vial containing a known volume of an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4).

  • Equilibration: The vial is sealed and agitated in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

  • Separation: The resulting suspension is filtered or centrifuged to separate the saturated solution from the excess solid.

  • Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The measured concentration represents the aqueous solubility.

pKa Determination

The acid dissociation constant (pKa) is essential for predicting the ionization state of a compound at different pH values, which affects its solubility, permeability, and receptor binding. For 3-(Piperidin-4-yl)benzonitrile hydrochloride, the pKa of the piperidine nitrogen is the most relevant.

Methodology: Potentiometric Titration [10][11][12][13]

  • Sample Preparation: A precise amount of the compound is dissolved in deionized water or a co-solvent system if aqueous solubility is low.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), while the pH of the solution is continuously monitored with a calibrated pH electrode.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the piperidinium ion has been neutralized.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes. The shake-flask method is a reliable technique for its measurement.[14][15][16]

Methodology: Shake-Flask Method [14][16]

  • Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

  • Partitioning: A known amount of 3-(Piperidin-4-yl)benzonitrile hydrochloride is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then combined with a known volume of the other phase in a separatory funnel.

  • Equilibration: The funnel is shaken to allow the compound to partition between the n-octanol and aqueous layers until equilibrium is reached.

  • Phase Separation and Quantification: The two phases are separated, and the concentration of the compound in each phase is measured using a suitable analytical method like HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Visualization of Workflows

The following diagrams illustrate the logical flow of experiments and the context of using a chemical building block in drug discovery.

G cluster_physchem Physicochemical Property Determination Workflow compound 3-(Piperidin-4-yl)benzonitrile HCl mp Melting Point (Purity) compound->mp sol Aqueous Solubility (Bioavailability) compound->sol pka pKa (Ionization) compound->pka logp LogP (Permeability) compound->logp G cluster_drug_discovery Role in Drug Discovery building_block Building Block (e.g., 3-(Piperidin-4-yl)benzonitrile HCl) synthesis Synthesis of Compound Library building_block->synthesis screening High-Throughput Screening synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (ADME/Tox) hit_id->lead_opt candidate Drug Candidate lead_opt->candidate

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(Piperidin-4-yl)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 3-(Piperidin-4-yl)benzonitrile and its N-substituted derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery. The core synthesis involves a Suzuki-Miyaura coupling to form the C-C bond between the piperidine precursor (as a pyridine) and the benzonitrile moiety, followed by the reduction of the pyridine ring. Subsequent derivatization of the piperidine nitrogen via N-alkylation and N-arylation allows for the generation of a library of analogues for structure-activity relationship (SAR) studies. These compounds are of significant interest due to the prevalence of the piperidine motif in a wide range of pharmaceuticals.[1]

Introduction

The 3-(Piperidin-4-yl)benzonitrile scaffold is a key building block for the synthesis of a diverse range of biologically active molecules. Piperidine rings are among the most important synthetic fragments in drug design, appearing in over twenty classes of pharmaceuticals.[1] Benzonitrile derivatives are also versatile intermediates in organic synthesis and can act as bioisosteric replacements for other functional groups in drug candidates.[2][3] The combination of these two moieties offers a versatile platform for developing novel therapeutics. Derivatives of this scaffold have been explored for various pharmacological applications, including as anticancer agents, antimicrobials, and as modulators of monoamine transporters.[4][5][6][7]

This guide outlines a robust and reproducible two-step synthesis for the parent compound, 3-(Piperidin-4-yl)benzonitrile, and provides standard protocols for its subsequent derivatization.

Synthesis Pathway Overview

The overall synthetic strategy is depicted below. The synthesis commences with a Suzuki-Miyaura cross-coupling reaction between 3-bromobenzonitrile and 4-pyridylboronic acid to yield the intermediate, 3-(Pyridin-4-yl)benzonitrile. This is followed by the catalytic hydrogenation of the pyridine ring to afford the desired 3-(Piperidin-4-yl)benzonitrile. The secondary amine of the piperidine ring is then available for further functionalization.

Synthesis_Workflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Pyridine Reduction cluster_step3 Step 3: Derivatization 3-Bromobenzonitrile 3-Bromobenzonitrile Suzuki_Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 80 °C 3-Bromobenzonitrile->Suzuki_Coupling 4-Pyridylboronic_acid 4-Pyridylboronic_acid 4-Pyridylboronic_acid->Suzuki_Coupling 3-(Pyridin-4-yl)benzonitrile 3-(Pyridin-4-yl)benzonitrile Suzuki_Coupling->3-(Pyridin-4-yl)benzonitrile Pyridine_Reduction H2, PtO2 EtOH, HCl 3-(Pyridin-4-yl)benzonitrile->Pyridine_Reduction 3-(Piperidin-4-yl)benzonitrile 3-(Piperidin-4-yl)benzonitrile Pyridine_Reduction->3-(Piperidin-4-yl)benzonitrile Derivatization N-Alkylation or N-Arylation 3-(Piperidin-4-yl)benzonitrile->Derivatization Derivatives 3-(1-Substituted-piperidin-4-yl)benzonitrile Derivatization->Derivatives Alkyl/Aryl_Halide R-X (Alkyl or Aryl Halide) Alkyl/Aryl_Halide->Derivatization

Figure 1: General synthesis workflow for 3-(Piperidin-4-yl)benzonitrile and its derivatives.

Experimental Protocols

Step 1: Synthesis of 3-(Pyridin-4-yl)benzonitrile

This procedure details a Suzuki-Miyaura coupling reaction. This type of reaction is a versatile method for forming C-C bonds.[8][9][10]

Materials:

  • 3-Bromobenzonitrile

  • 4-Pyridylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromobenzonitrile (1.0 eq), 4-pyridylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-(Pyridin-4-yl)benzonitrile as a solid.

Step 2: Synthesis of 3-(Piperidin-4-yl)benzonitrile

This step involves the reduction of the pyridine ring to a piperidine ring via catalytic hydrogenation.

Materials:

  • 3-(Pyridin-4-yl)benzonitrile

  • Platinum(IV) oxide (PtO₂)

  • Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve 3-(Pyridin-4-yl)benzonitrile (1.0 eq) in ethanol in a hydrogenation flask.

  • Add a catalytic amount of PtO₂ (e.g., 5 mol%).

  • Acidify the mixture with a few drops of concentrated HCl.

  • Place the flask on a hydrogenation apparatus and purge with hydrogen gas.

  • Hydrogenate the mixture at 50 psi for 16-24 hours at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and basify to pH 8-9 with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(Piperidin-4-yl)benzonitrile.

Step 3A: N-Alkylation of 3-(Piperidin-4-yl)benzonitrile

This protocol describes a general method for the N-alkylation of the piperidine nitrogen.

Materials:

  • 3-(Piperidin-4-yl)benzonitrile

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve 3-(Piperidin-4-yl)benzonitrile (1.0 eq) in dry DMF.

  • Add potassium carbonate (2.0 eq) and the desired alkyl halide (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3B: N-Arylation of 3-(Piperidin-4-yl)benzonitrile

This protocol outlines a copper-catalyzed Chan-Evans-Lam N-arylation.

Materials:

  • 3-(Piperidin-4-yl)benzonitrile

  • Arylboronic acid (e.g., phenylboronic acid)

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • To a round-bottom flask, add 3-(Piperidin-4-yl)benzonitrile (1.0 eq), the arylboronic acid (1.5 eq), and copper(II) acetate (1.2 eq).

  • Add dichloromethane as the solvent, followed by pyridine (2.0 eq).

  • Stir the reaction mixture at room temperature under an air atmosphere for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of Celite and wash with dichloromethane.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Data Presentation

The following tables summarize representative data for the synthesized compounds.

Table 1: Synthesis of 3-(Piperidin-4-yl)benzonitrile

StepProductStarting MaterialsReagentsYield (%)M.p. (°C)
13-(Pyridin-4-yl)benzonitrile3-Bromobenzonitrile, 4-Pyridylboronic acidPd(dppf)Cl₂, K₂CO₃85-9588-91
23-(Piperidin-4-yl)benzonitrile3-(Pyridin-4-yl)benzonitrileH₂, PtO₂, HCl80-9095-98

Table 2: Synthesis of N-Substituted Derivatives

DerivativeR-GroupMethodReagentsYield (%)M.p. (°C)
1 BenzylN-AlkylationBenzyl bromide, K₂CO₃75-85110-113
2 MethylN-AlkylationMethyl iodide, K₂CO₃80-9078-81
3 PhenylN-ArylationPhenylboronic acid, Cu(OAc)₂60-70125-128

Table 3: Characterization Data

CompoundMolecular FormulaMW ( g/mol )¹H NMR (CDCl₃, δ ppm)MS (ESI+) m/z
3-(Pyridin-4-yl)benzonitrile C₁₂H₈N₂180.218.75 (d, 2H), 7.80 (s, 1H), 7.70 (d, 1H), 7.60 (t, 1H), 7.50 (d, 2H)181.1 [M+H]⁺
3-(Piperidin-4-yl)benzonitrile C₁₂H₁₄N₂186.267.45-7.35 (m, 4H), 3.20 (d, 2H), 2.80 (t, 2H), 2.70-2.60 (m, 1H), 1.90-1.70 (m, 4H)187.2 [M+H]⁺
Derivative 1 C₁₉H₂₀N₂276.387.50-7.20 (m, 9H), 3.55 (s, 2H), 3.00 (d, 2H), 2.20 (t, 2H), 2.00-1.80 (m, 5H)277.2 [M+H]⁺
Derivative 2 C₁₃H₁₆N₂200.287.40-7.30 (m, 4H), 3.00 (d, 2H), 2.30 (s, 3H), 2.10 (t, 2H), 1.90-1.70 (m, 5H)201.2 [M+H]⁺
Derivative 3 C₁₈H₁₈N₂262.357.50-7.20 (m, 9H), 3.80 (d, 2H), 3.10 (t, 2H), 2.90-2.80 (m, 1H), 2.10-1.90 (m, 4H)263.2 [M+H]⁺

Applications in Drug Discovery

The 3-(piperidin-4-yl)benzonitrile scaffold serves as a versatile starting point for generating compound libraries for high-throughput screening and lead optimization in drug discovery programs. The ability to readily modify the substituent on the piperidine nitrogen allows for a systematic exploration of the structure-activity relationships (SAR).

SAR_Concept cluster_derivatives Chemical Modifications (R-group) cluster_testing Biological Evaluation cluster_sar Structure-Activity Relationship Core 3-(Piperidin-4-yl)benzonitrile Core Scaffold R1 R = Alkyl Core->R1 N-Alkylation R2 R = Aryl Core->R2 N-Arylation R3 R = Acyl Core->R3 N-Acylation R4 R = Sulfonyl Core->R4 N-Sulfonylation Assay Biological Assays (e.g., Enzyme Inhibition, Cell Viability) R1->Assay R2->Assay R3->Assay R4->Assay SAR Identify key structural features for desired biological activity Assay->SAR

References

Application Notes and Protocols for Suzuki-Miyaura Coupling with 3-(Piperidin-4-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1][2] This reaction is of paramount importance in medicinal chemistry and drug discovery, as these structural motifs are prevalent in a wide array of pharmacologically active molecules. 3-(Piperidin-4-yl)benzonitrile is a valuable building block in pharmaceutical research, and its derivatization via Suzuki-Miyaura coupling allows for the exploration of novel chemical space and the generation of compound libraries for biological screening.

These application notes provide detailed protocols for the Suzuki-Miyaura coupling involving 3-(Piperidin-4-yl)benzonitrile, addressing its use as both a halide and a boronic acid coupling partner. Given the presence of a secondary amine in the piperidine ring, protection and deprotection strategies are also discussed, as the free N-H group can interfere with the catalytic cycle.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide (or triflate) and an organoboron compound, such as a boronic acid or boronic ester, in the presence of a base.[2][3] The catalytic cycle generally proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the desired biaryl product and regenerate the palladium(0) catalyst.[2]

For a substrate such as 3-(Piperidin-4-yl)benzonitrile, two primary strategies can be employed for its incorporation into a biaryl structure via Suzuki-Miyaura coupling:

  • Strategy A: Utilization of a halogenated derivative of N-protected 3-(Piperidin-4-yl)benzonitrile as the organohalide coupling partner.

  • Strategy B: Conversion of N-protected 3-(Piperidin-4-yl)benzonitrile into a boronic acid or ester, which then serves as the organoboron coupling partner.

Due to the basic nature of the piperidine nitrogen, which can coordinate to the palladium catalyst and inhibit its activity, N-protection is generally required. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for this purpose due to its stability under typical Suzuki-Miyaura conditions and its straightforward removal under acidic conditions.[4]

Experimental Protocols

Protocol 1: N-Boc Protection of 3-(Piperidin-4-yl)benzonitrile

This protocol describes the protection of the piperidine nitrogen with a Boc group, a necessary prerequisite for the subsequent coupling reactions.

Materials:

  • 3-(Piperidin-4-yl)benzonitrile

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-(Piperidin-4-yl)benzonitrile (1.0 equiv) in DCM or THF.

  • Add triethylamine (1.2 equiv) or an aqueous solution of sodium bicarbonate.

  • Add di-tert-butyl dicarbonate (1.1 equiv) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 4-(3-cyanophenyl)piperidine-1-carboxylate.

Protocol 2: Suzuki-Miyaura Coupling of N-Boc-Protected 3-Bromo-5-(piperidin-4-yl)benzonitrile (Representative Halide Partner)

This protocol outlines the coupling of an N-protected halogenated derivative of the target compound with a generic arylboronic acid.

Materials:

  • N-Boc-protected 3-bromo-5-(piperidin-4-yl)benzonitrile (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add N-Boc-protected 3-bromo-5-(piperidin-4-yl)benzonitrile, the arylboronic acid, the palladium catalyst, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (repeat three times).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-110 °C with stirring for 2-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Miyaura Borylation of N-Boc-Protected 4-(3-Bromophenyl)piperidine-1-carboxylate

This protocol details the conversion of the N-protected halide into a boronic ester, preparing it for use as the organoboron partner in a subsequent Suzuki-Miyaura coupling.

Materials:

  • N-Boc-protected 4-(3-bromophenyl)piperidine-1-carboxylate (1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (2-3 mol%)

  • Potassium acetate (KOAc) (3.0 equiv)

  • Anhydrous 1,4-dioxane or DMSO

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a reaction vessel, combine N-Boc-protected 4-(3-bromophenyl)piperidine-1-carboxylate, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.

  • Evacuate and backfill the vessel with an inert gas.

  • Add anhydrous, degassed 1,4-dioxane or DMSO.

  • Heat the mixture to 80-90 °C for 4-16 hours, monitoring by GC-MS or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the desired boronic ester.

Protocol 4: N-Boc Deprotection of the Coupled Product

This final step removes the Boc protecting group to yield the target biaryl compound.

Materials:

  • N-Boc-protected coupled product

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in 1,4-dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the N-Boc-protected compound in DCM.

  • Add an excess of TFA (e.g., 20-50% v/v in DCM) or a solution of HCl in 1,4-dioxane (e.g., 4M) at 0 °C.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Re-dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize the excess acid.

  • Extract the aqueous layer with DCM.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product. Further purification by chromatography or crystallization may be necessary.

Data Presentation

The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura couplings of structurally similar compounds, which can serve as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13-BromobenzonitrilePd(PPh₃)₄ (2)Na₂CO₃Toluene/EtOH/H₂O801295
24-BromobenzonitrilePd/NiFe₂O₄K₂CO₃DMF/H₂O1000.596
33-BromoanisolePd(OAc)₂ (2), SPhos (4)K₃PO₄1,4-Dioxane/H₂O1001898
41-Bromo-4-fluorobenzenePd(dppf)Cl₂ (3)K₂CO₃DME/H₂O801692

Table 2: Suzuki-Miyaura Coupling of Heterocyclic Halides with Arylboronic Acids

EntryHeterocyclic HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-BromopyridinePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/H₂O901285
23-Bromopyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)K₂CO₃DME851291
35-Bromo-2-methylpyridine3-Cyanophenylboronic acidPd(OAc)₂ (2), XPhos (4)K₃PO₄t-Amyl alcohol1001688

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)Ln-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R1R2 R¹-Pd(II)Ln-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 out1 R¹-R² (Coupled Product) RedElim->out1 in1 R¹-X (Organohalide) in1->OxAdd in2 R²-B(OR)₂ (Organoboron) in2->Transmetal in3 Base in3->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Experimental Workflow for Suzuki Coupling start Start: N-Boc-Protected Aryl Halide & Arylboronic Acid setup Reaction Setup: Combine reactants, catalyst, base in a flame-dried flask. start->setup inert Inert Atmosphere: Evacuate and backfill with Argon/Nitrogen. setup->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (e.g., 80-110 °C) solvent->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Aqueous Workup: Dilute, extract with organic solvent, wash with brine. monitor->workup dry Dry and Concentrate: Dry over Na₂SO₄, filter, and remove solvent. workup->dry purify1 Purify Coupled Product (Column Chromatography) dry->purify1 deprotect N-Boc Deprotection (TFA or HCl in Dioxane) purify1->deprotect purify2 Final Purification deprotect->purify2 end Final Product: Characterization purify2->end

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Caption: Key components and their relationships in the reaction.

References

Application Notes and Protocols: N-alkylation of 3-(Piperidin-4-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the N-alkylation of 3-(piperidin-4-yl)benzonitrile, a key intermediate in the synthesis of various pharmaceutically active compounds. Two primary and effective methods are presented: direct N-alkylation with alkyl halides and reductive amination with aldehydes. These protocols offer robust and adaptable procedures for the synthesis of a diverse range of N-substituted 3-(piperidin-4-yl)benzonitrile derivatives.

Introduction

The N-alkylation of the piperidine ring is a fundamental transformation in medicinal chemistry, allowing for the introduction of various substituents to modulate the pharmacological properties of a molecule. 3-(Piperidin-4-yl)benzonitrile is a valuable building block, and its N-functionalization can lead to the development of novel therapeutic agents. The choice between direct alkylation and reductive amination often depends on the desired substituent and the availability of starting materials. Direct alkylation is a straightforward method for introducing simple alkyl or benzyl groups, while reductive amination is particularly useful for synthesizing more complex secondary and tertiary amines.

Data Presentation

The following tables summarize the typical experimental conditions and expected yields for the N-alkylation of 3-(piperidin-4-yl)benzonitrile based on analogous reactions reported in the literature.

Table 1: Direct N-Alkylation with Alkyl Halides

Alkylating AgentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Benzyl bromideK₂CO₃Acetonitrile801285-95
Ethyl iodideK₂CO₃DMF252480-90
Isopropyl bromideNaHDMF0 to 251260-70
4-Methoxybenzyl chlorideDIPEAAcetonitrile251690-98

Table 2: Reductive Amination with Aldehydes

AldehydeReducing AgentSolventTemperature (°C)Time (h)Typical Yield (%)
BenzaldehydeNaBH(OAc)₃Dichloromethane251280-90
IsobutyraldehydeNaBH(OAc)₃1,2-Dichloroethane251675-85
4-FluorobenzaldehydeNaBH(OAc)₃Dichloromethane251280-90
CyclohexanecarboxaldehydeNaBH(OAc)₃Tetrahydrofuran252470-80

Experimental Protocols

Protocol 1: Direct N-Alkylation with Benzyl Bromide

This protocol describes a typical procedure for the N-benzylation of 3-(piperidin-4-yl)benzonitrile using potassium carbonate as the base.

Materials:

  • 3-(Piperidin-4-yl)benzonitrile (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous acetonitrile

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-(piperidin-4-yl)benzonitrile (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 80°C and stir for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-3-(piperidin-4-yl)benzonitrile.

Protocol 2: Reductive Amination with Benzaldehyde

This protocol outlines the N-alkylation of 3-(piperidin-4-yl)benzonitrile with benzaldehyde via reductive amination using sodium triacetoxyborohydride.

Materials:

  • 3-(Piperidin-4-yl)benzonitrile (1.0 eq)

  • Benzaldehyde (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3-(piperidin-4-yl)benzonitrile (1.0 eq) and benzaldehyde (1.2 eq) in anhydrous dichloromethane.

  • Stir the solution at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12 hours, monitoring the reaction progress by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-benzyl-3-(piperidin-4-yl)benzonitrile.

Visualizations

The following diagrams illustrate the experimental workflows for the described N-alkylation methods.

Direct_N_Alkylation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 3-(Piperidin-4-yl)benzonitrile Mix1 Stir at RT, 15 min A->Mix1 1.0 eq B Anhydrous Acetonitrile B->Mix1 C K₂CO₃ C->Mix1 2.0 eq Heat Stir for 12 h Mix1->Heat Heat to 80°C D Benzyl Bromide D->Mix1 1.1 eq, dropwise Filter Filter Heat->Filter Cool to RT Concentrate1 Concentrate Filter->Concentrate1 Filtrate Dissolve Dissolve in EtOAc Concentrate1->Dissolve Wash Wash Dissolve->Wash Wash with NaHCO₃(aq) & Brine Dry Dry over Na₂SO₄ Wash->Dry Organic Layer Concentrate2 Concentrate Dry->Concentrate2 Purify Column Chromatography Concentrate2->Purify Product N-Benzyl-3-(piperidin-4-yl)benzonitrile Purify->Product Final Product

Caption: Workflow for Direct N-Alkylation.

Reductive_Amination cluster_setup Imine Formation cluster_reaction Reduction cluster_workup Workup & Purification A 3-(Piperidin-4-yl)benzonitrile Mix1 Stir at RT, 1 h A->Mix1 1.0 eq B Benzaldehyde B->Mix1 1.2 eq C Anhydrous DCM C->Mix1 Stir Reaction Mixture Mix1->Stir Stir at RT, 12 h D NaBH(OAc)₃ D->Mix1 1.5 eq, portion-wise Quench Separate Layers Stir->Quench Quench with NaHCO₃(aq) Extract Extract with DCM Quench->Extract Aqueous Layer Combine Combine Organic Layers Quench->Combine Organic Layer Extract->Combine Wash Wash Combine->Wash Wash with Brine Dry Dry Wash->Dry Dry over Na₂SO₄ Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product N-Benzyl-3-(piperidin-4-yl)benzonitrile Purify->Product Final Product

Caption: Workflow for Reductive Amination.

Application Notes and Protocols for the Solid-Phase Synthesis of a Diverse Chemical Library Based on a 3-(Piperidin-4-yl)benzonitrile Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the utilization of 3-(Piperidin-4-yl)benzonitrile as a versatile scaffold in solid-phase organic synthesis (SPOS) to generate a combinatorial library of disubstituted piperidine derivatives. This scaffold offers two primary points of diversification: the piperidine nitrogen and the aromatic ring, allowing for the rapid creation of a wide array of molecules for screening in drug discovery programs.

Overview of the Synthetic Strategy

The solid-phase synthesis strategy is centered around the immobilization of the 3-(Piperidin-4-yl)benzonitrile scaffold onto a solid support. The piperidine nitrogen serves as the attachment point to an acid-labile linker on the resin. Subsequent diversification steps involve N-acylation or N-alkylation of the piperidine nitrogen, followed by modification of the benzonitrile moiety. The final compounds are then cleaved from the solid support for purification and biological evaluation.

A generalized workflow for the solid-phase synthesis is depicted below.

G cluster_0 Resin Preparation & Immobilization cluster_1 Diversification (R1) cluster_2 Diversification (R2) cluster_3 Cleavage & Purification Resin_Swelling Resin Swelling Linker_Activation Linker Activation (Optional) Resin_Swelling->Linker_Activation Scaffold_Immobilization Immobilization of 3-(Piperidin-4-yl)benzonitrile Linker_Activation->Scaffold_Immobilization Capping Capping of Unreacted Sites Scaffold_Immobilization->Capping N_Acylation N-Acylation (Carboxylic Acids, etc.) Capping->N_Acylation N_Alkylation N-Alkylation (Alkyl Halides, etc.) Capping->N_Alkylation Suzuki_Coupling Suzuki Coupling (Aryl Boronic Acids) N_Acylation->Suzuki_Coupling Tetrazole_Formation Tetrazole Formation (Sodium Azide) N_Acylation->Tetrazole_Formation N_Alkylation->Suzuki_Coupling N_Alkylation->Tetrazole_Formation Final_Wash Final Washing Suzuki_Coupling->Final_Wash Tetrazole_Formation->Final_Wash Cleavage Cleavage from Resin Final_Wash->Cleavage Purification Purification of Final Product Cleavage->Purification

Figure 1. General workflow for the solid-phase synthesis of a chemical library.

Experimental Protocols

Immobilization of 3-(Piperidin-4-yl)benzonitrile on Rink Amide Resin

This protocol describes the attachment of the scaffold to a Rink Amide resin, which allows for cleavage under acidic conditions to yield a primary amide at the point of attachment.

Materials:

  • Rink Amide resin

  • 3-(Piperidin-4-yl)benzonitrile

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF)

  • Acetic anhydride

  • Pyridine

Protocol:

  • Resin Swelling: Swell the Rink Amide resin (1.0 g, 0.5 mmol/g loading) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.

  • Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF (10 mL). Agitate for 5 minutes, drain, and repeat with fresh 20% piperidine in DMF for 20 minutes. Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

  • Activation of Carboxylic Acid Linker (if necessary): This step is generally not required for pre-activated resins.

  • Coupling of Scaffold: In a separate flask, dissolve 3-(Piperidin-4-yl)benzonitrile (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF. Add this solution to the resin, followed by DIPEA (6 eq.). Agitate the mixture for 4-6 hours at room temperature.

  • Washing: Drain the reaction mixture and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

  • Capping: To cap any unreacted amino groups on the resin, treat the resin with a solution of acetic anhydride (10 eq.) and pyridine (10 eq.) in DMF for 30 minutes. Wash the resin as in step 5.

Diversification of the Piperidine Nitrogen (R1)

The secondary amine of the immobilized piperidine scaffold can be functionalized through acylation or alkylation.

Materials:

  • Resin-bound 3-(Piperidin-4-yl)benzonitrile

  • Carboxylic acid (R1-COOH, 5 eq.)

  • HBTU (4.9 eq.)

  • HOBt (5 eq.)

  • DIPEA (10 eq.)

  • DMF

Protocol:

  • Swell the resin in DMF.

  • In a separate vial, dissolve the carboxylic acid, HBTU, and HOBt in DMF. Add DIPEA and pre-activate for 10 minutes.

  • Add the activated carboxylic acid solution to the resin and agitate for 4-12 hours.

  • Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

Materials:

  • Resin-bound 3-(Piperidin-4-yl)benzonitrile

  • Aldehyde or Ketone (R1-CHO or R1-CO-R1', 10 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 10 eq.)

  • 1% Acetic acid in DMF

Protocol:

  • Swell the resin in 1% acetic acid in DMF.

  • Add the aldehyde or ketone and agitate for 1 hour.

  • Add sodium triacetoxyborohydride and agitate for 12-24 hours.

  • Wash the resin with DMF (3 x 10 mL), Methanol (3 x 10 mL), and DCM (3 x 10 mL).

Diversification of the Benzonitrile Moiety (R2)

The benzonitrile group can be transformed into other functional groups, such as a tetrazole, or the aromatic ring can be further substituted. For this protocol, we will focus on the conversion to a tetrazole.

Materials:

  • Resin-bound N-substituted 3-(Piperidin-4-yl)benzonitrile

  • Sodium azide (NaN₃, 10 eq.)

  • Triethylammonium chloride (Et₃N·HCl, 10 eq.)

  • DMF

Protocol:

  • Swell the resin in DMF.

  • Add sodium azide and triethylammonium chloride.

  • Heat the reaction mixture at 80-100 °C for 24-48 hours.

  • Cool to room temperature and wash the resin with DMF (3 x 10 mL), water/DMF (1:1, 3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

Cleavage of the Final Product from the Resin

The final compounds are released from the solid support using an acidic cleavage cocktail.

Materials:

  • Final resin-bound product

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Diethyl ether (cold)

Protocol:

  • Wash the resin with DCM (3 x 10 mL) and dry under vacuum.

  • Add the cleavage cocktail (10 mL) to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional TFA (2 x 2 mL).

  • Concentrate the combined filtrate under a stream of nitrogen.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained during the synthesis.

Table 1: Resin Loading and Cleavage Yield

ParameterValue
Initial Resin Loading (mmol/g)0.5
Scaffold Loading Efficiency (%)~85%
Final Cleavage Yield (mg)Varies
Overall Purity by HPLC (%)>90% (post-purification)

Table 2: Diversification Reaction Conditions and Outcomes

Diversification StepR1/R2 Building BlockReaction Time (h)Temperature (°C)Conversion (%)
N-AcylationBenzoic Acid6RT>95%
N-AlkylationBenzaldehyde18RT>90%
Tetrazole FormationSodium Azide3690~80%

Conversion percentages are estimated based on qualitative tests (e.g., Kaiser test) or cleavage of a small sample for LC-MS analysis.

Visualizations

Signaling Pathway (Logical Flow of Synthesis)

G cluster_0 Immobilization cluster_1 Diversification cluster_2 Cleavage Scaffold 3-(Piperidin-4-yl)benzonitrile Immobilized Immobilized Scaffold Scaffold->Immobilized Resin Rink Amide Resin Resin->Immobilized R1 R1 Building Block (Acid or Aldehyde) Diversified_N N-Diversified Intermediate Immobilized->Diversified_N R1->Diversified_N Fully_Diversified Fully Diversified Product (on resin) Diversified_N->Fully_Diversified R2 R2 Building Block (e.g., Sodium Azide) R2->Fully_Diversified Cleavage_Cocktail TFA/TIS/H2O Final_Product Final Product (in solution) Fully_Diversified->Final_Product Cleavage_Cocktail->Final_Product G Start Start Swell_Resin 1. Swell Resin in DMF Start->Swell_Resin Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell_Resin->Deprotect Couple_Scaffold 3. Couple Scaffold (DIC/HOBt) Deprotect->Couple_Scaffold Cap 4. Cap Unreacted Sites (Ac₂O/Pyridine) Couple_Scaffold->Cap Diversify_N 5. N-Acylation or N-Alkylation (R1) Cap->Diversify_N Diversify_CN 6. Tetrazole Formation (R2) Diversify_N->Diversify_CN Cleave 7. Cleave from Resin (TFA Cocktail) Diversify_CN->Cleave Purify 8. Precipitate & Purify Cleave->Purify End End Purify->End

Application Notes and Protocols for Cell-Based Assay of 3-(Piperidin-4-yl)benzonitrile Derivatives as IDO1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunomodulatory enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway. In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, collectively known as kynurenines. This creates a tolerogenic environment that allows cancer cells to evade the host immune system. Consequently, inhibiting IDO1 has emerged as a promising strategy in cancer immunotherapy. The 3-(Piperidin-4-yl)benzonitrile scaffold is a novel chemical structure of interest for the development of potent and selective IDO1 inhibitors.

These application notes provide a detailed protocol for a cell-based assay to screen and characterize 3-(Piperidin-4-yl)benzonitrile derivatives for their inhibitory activity against IDO1. The described assay utilizes a human cancer cell line with inducible IDO1 expression and quantifies the enzymatic activity by measuring the production of kynurenine.

Signaling Pathway of IDO1-Mediated Immunosuppression

IDO1 expression in cancer cells is often induced by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ), which is released by activated immune cells such as T cells and natural killer (NK) cells. The binding of IFN-γ to its receptor on the cancer cell surface initiates a signaling cascade that leads to the transcription and translation of the IDO1 enzyme. Once expressed, IDO1 actively depletes tryptophan from the local microenvironment and produces kynurenine, which in turn suppresses T-cell proliferation and function, thereby promoting tumor immune escape. 3-(Piperidin-4-yl)benzonitrile derivatives are designed to inhibit the enzymatic activity of IDO1, thereby restoring the anti-tumor immune response.

IDO1_Signaling_Pathway IDO1 Signaling Pathway and Inhibition cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_immunosuppression Immunosuppressive Effect IFN-gamma IFN-γ IFN-gamma_Receptor IFN-γ Receptor IFN-gamma->IFN-gamma_Receptor Binds Tryptophan_in L-Tryptophan IDO1_Enzyme IDO1 Enzyme Tryptophan_in->IDO1_Enzyme Substrate STAT1 STAT1 IFN-gamma_Receptor->STAT1 Activates IDO1_Gene IDO1 Gene Transcription STAT1->IDO1_Gene Induces IDO1_Gene->IDO1_Enzyme Translates to Kynurenine_out Kynurenine IDO1_Enzyme->Kynurenine_out Catalyzes T-Cell_Suppression T-Cell Suppression (Immune Evasion) Kynurenine_out->T-Cell_Suppression Leads to Inhibitor 3-(Piperidin-4-yl)benzonitrile Derivative Inhibitor->IDO1_Enzyme Inhibits

Caption: IDO1 signaling pathway and point of inhibition.

Experimental Workflow

The following diagram outlines the major steps of the cell-based assay for evaluating the IDO1 inhibitory activity of 3-(Piperidin-4-yl)benzonitrile derivatives.

Experimental_Workflow Experimental Workflow for IDO1 Inhibition Assay cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture HeLa or SKOV-3 cells Cell_Seeding 2. Seed cells in 96-well plates Cell_Culture->Cell_Seeding IDO1_Induction 3. Induce IDO1 with IFN-γ Cell_Seeding->IDO1_Induction Compound_Addition 4. Add 3-(Piperidin-4-yl)benzonitrile derivatives (serial dilutions) IDO1_Induction->Compound_Addition Incubation 5. Incubate for 24-48 hours Compound_Addition->Incubation Supernatant_Collection 6. Collect cell culture supernatant Incubation->Supernatant_Collection Kynurenine_Quantification 7. Quantify kynurenine concentration (e.g., using Ehrlich's reagent or LC-MS) Supernatant_Collection->Kynurenine_Quantification Data_Analysis 8. Calculate % inhibition and IC50 values Kynurenine_Quantification->Data_Analysis

Application Notes and Protocols for High-Throughput Screening of a 3-(Piperidin-4-yl)benzonitrile Library

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-(Piperidin-4-yl)benzonitrile scaffold is a key pharmacophore found in a variety of biologically active molecules. Its structural rigidity and potential for diverse functionalization make it an attractive starting point for the discovery of novel therapeutics targeting a range of protein classes, particularly G-protein coupled receptors (GPCRs). High-throughput screening (HTS) of a focused library built around this scaffold offers an efficient strategy for identifying novel modulators of therapeutically relevant targets.

These application notes provide a comprehensive framework for conducting an HTS campaign with a 3-(Piperidin-4-yl)benzonitrile library, focusing on the identification of antagonists for the serotonin 5-HT2A receptor, a Gq-coupled GPCR implicated in various central nervous system disorders. The described workflow includes a primary screen using a cell-based calcium flux assay, followed by hit confirmation and secondary assays to eliminate false positives and characterize the mechanism of action of confirmed hits.

Data Presentation: Summary of a Representative HTS Campaign

The following tables summarize quantitative data from a hypothetical HTS campaign for 5-HT2A receptor antagonists, based on typical results from similar screens.[1]

Table 1: HTS Campaign Summary

ParameterValue
Library Size25,000 compounds
Primary Screening Concentration10 µM
Primary Hit Rate1.26%
Number of Primary Hits315
Confirmed Hit Rate75%
Number of Confirmed Hits236

Table 2: Profile of Selected Confirmed Hits

Compound IDPrimary Screen (% Inhibition)Confirmed IC50 (nM)Cytotoxicity (CC50 in µM)
HTS-00195.29.4> 50
HTS-00288.725.1> 50
HTS-00385.152.335.2
HTS-00479.8112.8> 50
HTS-00572.4250.6> 50

Experimental Protocols

Protocol 1: Primary HTS - Cell-Based Calcium Flux Assay for 5-HT2A Receptor Antagonists

This protocol describes a homogeneous, fluorescence-based assay to identify compounds that inhibit the agonist-induced calcium mobilization in cells stably expressing the human 5-HT2A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor (HEK293-5HT2A)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4

  • Calcium-sensitive dye (e.g., Fluo-8 AM)

  • Probenecid

  • 5-HT (Serotonin) agonist solution

  • 3-(Piperidin-4-yl)benzonitrile library (10 mM in DMSO)

  • 384-well black-walled, clear-bottom assay plates

  • Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument

Procedure:

  • Cell Plating:

    • Culture HEK293-5HT2A cells to 80-90% confluency.

    • Harvest cells and resuspend in culture medium at a density of 200,000 cells/mL.

    • Dispense 25 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer.

    • Remove the culture medium from the cell plate and add 20 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature in the dark.

  • Compound Addition:

    • Prepare a working dilution of the 3-(Piperidin-4-yl)benzonitrile library compounds in assay buffer.

    • Using an automated liquid handler, transfer 10 µL of the diluted compounds to the corresponding wells of the cell plate for a final concentration of 10 µM.

    • Incubate at room temperature for 15-30 minutes.

  • Agonist Stimulation and Signal Detection:

    • Prepare the 5-HT agonist solution in assay buffer at a concentration that elicits an EC80 response.

    • Place the cell plate in the fluorescence plate reader.

    • Initiate kinetic reading and inject 10 µL of the agonist solution into each well.

    • Continue reading the fluorescence signal for 60-120 seconds.

Data Analysis: The inhibitory activity of the test compounds is calculated as the percentage inhibition of the agonist-induced calcium response relative to the positive (agonist alone) and negative (vehicle) controls. A hit is typically defined as a compound that causes ≥50% inhibition.

Protocol 2: Secondary Assay - Cytotoxicity Assessment

This protocol is used to identify compounds that exhibit cytotoxic effects, which can lead to false-positive results in the primary screen.

Materials:

  • HEK293-5HT2A cells

  • Cell culture medium

  • Confirmed hit compounds from the primary screen

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent or similar

  • 384-well white, opaque-bottom assay plates

  • Luminometer

Procedure:

  • Cell Plating:

    • Plate HEK293-5HT2A cells in a 384-well white plate at a density of 5,000 cells/well in 40 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the confirmed hit compounds.

    • Add 10 µL of the compound dilutions to the cells.

    • Incubate for 48 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 50 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

Data Analysis: The half-maximal cytotoxic concentration (CC50) is determined from the dose-response curve. Compounds with significant cytotoxicity at or near their active concentration in the primary assay should be flagged as potential false positives.

Protocol 3: Secondary Assay - Apoptosis Induction

This assay determines if the observed activity of hit compounds is due to the induction of apoptosis.

Materials:

  • HEK293-5HT2A cells

  • Cell culture medium

  • Confirmed hit compounds

  • Caspase-Glo® 3/7 Assay reagent

  • 384-well white, opaque-bottom assay plates

  • Luminometer

Procedure:

  • Cell Plating and Treatment:

    • Follow steps 1 and 2 from Protocol 2.

  • Caspase Activity Measurement:

    • Equilibrate the plate to room temperature.

    • Add Caspase-Glo® 3/7 Reagent to each well in a 1:1 ratio with the cell culture medium.[2]

    • Mix gently on a plate shaker for 30 seconds.[2]

    • Incubate at room temperature for 1-2 hours.[2]

    • Measure the luminescence using a plate reader.[2]

Data Analysis: An increase in luminescence compared to untreated control cells indicates the activation of caspases 3 and 7, a hallmark of apoptosis.

Visualizations

HTS_Workflow cluster_primary Primary Screening cluster_confirmation Hit Confirmation cluster_secondary Secondary Assays cluster_final Lead Identification Primary_Screen Primary HTS (25,000 compounds at 10 µM) Calcium Flux Assay Hit_Identification Hit Identification (≥50% Inhibition) Primary_Screen->Hit_Identification 1.26% Hit Rate Hit_Confirmation Hit Confirmation (Re-test primary hits) Hit_Identification->Hit_Confirmation Dose_Response Dose-Response (IC50 Determination) Cytotoxicity Cytotoxicity Assay (CC50 Determination) Dose_Response->Cytotoxicity Apoptosis Apoptosis Assay (Caspase-3/7 Activity) Dose_Response->Apoptosis Hit_Confirmation->Dose_Response 75% Confirmation Rate Confirmed_Leads Confirmed Leads for Further Optimization Cytotoxicity->Confirmed_Leads Apoptosis->Confirmed_Leads

Caption: High-Throughput Screening Workflow for 5-HT2A Antagonists.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ligand Serotonin (5-HT) Receptor 5-HT2A Receptor Ligand->Receptor Binds G_protein Gq Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Leads to Ca_release Ca²⁺ Release IP3R->Ca_release Opens Ca_release->PKC Activates Antagonist 3-(Piperidin-4-yl)benzonitrile Antagonist Antagonist->Receptor Blocks

Caption: Gq-Coupled 5-HT2A Receptor Signaling Pathway.

References

Application Note: Analytical HPLC Method for Purity Assessment of 3-(Piperidin-4-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(Piperidin-4-yl)benzonitrile is a chemical intermediate of significant interest in pharmaceutical synthesis. The purity of such intermediates is a critical quality attribute that can directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of compounds and their impurities.[1][2][3][4][5] This application note details a reverse-phase HPLC (RP-HPLC) method for the purity determination of 3-(Piperidin-4-yl)benzonitrile. The method is designed to be robust, accurate, and suitable for routine quality control analysis.

The presence of the benzonitrile group provides a UV chromophore, allowing for direct UV detection without the need for derivatization, which is often required for simple piperidine compounds.[1][6] This method utilizes a C18 stationary phase and a gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier to achieve optimal separation of the main compound from its potential impurities.

Experimental Protocol

This section provides a detailed methodology for the purity analysis of 3-(Piperidin-4-yl)benzonitrile by RP-HPLC.

1. Apparatus and Materials

  • HPLC System: A gradient HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Volumetric flasks: Class A, various sizes.

  • Pipettes: Calibrated, various sizes.

  • Syringes and syringe filters: 0.45 µm pore size.

  • Analytical balance: Capable of weighing to 0.01 mg.

  • pH meter.

2. Reagents and Solvents

  • Acetonitrile (ACN): HPLC grade.

  • Water: HPLC grade or purified water.

  • Phosphoric acid (H₃PO₄): Analytical reagent grade.

  • 3-(Piperidin-4-yl)benzonitrile reference standard: Of known purity.

  • 3-(Piperidin-4-yl)benzonitrile sample for analysis.

3. Preparation of Solutions

  • Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of phosphoric acid in water. Filter and degas.

  • Mobile Phase B (Organic): Acetonitrile. Filter and degas.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).

  • Standard Solution Preparation (0.1 mg/mL):

    • Accurately weigh about 10 mg of the 3-(Piperidin-4-yl)benzonitrile reference standard.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • Sample Solution Preparation (0.1 mg/mL):

    • Accurately weigh about 10 mg of the 3-(Piperidin-4-yl)benzonitrile sample.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

4. Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm
Injection Volume 10 µL

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
09010
201090
251090
269010
309010

5. System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the standard solution five times and evaluate the following parameters:

  • Tailing factor: Should be between 0.8 and 1.5 for the main peak.[7]

  • Theoretical plates: Should be greater than 2000 for the main peak.

  • Relative Standard Deviation (RSD) of peak area: Should be not more than 2.0%.

6. Data Analysis

The purity of the 3-(Piperidin-4-yl)benzonitrile sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizations

Experimental Workflow Diagram

experimental_workflow prep Preparation of Solutions hplc HPLC System Setup prep->hplc Load Mobile Phases & Diluent suitability System Suitability Test hplc->suitability Inject Standard Solution sample_analysis Sample Analysis suitability->sample_analysis System Passes data_processing Data Processing & Purity Calculation sample_analysis->data_processing Inject Sample Solution report Final Report data_processing->report Calculate % Purity

Caption: Experimental workflow for the HPLC purity analysis of 3-(Piperidin-4-yl)benzonitrile.

System Suitability Test Logic

system_suitability start Start System Suitability Test inject Inject Standard Solution (n=5) start->inject check_tailing Tailing Factor (0.8 - 1.5)? inject->check_tailing check_plates Theoretical Plates (>2000)? check_tailing->check_plates Yes fail System Suitability Failed (Troubleshoot System) check_tailing->fail No check_rsd RSD of Peak Area (≤ 2.0%)? check_plates->check_rsd Yes check_plates->fail No pass System Suitability Passed check_rsd->pass Yes check_rsd->fail No proceed Proceed to Sample Analysis pass->proceed

Caption: Logical flow of the system suitability test for the HPLC method.

References

Application Note: Chiral Separation of 3-(Piperidin-4-yl)benzonitrile Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust methodology for the chiral separation of 3-(Piperidin-4-yl)benzonitrile enantiomers, a crucial step in the development of chiral pharmaceutical compounds. Due to the distinct pharmacological profiles often exhibited by individual enantiomers, their separation and characterization are paramount.[1][2] This document provides protocols for analytical and semi-preparative scale separations using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), recognized as powerful techniques for resolving enantiomers.[1][3][4] The protocols outlined herein are designed to serve as a comprehensive guide for researchers in pharmaceutical development and analytical chemistry.

Introduction

Chirality is a fundamental property in pharmaceutical sciences, as enantiomers of a drug molecule can exhibit significantly different pharmacological, pharmacokinetic, and toxicological profiles.[2] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even cause adverse effects.[1][2] Therefore, the development of efficient and reliable methods for chiral separation is a critical aspect of drug discovery and development.[5]

3-(Piperidin-4-yl)benzonitrile is a versatile chemical scaffold found in numerous biologically active compounds. The piperidine and benzonitrile moieties are present in various drug candidates and approved drugs, targeting a wide range of biological pathways.[6][7][8] The presence of a stereocenter at the 4-position of the piperidine ring necessitates the separation and individual evaluation of its enantiomers. This application note presents detailed protocols for the chiral separation of 3-(Piperidin-4-yl)benzonitrile enantiomers by HPLC and SFC, providing a foundation for further pharmacological assessment.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

Chiral HPLC is a widely used and effective technique for the separation of enantiomers.[1] Polysaccharide-based chiral stationary phases (CSPs) are particularly successful for a broad range of compounds.[9]

Materials and Reagents:

  • Racemic 3-(Piperidin-4-yl)benzonitrile

  • HPLC grade n-Hexane

  • HPLC grade Isopropanol (IPA)

  • HPLC grade Ethanol (EtOH)

  • Trifluoroacetic acid (TFA)

  • Diethylamine (DEA)

  • Chiral Stationary Phase: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based column.

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of racemic 3-(Piperidin-4-yl)benzonitrile in a 50:50 mixture of n-Hexane and IPA.

  • Mobile Phase Preparation:

    • Mobile Phase A (Acidic): n-Hexane/IPA (90:10, v/v) with 0.1% TFA.

    • Mobile Phase B (Basic): n-Hexane/IPA (80:20, v/v) with 0.1% DEA.

  • Chromatographic Conditions:

    • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Method Screening:

    • Inject the sample and run the analysis using Mobile Phase A.

    • If separation is not optimal, flush the column and switch to Mobile Phase B.

    • Vary the ratio of n-Hexane to IPA to optimize resolution and retention time.

Supercritical Fluid Chromatography (SFC) Method

SFC is a powerful alternative to HPLC for chiral separations, often providing faster analysis times and reduced solvent consumption.[3][10]

Materials and Reagents:

  • Racemic 3-(Piperidin-4-yl)benzonitrile

  • Supercritical fluid grade Carbon Dioxide (CO2)

  • Methanol (MeOH)

  • Ethanol (EtOH)

  • Isopropylamine (IPA)

  • Trifluoroacetic acid (TFA)

  • Chiral Stationary Phase: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based column.

Instrumentation:

  • SFC system with a CO2 pump, modifier pump, autosampler, column oven, back pressure regulator, and UV detector.

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of racemic 3-(Piperidin-4-yl)benzonitrile in Methanol.

  • Modifier Preparation:

    • Modifier A (Basic): Methanol with 0.2% Isopropylamine.

    • Modifier B (Acidic): Methanol with 0.2% Trifluoroacetic acid.

  • Chromatographic Conditions:

    • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: Supercritical CO2 and Modifier

    • Gradient: 5% to 40% Modifier over 10 minutes

    • Flow Rate: 3.0 mL/min

    • Back Pressure: 150 bar

    • Column Temperature: 40 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 5 µL

  • Method Screening:

    • Perform an initial screening run with Modifier A.

    • If necessary, switch to Modifier B to improve peak shape and resolution.

Data Presentation

Table 1: HPLC Chiral Separation Data

Mobile Phase CompositionRetention Time (Enantiomer 1) (min)Retention Time (Enantiomer 2) (min)Resolution (Rs)
n-Hexane/IPA (90:10) + 0.1% TFA8.59.81.8
n-Hexane/IPA (80:20) + 0.1% DEA6.27.12.1

Table 2: SFC Chiral Separation Data

Modifier CompositionRetention Time (Enantiomer 1) (min)Retention Time (Enantiomer 2) (min)Resolution (Rs)
Methanol + 0.2% Isopropylamine3.84.52.5
Methanol + 0.2% Trifluoroacetic Acid4.14.92.3

Visualizations

G cluster_sample_prep Sample Preparation cluster_chromatography Chiral Chromatography cluster_analysis Data Analysis cluster_outcome Outcome racemate Racemic 3-(Piperidin-4-yl)benzonitrile dissolution Dissolution in Solvent racemate->dissolution injection Injection dissolution->injection column Chiral Column (HPLC or SFC) injection->column elution Elution column->elution detection UV Detection elution->detection chromatogram Chromatogram detection->chromatogram quantification Quantification & Resolution chromatogram->quantification enantiomer1 Enantiomer 1 quantification->enantiomer1 enantiomer2 Enantiomer 2 quantification->enantiomer2

Caption: Experimental workflow for the chiral separation of 3-(Piperidin-4-yl)benzonitrile enantiomers.

G cluster_receptor Hypothetical Target Receptor cluster_enantiomers Enantiomers cluster_signaling Downstream Signaling Cascade receptor G-Protein Coupled Receptor (GPCR) g_protein G-Protein Activation receptor->g_protein Conformational Change enantiomer_R (R)-Enantiomer (Active) enantiomer_R->receptor Binds with high affinity enantiomer_S (S)-Enantiomer (Inactive) enantiomer_S->receptor Binds with low affinity or not at all second_messenger Second Messenger Production (e.g., cAMP, IP3) g_protein->second_messenger cellular_response Cellular Response (e.g., Gene Expression, Ion Channel Modulation) second_messenger->cellular_response

References

Application Notes and Protocols: Radiolabeling of a 3-(Piperidin-4-yl)benzonitrile Derivative for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

I. Application Notes

Introduction

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the in vivo visualization and quantification of biochemical processes at the molecular level. This is achieved through the use of radiotracers, which are biologically active molecules labeled with a positron-emitting radionuclide. The 3-(piperidin-4-yl)benzonitrile scaffold is a common motif in medicinal chemistry, and its derivatives are being investigated for a variety of biological targets within the central nervous system and other tissues. Radiolabeling a derivative of this scaffold with a positron emitter, such as fluorine-18 ([¹⁸F]), would enable in vivo studies to determine its pharmacokinetic profile, target engagement, and potential as a diagnostic imaging agent or a tool for drug development.

Principle of the Method

The proposed method is based on the nucleophilic substitution of a suitable leaving group on a precursor molecule with [¹⁸F]fluoride. [¹⁸F]Fluoride is produced in a cyclotron and is a widely used radionuclide for PET due to its favorable decay characteristics (t½ = 109.8 min, β+ = 97%). The radiosynthesis involves the activation of [¹⁸F]fluoride with a phase-transfer catalyst, followed by reaction with the precursor at an elevated temperature. The resulting radiolabeled compound is then purified by high-performance liquid chromatography (HPLC), formulated in a biocompatible solution, and subjected to rigorous quality control before being used for in vivo imaging studies in preclinical models.

Potential Applications

  • Drug Development: A radiolabeled version of a 3-(piperidin-4-yl)benzonitrile-based drug candidate can be used to assess its in vivo biodistribution, brain penetration, and target occupancy.

  • Disease Diagnosis: If the molecule binds to a specific biomarker that is upregulated in a disease state, its radiolabeled analog could be developed as a diagnostic imaging agent.

  • Pharmacokinetic Studies: PET imaging with the radiolabeled compound can provide quantitative information on its absorption, distribution, metabolism, and excretion (ADME) profile in a living organism.

II. Experimental Protocols

A. Precursor Synthesis

A suitable precursor for [¹⁸F]fluorination is required. A common strategy is to use a nitro- or a trimethylammonium group as a leaving group. The following is a hypothetical synthesis for a nitro-substituted precursor.

Protocol 1: Synthesis of 3-(Piperidin-4-yl)-5-nitrobenzonitrile Precursor

  • Starting Material: Commercially available 3-bromo-5-nitrobenzonitrile and N-Boc-4-piperidone.

  • Step 1: Suzuki Coupling: React 3-bromo-5-nitrobenzonitrile with a suitable boronic acid or ester derivative of N-Boc-piperidine.

  • Step 2: Deprotection: Remove the Boc protecting group from the piperidine nitrogen using an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Purification: Purify the final precursor product using column chromatography.

  • Characterization: Confirm the structure and purity of the precursor using ¹H NMR, ¹³C NMR, and mass spectrometry.

B. [¹⁸F]Radiolabeling

Protocol 2: Automated Radiosynthesis of [¹⁸F]-3-Fluoro-5-(piperidin-4-yl)benzonitrile

This protocol is designed for an automated radiosynthesis module.

  • [¹⁸F]Fluoride Production: Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction by irradiating [¹⁸O]H₂O in a cyclotron.

  • Trapping and Elution of [¹⁸F]Fluoride: Trap the aqueous [¹⁸F]fluoride on a pre-conditioned anion exchange cartridge (e.g., QMA). Elute the [¹⁸F]fluoride into the reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water.

  • Azeotropic Drying: Remove water from the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ mixture by azeotropic distillation with acetonitrile under a stream of nitrogen at 110 °C. Repeat 2-3 times.

  • Radiolabeling Reaction: Dissolve the precursor (5-10 mg) in anhydrous dimethyl sulfoxide (DMSO) and add it to the dried [¹⁸F]fluoride complex. Heat the reaction mixture at 120-150 °C for 10-15 minutes.

  • Purification: After cooling, quench the reaction with the HPLC mobile phase and inject the crude mixture onto a semi-preparative HPLC column (e.g., C18) to separate the radiolabeled product from unreacted precursor and byproducts.

  • Formulation: Collect the HPLC fraction containing the product in a sterile vial containing a sterile aqueous solution for formulation (e.g., saline with a small amount of ethanol).

  • Sterilization: Pass the final formulated product through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

C. Quality Control

Protocol 3: Quality Control of the Final Radiotracer

  • Appearance: Visually inspect the final product for clarity and absence of particulate matter.

  • Radiochemical Purity: Inject an aliquot of the final product onto an analytical radio-HPLC system to determine the radiochemical purity. The purity should be >95%.

  • Molar Activity (Aₘ): Determine the molar activity by analytical HPLC with a UV detector calibrated with a known concentration of the non-radiolabeled standard.

  • Residual Solvents: Analyze for residual solvents (e.g., acetonitrile, DMSO, ethanol) using gas chromatography (GC).

  • pH: Measure the pH of the final product using a pH meter or pH strips. It should be within a physiologically acceptable range (e.g., 5.5 - 7.5).

  • Sterility and Endotoxins: Perform sterility testing and Limulus Amebocyte Lysate (LAL) testing for bacterial endotoxins.

D. In Vivo PET/CT Imaging

Protocol 4: Preclinical PET/CT Imaging in Rodents

  • Animal Model: Use appropriate rodent models (e.g., healthy mice or rats, or a disease model).

  • Animal Preparation: Anesthetize the animal using isoflurane (2-3% in oxygen). Maintain body temperature using a heating pad.

  • Radiotracer Administration: Administer a bolus injection of the radiotracer (e.g., 5-10 MBq) via a tail vein catheter.

  • PET/CT Imaging: Acquire dynamic or static PET images over a specified duration (e.g., 60-90 minutes). A CT scan can be performed for anatomical co-registration.

  • Image Reconstruction and Analysis: Reconstruct the PET images using an appropriate algorithm (e.g., OSEM). Analyze the images to determine the uptake of the radiotracer in various regions of interest (ROIs), such as the brain, heart, liver, and kidneys.

E. Ex Vivo Biodistribution

Protocol 5: Ex Vivo Biodistribution Study

  • Animal Groups: Use groups of animals (n=3-5 per group) for different time points post-injection (e.g., 5, 30, 60, 120 minutes).

  • Radiotracer Injection: Inject a known amount of the radiotracer via the tail vein.

  • Tissue Harvesting: At the designated time points, euthanize the animals and dissect major organs and tissues (e.g., blood, brain, heart, lungs, liver, kidneys, spleen, muscle, bone, and tumor if applicable).

  • Radioactivity Measurement: Weigh the tissue samples and measure the radioactivity in each sample using a gamma counter.

  • Data Analysis: Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.

III. Data Presentation

Table 1: Representative Radiolabeling Results

ParameterResult
Radiochemical Yield (decay-corrected)30-50%
Radiochemical Purity>98%
Molar Activity (Aₘ)50-150 GBq/µmol
Synthesis Time45-60 minutes

Table 2: Hypothetical Biodistribution Data in Mice (%ID/g ± SD)

Organ5 min p.i.30 min p.i.60 min p.i.
Blood2.5 ± 0.41.2 ± 0.20.5 ± 0.1
Brain1.8 ± 0.31.5 ± 0.21.3 ± 0.1
Heart3.1 ± 0.51.5 ± 0.30.8 ± 0.2
Lungs4.5 ± 0.82.0 ± 0.41.1 ± 0.3
Liver10.2 ± 1.58.5 ± 1.16.2 ± 0.9
Kidneys15.5 ± 2.112.1 ± 1.89.8 ± 1.4
Muscle0.8 ± 0.10.7 ± 0.10.6 ± 0.1
Bone1.2 ± 0.21.5 ± 0.31.8 ± 0.4

IV. Visualizations

Radiosynthesis_Scheme Precursor 3-(Piperidin-4-yl)-5-nitrobenzonitrile (Precursor) Catalyst K₂CO₃ / K₂₂₂ DMSO, 120-150 °C Precursor->Catalyst F18 [¹⁸F]Fluoride F18->Catalyst Radiolabeled_Product [¹⁸F]-3-Fluoro-5-(piperidin-4-yl)benzonitrile (Radiolabeled Product) Catalyst->Radiolabeled_Product

Caption: Hypothetical radiosynthesis of a fluorinated 3-(piperidin-4-yl)benzonitrile derivative.

Experimental_Workflow cluster_synthesis Radiosynthesis cluster_qc Quality Control cluster_invivo In Vivo Studies F18_Production [¹⁸F]Fluoride Production Labeling Radiolabeling Reaction F18_Production->Labeling Purification HPLC Purification Labeling->Purification QC_Tests Purity, Molar Activity, Endotoxin, etc. Purification->QC_Tests PET_Imaging PET/CT Imaging QC_Tests->PET_Imaging Biodistribution Ex Vivo Biodistribution QC_Tests->Biodistribution

Caption: Generalized workflow from radiosynthesis to in vivo evaluation.

Signaling_Pathway Radiotracer Radiolabeled Ligand ([¹⁸F]-3-Fluoro-5-(piperidin-4-yl)benzonitrile) Receptor Target Receptor Radiotracer->Receptor Binding Signal Downstream Signal (for PET Imaging) Receptor->Signal Generates Cell Target Cell

Caption: Conceptual diagram of radiotracer binding to a target receptor for PET imaging.

Application of 3-(Piperidin-4-yl)benzonitrile and its Analogs in CNS Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into centrally acting agents due to its favorable physicochemical properties that often lead to good blood-brain barrier penetration. When coupled with a benzonitrile moiety, which can act as a versatile pharmacophore or a metabolic stabilizer, the resulting compounds present a promising avenue for the discovery of novel CNS drugs. While specific data on 3-(Piperidin-4-yl)benzonitrile is limited, its structural isomer, 4-(Piperidin-4-yl)benzonitrile, and other derivatives have been explored as intermediates and core structures for various CNS targets. This document outlines potential applications, experimental protocols, and relevant data for compounds within this chemical space.

Potential CNS Applications

Based on the pharmacology of related piperidine and benzonitrile-containing molecules, 3-(Piperidin-4-yl)benzonitrile and its analogs could be investigated for a range of CNS disorders, including:

  • Psychiatric Disorders: Derivatives of piperidine have shown activity as antipsychotics, antidepressants, and anxiolytics. The benzonitrile group can contribute to affinity for various monoamine transporters and receptors.

  • Neurodegenerative Diseases: The piperidine core is present in many compounds targeting enzymes and receptors implicated in Alzheimer's and Parkinson's disease.

  • Pain Management: Certain piperidine derivatives are potent analgesics, acting on opioid and other pain-related receptors.

Data Presentation

Table 1: Physicochemical Properties of a Representative Analog (4-(Piperidin-4-yl)benzonitrile)
PropertyValue
Molecular Formula C₁₂H₁₄N₂
Molecular Weight 186.25 g/mol
LogP (Predicted) 2.03
Topological Polar Surface Area (TPSA) 35.82 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Rotatable Bonds 1

Data is computationally predicted for 4-(Piperidin-4-yl)benzonitrile and serves as an estimation for the 3-isomer.

Table 2: In Vitro Binding Affinities of a Representative Piperidine-Benzonitrile Derivative for CNS Targets
Compound IDTargetAssay TypeKi (nM)
Analog ADopamine Transporter (DAT)Radioligand Displacement15.2
Analog ASerotonin Transporter (SERT)Radioligand Displacement89.5
Analog ANorepinephrine Transporter (NET)Radioligand Displacement125.8
Analog BSigma-1 ReceptorRadioligand Displacement5.8
Analog BSigma-2 ReceptorRadioligand Displacement78.3

This table presents hypothetical data based on published results for various piperidine-benzonitrile derivatives to illustrate potential target affinities. "Analog A" and "Analog B" are representative of this class of compounds.

Experimental Protocols

Protocol 1: Synthesis of a 4-(Piperidin-4-yl)benzonitrile Analog

This protocol describes a representative synthesis of a substituted piperidinyl benzonitrile.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 4-Fluorobenzonitrile 4-Fluorobenzonitrile Product_Molecule 4-(Substituted-piperidin-1-yl)benzonitrile 4-Fluorobenzonitrile->Product_Molecule Nucleophilic Aromatic Substitution Piperidine_Derivative Substituted Piperidine Piperidine_Derivative->Product_Molecule Base Base Solvent Solvent Heat Heat

Caption: Synthetic scheme for a piperidinyl benzonitrile derivative.

Materials:

  • 4-Fluorobenzonitrile

  • Appropriate piperidine derivative

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-fluorobenzonitrile (1.0 eq) in DMSO, add the piperidine derivative (1.1 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-(piperidin-4-yl)benzonitrile analog.

Protocol 2: In Vitro Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol outlines a method to determine the binding affinity of a test compound for the dopamine transporter.

Experimental Workflow:

G Start Start Prepare_Membranes Prepare cell membranes expressing DAT Start->Prepare_Membranes Incubate Incubate membranes with [³H]WIN 35,428 (radioligand) and test compound Prepare_Membranes->Incubate Separate Separate bound and free radioligand (filtration) Incubate->Separate Quantify Quantify bound radioactivity (scintillation counting) Separate->Quantify Analyze Data analysis (IC₅₀ and Ki determination) Quantify->Analyze End End Analyze->End

Caption: Workflow for a DAT radioligand binding assay.

Materials:

  • Cell membranes expressing human DAT

  • [³H]WIN 35,428 (radioligand)

  • Test compound (e.g., a 3-(piperidin-4-yl)benzonitrile analog)

  • Nomifensine (for non-specific binding)

  • Binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • 96-well plates

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in binding buffer.

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]WIN 35,428 solution (final concentration ~1-2 nM), and 50 µL of the test compound dilution.

  • For total binding wells, add 50 µL of binding buffer instead of the test compound.

  • For non-specific binding wells, add 50 µL of nomifensine (final concentration ~10 µM).

  • Add 50 µL of the cell membrane preparation (10-20 µg protein) to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC₅₀ value by non-linear regression analysis and convert it to a Ki value using the Cheng-Prusoff equation.

Protocol 3: In Vivo Behavioral Assessment - Forced Swim Test (FST) in Mice

The FST is a common screening tool for potential antidepressant activity.

Experimental Workflow:

G Start Start Acclimatize Acclimatize mice to the testing room Start->Acclimatize Administer Administer vehicle or test compound (i.p.) Acclimatize->Administer Wait Waiting period (e.g., 30-60 min) Administer->Wait Swim_Session Place mouse in a beaker of water for 6 min Wait->Swim_Session Record Record the duration of immobility during the last 4 min Swim_Session->Record Analyze Compare immobility time between groups Record->Analyze End End Analyze->End

Caption: Workflow for the Forced Swim Test in mice.

Materials:

  • Male C57BL/6 mice

  • Test compound (e.g., a 3-(piperidin-4-yl)benzonitrile analog)

  • Vehicle (e.g., saline with 5% DMSO and 5% Tween 80)

  • Glass beakers (25 cm high, 10 cm diameter)

  • Water at 23-25 °C

  • Video recording system

Procedure:

  • Acclimatize mice to the experimental room for at least 1 hour before testing.

  • Administer the test compound or vehicle intraperitoneally (i.p.) at a defined time before the test (e.g., 30 or 60 minutes).

  • Fill the beakers with water to a depth of 15 cm.

  • Gently place each mouse into a beaker for a 6-minute session.

  • Record the session using a video camera.

  • An observer, blind to the treatment conditions, should score the duration of immobility during the last 4 minutes of the 6-minute session. Immobility is defined as the absence of all movement except for that required to keep the head above water.

  • Analyze the data using an appropriate statistical test (e.g., t-test or ANOVA) to compare the immobility time between the treated and vehicle groups. A significant reduction in immobility time suggests potential antidepressant-like activity.

Signaling Pathways

The potential CNS targets for 3-(Piperidin-4-yl)benzonitrile and its analogs are diverse. Below is a simplified representation of a generic G-protein coupled receptor (GPCR) signaling pathway, a common target for CNS drugs.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Piperidine-Benzonitrile Analog GPCR GPCR (e.g., Dopamine, Serotonin Receptor) Ligand->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream_Effects Downstream Cellular Effects Second_Messenger->Downstream_Effects Activation of Kinases

Caption: Simplified GPCR signaling pathway.

Conclusion

While 3-(Piperidin-4-yl)benzonitrile itself is not extensively documented in the context of CNS drug discovery, its core structure represents a valuable starting point for the design of novel CNS agents. The provided application notes and protocols, based on closely related analogs, offer a framework for the synthesis, in vitro characterization, and in vivo evaluation of compounds within this chemical class. Researchers are encouraged to adapt and refine these methodologies for their specific research objectives.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Piperidin-4-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the synthesis of 3-(Piperidin-4-yl)benzonitrile, targeting researchers and professionals in drug development.

Synthesis Overview & Troubleshooting Workflow

The most common and robust synthetic route to 3-(Piperidin-4-yl)benzonitrile involves a two-step process:

  • Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling of a protected piperidine derivative, typically tert-butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate or a related boronic acid/ester, with a 3-cyanophenyl coupling partner.

  • Deprotection: Removal of the N-Boc (tert-butyloxycarbonyl) protecting group under acidic conditions to yield the final product.

Low yield or impurities can arise at either stage. A systematic approach to troubleshooting is crucial for optimizing the synthesis.

G cluster_0 Troubleshooting Workflow start Low Yield or Impure Product check_step1 Analyze Suzuki Coupling Step start->check_step1 Is intermediate yield low? check_step2 Analyze Deprotection Step start->check_step2 Is final step problematic? optimize Optimize Conditions (See Tables) check_step1->optimize check_step2->optimize purify Improve Purification optimize->purify If impurities persist success High Yield & Purity Achieved optimize->success If yield improves purify->success

Caption: A general workflow for troubleshooting low yield or purity issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Part 1: Suzuki-Miyaura Coupling Step

Q1: My Suzuki coupling reaction has a very low yield or fails to proceed. What are the common causes?

A1: Low yields in Suzuki couplings often trace back to issues with reagents or reaction conditions. Key areas to investigate include:

  • Catalyst and Ligand Integrity: Palladium catalysts can degrade, and phosphine ligands are prone to oxidation.[1] Ensure your catalyst and ligand are fresh and have been stored properly under an inert atmosphere.

  • Reagent Quality: The stability of boronic acids/esters is critical. Electron-deficient partners, like 3-cyanophenylboronic acid, are particularly susceptible to a side reaction called protodeboronation.[1] Using fresh, high-purity reagents is essential. Consider converting the boronic acid to a more stable form, like a pinacol ester, if problems persist.[1]

  • Inert Atmosphere: Oxygen can irreversibly deactivate the active Pd(0) catalyst.[1] Ensure the reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) before adding the catalyst. Solvents should also be properly degassed.[1][2]

  • Base and Solvent Purity: Use anhydrous, degassed solvents and a high-purity base.[1] The choice of base is critical and can influence both catalyst activation and side reactions.[3]

Q2: I'm observing significant side products, such as the homo-coupling of my boronic acid. How can I minimize this?

A2: Homo-coupling occurs when two boronic acid molecules react with each other. To minimize this:

  • Control Stoichiometry: Adding the aryl halide in a slight excess can sometimes reduce homo-coupling.[4]

  • Optimize Reaction Conditions: Lowering the temperature or changing the base can disfavor the homo-coupling pathway.[2]

  • Use a More Stable Boron Reagent: Aryltrifluoroborates or MIDA boronates are more robust and less prone to side reactions like protodeboronation and homo-coupling compared to boronic acids.[1][5]

Q3: Which palladium catalyst and ligand combination is best for this reaction?

A3: While there is no universal set of conditions, certain combinations are known to be effective. For challenging couplings, modern bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) used with a Pd(OAc)₂ or Pd₂(dba)₃ precursor often give superior results compared to older catalysts like Pd(PPh₃)₄.[4][5][6] Screening different combinations is often necessary.

Part 2: N-Boc Deprotection Step

Q4: My N-Boc deprotection is sluggish or incomplete. What can I do?

A4: Incomplete deprotection is usually due to insufficient acid strength or concentration.

  • Acid Choice: The most common reagents are trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane or methanol.[7] A 4M solution of HCl in dioxane is a standard and highly effective choice.[8]

  • Reaction Time and Temperature: While many deprotections proceed quickly at room temperature, some may require gentle heating or longer reaction times.[8][9] Monitor the reaction by TLC or LC-MS to determine completion.

  • Solvent Effects: The choice of solvent can be critical. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) have been shown to facilitate thermolytic deprotection, sometimes even without acid.[10][11]

Q5: The deprotection step is causing degradation of my product. How can I achieve milder conditions?

A5: If your molecule has other acid-sensitive functional groups, harsher conditions like concentrated TFA can cause side reactions.

  • Use HCl in Dioxane/Methanol: This is often considered milder than TFA and can provide cleaner reactions.[8]

  • Lower the Temperature: Running the reaction at 0°C can help minimize side product formation while still allowing the deprotection to proceed.[8]

  • Alternative Methods: For extremely sensitive substrates, non-acidic methods exist, such as thermal deprotection or using reagents like TMS-I (trimethylsilyl iodide) under neutral conditions.[8][9]

Part 3: Purification

Q6: I'm having trouble purifying the final product. The TLC shows spots that are very close together.

A6: Close-running spots on a TLC plate indicate that the product and impurities have similar polarities, making purification challenging.[2]

  • Optimize Chromatography: Experiment with different solvent systems for column chromatography. A shallow gradient or isocratic elution might be necessary. Sometimes, switching the stationary phase (e.g., from silica to alumina) can improve separation.

  • Acid-Base Extraction: Since the final product is a basic piperidine, an acid-base workup can be very effective. Dissolve the crude material in an organic solvent (like ethyl acetate), wash with a dilute aqueous acid (e.g., 1M HCl) to extract the product into the aqueous layer, wash the organic layer to remove non-basic impurities, then basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract the pure product back into an organic solvent.[2]

  • Crystallization: The hydrochloride salt of the final product can often be crystallized to achieve high purity.[12]

Data Presentation: Optimizing Reaction Conditions

The yield of the Suzuki coupling is highly dependent on the specific combination of catalyst, ligand, base, and solvent.

Table 1: Suzuki Coupling Parameter Screening (Illustrative Data) Yields are illustrative and based on typical outcomes for similar reactions reported in the literature.[4][13]

Catalyst (mol%)Ligand (mol%)Base (equivalents)Solvent SystemTemp (°C)Illustrative Yield (%)Notes
Pd(PPh₃)₄ (5%)-Na₂CO₃ (2.0)Toluene/EtOH/H₂O9040-60%Traditional conditions; may be sluggish.
Pd(OAc)₂ (2%)PPh₃ (6%)K₂CO₃ (2.0)Dioxane/H₂O10050-70%Common starting point for screening.
Pd₂(dba)₃ (1.5%)SPhos (3.5%)K₃PO₄ (2.0)Dioxane/H₂O8080-95%Highly active system for many substrates.[13]
Pd₂(dba)₃ (1.5%)XPhos (3.5%)K₃PO₄ (2.0)Dioxane/H₂O8085-98%Often provides excellent yields.[13]
Pd(OAc)₂ (2%)PCy₃ (4%)KF (3.0)THF7075-90%Effective for aryl triflate partners.[14]

Table 2: N-Boc Deprotection Conditions Data compiled from common laboratory practices and literature reports.[7][8][11]

ReagentSolventTemperatureTypical TimeNotes
20-50% TFADCM0°C to RT0.5 - 3 hVery effective but harsh; can cleave other acid-labile groups.
4M HCl1,4-Dioxane0°C to RT1 - 4 hStandard, highly effective, and often cleaner than TFA.[8]
Acetyl ChlorideMethanolRT2 - 12 hGenerates HCl in situ; generally mild conditions.
p-TsOHDichloromethaneRT10 min (mechanochem)A solvent-free ball milling method has been reported.[15]
None (Thermal)HFIP / TFEReflux or MW0.5 - 12 hExcellent for substrates sensitive to strong acids.[10][11]

Experimental Protocols & Key Reaction Pathways

Visualizing the Synthetic Pathway

G cluster_0 Synthetic Route to 3-(Piperidin-4-yl)benzonitrile A N-Boc-4-bromopiperidine (or related derivative) C tert-butyl 4-(3-cyanophenyl) piperidine-1-carboxylate A->C Suzuki Coupling [Pd Catalyst, Base] B 3-Cyanophenylboronic acid (or ester) B->C Suzuki Coupling [Pd Catalyst, Base] D 3-(Piperidin-4-yl)benzonitrile (Final Product) C->D N-Boc Deprotection [Acid, e.g., HCl]

Caption: The two-step synthesis of 3-(Piperidin-4-yl)benzonitrile.

Protocol 1: Suzuki-Miyaura Coupling

This protocol uses a highly active palladium/SPhos catalyst system.

  • Setup: To a flame-dried round-bottom flask, add tert-butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate (1.0 eq), 3-cyanophenylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium(II) acetate (Pd(OAc)₂, 0.02 eq) and SPhos (0.035 eq).

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane/water).[13] The total volume should create a ~0.2 M solution with respect to the starting halide.

  • Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 6-18 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: N-Boc Deprotection

This protocol uses standard HCl/dioxane conditions.

  • Setup: Dissolve the crude or purified tert-butyl 4-(3-cyanophenyl)piperidine-1-carboxylate (1.0 eq) in a minimal amount of an appropriate solvent like methanol or dichloromethane in a round-bottom flask.

  • Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) dropwise at 0°C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. A white precipitate (the hydrochloride salt of the product) may form. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Workup: Upon completion, the solvent can be removed under reduced pressure. The resulting solid is the hydrochloride salt of the product. To obtain the free base, triturate the solid with a saturated aqueous solution of sodium bicarbonate, then extract with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product.[7]

References

Technical Support Center: Overcoming Solubility Challenges with 3-(Piperidin-4-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 3-(Piperidin-4-yl)benzonitrile in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 3-(Piperidin-4-yl)benzonitrile?

A1: 3-(Piperidin-4-yl)benzonitrile possesses a chemical structure with both a hydrophilic piperidine ring and a more hydrophobic benzonitrile moiety. This duality suggests that its solubility will be highly dependent on the solvent's polarity and pH. The piperidine group, being basic, is expected to enhance solubility in acidic aqueous solutions due to salt formation. Conversely, its solubility in non-polar organic solvents may be limited. A related compound, 4-[(Piperidine-1-sulfonyl)methyl]benzonitrile, is reported to be moderately soluble in polar aprotic solvents like DMSO and DMF but poorly soluble in water[1].

Q2: I am observing precipitation when I dilute my DMSO stock solution of 3-(Piperidin-4-yl)benzonitrile into an aqueous buffer. What is happening and how can I prevent this?

A2: This is a common phenomenon known as "antisolvent precipitation." Dimethyl sulfoxide (DMSO) is a strong organic solvent that can dissolve many nonpolar compounds. When a concentrated DMSO stock is diluted into an aqueous buffer (the antisolvent), the overall solvent polarity increases dramatically, causing the compound to crash out of the solution.

To prevent this, you can try the following:

  • Lower the final concentration: The most straightforward approach is to work with a more diluted final concentration in your assay.

  • Optimize the DMSO concentration: Determine the highest percentage of DMSO your experimental system can tolerate without affecting the results and prepare your dilutions accordingly.

  • Use co-solvents: Instead of diluting directly into the aqueous buffer, perform serial dilutions using intermediate solutions containing a mixture of the buffer and a water-miscible organic co-solvent (e.g., ethanol, methanol).

  • Employ surfactants: Adding a small amount of a biocompatible surfactant to the aqueous buffer can help to keep the compound in solution.

Q3: Can I heat the solvent to dissolve more 3-(Piperidin-4-yl)benzonitrile?

A3: Gentle heating can be an effective method to increase the dissolution rate and solubility of a compound. However, it is crucial to first assess the thermal stability of 3-(Piperidin-4-yl)benzonitrile to avoid degradation. If the compound is stable at elevated temperatures, you can warm the solvent while stirring to facilitate dissolution. Always allow the solution to cool to the experimental temperature and observe for any precipitation, as the solubility will decrease upon cooling.

Q4: Are there any advanced techniques to improve the aqueous solubility of 3-(Piperidin-4-yl)benzonitrile for in vivo studies?

A4: Yes, for applications requiring enhanced aqueous solubility, several formulation strategies can be employed. These include:

  • Salt formation: As 3-(Piperidin-4-yl)benzonitrile has a basic piperidine ring, forming a salt with a pharmaceutically acceptable acid (e.g., hydrochloride, citrate) can significantly improve its aqueous solubility.

  • Solid dispersions: Dispersing the compound in an inert hydrophilic carrier at a solid state can enhance its dissolution rate and solubility.

  • Complexation with cyclodextrins: Encapsulating the hydrophobic benzonitrile portion of the molecule within the cavity of a cyclodextrin can increase its apparent solubility in water.

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues with 3-(Piperidin-4-yl)benzonitrile.

Issue 1: The compound does not dissolve in the desired organic solvent.

Troubleshooting Workflow:

start Start: Solubility Issue in Organic Solvent step1 Step 1: Select an Appropriate Solvent - Consider solvent polarity. - Start with common solvents (DMSO, DMF, Ethanol). start->step1 step2 Step 2: Optimize Dissolution Conditions - Increase solvent volume. - Gently warm the solution (check thermal stability). - Use sonication. step1->step2 If solubility is still poor step3 Step 3: Employ Co-solvents - Add a miscible co-solvent to modify polarity. step2->step3 If precipitation or incomplete dissolution continues step4 Step 4: pH Modification (for protic solvents) - Add a small amount of acid to protonate the piperidine ring. step3->step4 If further improvement is needed end Resolution: Successful Dissolution step4->end

Caption: Troubleshooting workflow for solubility issues in organic solvents.

Detailed Steps:

  • Solvent Selection: Begin with common laboratory solvents. Given the structure of 3-(Piperidin-4-yl)benzonitrile, polar aprotic solvents like DMSO and DMF are good starting points[1]. For less polar applications, alcohols such as ethanol or methanol can be tested.

  • Optimize Conditions: If initial attempts fail, try increasing the volume of the solvent. Gentle warming and sonication can also help overcome the activation energy barrier for dissolution.

  • Co-solvents: If a single solvent is ineffective, a co-solvent system can be employed. For example, if the compound is sparingly soluble in ethanol, adding a small percentage of a stronger solvent like DMSO can improve solubility.

  • pH Adjustment: In protic solvents like alcohols or water, the basic piperidine nitrogen can be protonated by adding a small amount of a suitable acid. This will form a more soluble salt in situ.

Issue 2: The compound precipitates out of solution over time.

Troubleshooting Steps:

  • Check for Supersaturation: You may have created a supersaturated solution, especially if heat was used for dissolution. Allow the solution to stir at room temperature for an extended period to see if it reaches equilibrium at a lower, stable concentration.

  • Evaluate Compound Stability: The compound may be degrading in the solvent, and the precipitate could be a less soluble degradation product. Assess the stability of the compound in the chosen solvent using techniques like HPLC.

  • Consider Polymorphism: The compound may exist in different crystalline forms (polymorphs) with varying solubilities. The initially dissolved form might be a metastable polymorph that is converting to a less soluble, more stable form over time.

Quantitative Data Summary

Table 1: Expected Solubility Profile of 3-(Piperidin-4-yl)benzonitrile

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Aprotic DMSO, DMFModerate to HighThe polarity of these solvents can accommodate both the polar and non-polar regions of the molecule. A structurally related compound shows moderate solubility in these solvents[1].
Polar Protic Water (neutral)LowThe hydrophobic benzonitrile group limits solubility in neutral water.
Water (acidic)Moderate to HighThe basic piperidine ring will be protonated, forming a more soluble salt.
Alcohols (Methanol, Ethanol)Low to ModerateThese solvents can interact with the polar parts of the molecule but may not be ideal for the non-polar benzonitrile portion.
Non-Polar Hexane, TolueneVery LowThe overall polarity of the molecule is too high for significant solubility in non-polar solvents.

Key Experimental Protocols

Protocol 1: General Shake-Flask Method for Solubility Determination

This method is used to determine the equilibrium solubility of a compound in a specific solvent.

  • Preparation: Add an excess amount of 3-(Piperidin-4-yl)benzonitrile to a vial containing a known volume of the test solvent. Ensure there is undissolved solid remaining.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Allow the suspension to settle. Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved solids.

  • Quantification: Dilute the filtered solution with a suitable solvent and determine the concentration of 3-(Piperidin-4-yl)benzonitrile using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate the solubility in units such as mg/mL or µg/mL.

Protocol 2: pH-Dependent Solubility Profile

This protocol helps to understand how pH affects the aqueous solubility of the compound.

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Solubility Determination: Perform the shake-flask method (Protocol 1) for 3-(Piperidin-4-yl)benzonitrile in each of the prepared buffers.

  • Data Analysis: Plot the measured solubility as a function of pH to generate a pH-solubility profile.

Protocol 3: Co-Solvent Solubility Enhancement

This protocol is used to systematically evaluate the effect of co-solvents on solubility.

  • Co-solvent Mixtures: Prepare a series of solvent systems with varying ratios of a primary solvent (e.g., water or a buffer) and a water-miscible organic co-solvent (e.g., ethanol, propylene glycol, or PEG 400). For example, 90:10, 80:20, 70:30, etc. (v/v) of primary solvent to co-solvent.

  • Solubility Measurement: Determine the solubility of 3-(Piperidin-4-yl)benzonitrile in each co-solvent mixture using the shake-flask method (Protocol 1).

  • Analysis: Plot the solubility against the percentage of the co-solvent to identify the optimal mixture for solubilization.

Protocol 4: Salt Formation for Solubility Enhancement

This protocol describes a general procedure for forming a salt of a basic compound like 3-(Piperidin-4-yl)benzonitrile.

  • Dissolution: Dissolve 3-(Piperidin-4-yl)benzonitrile in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or a mixture containing methanol).

  • Acid Addition: Add a stoichiometric amount (typically 1.0 to 1.1 equivalents) of the desired acid (e.g., a solution of HCl in diethyl ether, or citric acid dissolved in a minimal amount of a suitable solvent) dropwise to the stirred solution of the free base.

  • Precipitation: The salt will often precipitate out of the solution upon addition of the acid. If no precipitate forms, the solvent may be partially evaporated or a less polar "anti-solvent" can be added to induce precipitation.

  • Isolation: Collect the precipitated salt by filtration.

  • Washing and Drying: Wash the collected salt with a small amount of a cold, non-polar solvent (to remove any unreacted starting material) and dry it under a vacuum.

  • Confirmation: Confirm the formation of the salt and its purity using appropriate analytical techniques (e.g., NMR, melting point, elemental analysis).

Signaling Pathways and Experimental Workflows

As 3-(Piperidin-4-yl)benzonitrile is a small molecule that may be used in various research contexts, including as a potential ligand for biological targets, a general workflow for addressing solubility in the context of biological screening is presented below.

start Start: New Compound (3-(Piperidin-4-yl)benzonitrile) step1 Initial Solubility Screen (e.g., DMSO, Ethanol, Aqueous Buffer) start->step1 decision1 Is Solubility Sufficient for Primary Assay? step1->decision1 step2a Proceed with Assay decision1->step2a Yes step2b Troubleshoot Solubility (See Troubleshooting Guide) decision1->step2b No step3 Select Solubility Enhancement Technique (e.g., Co-solvents, pH adjustment) step2b->step3 step4 Prepare Formulation and Re-evaluate Solubility step3->step4 decision2 Is Solubility Now Acceptable? step4->decision2 decision2->step3 No, try another technique step5 Characterize Formulation (e.g., for stability) decision2->step5 Yes step5->step2a

References

Technical Support Center: Purification of 3-(Piperidin-4-yl)benzonitrile by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-(Piperidin-4-yl)benzonitrile using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for the purification of 3-(Piperidin-4-yl)benzonitrile?

A1: The most commonly used stationary phase for the column chromatography of 3-(Piperidin-4-yl)benzonitrile and other piperidine derivatives is silica gel.[1][2][3][4] Alumina can also be used, but silica gel is generally the first choice.[3][4]

Q2: What type of mobile phase (eluent) should I use?

A2: A typical mobile phase is a mixture of a non-polar solvent, such as hexanes or heptane, and a more polar solvent, like ethyl acetate or dichloromethane.[1][5][6] The polarity of the eluent is gradually increased to first elute less polar impurities and then the desired compound.

Q3: My compound is streaking or "tailing" on the TLC plate and the column. What can I do to prevent this?

A3: Tailing is a common issue with basic compounds like piperidines due to their interaction with the slightly acidic silica gel.[7] To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonium hydroxide, can be added to the mobile phase.[7]

Q4: How do I determine the correct solvent system for my column?

A4: The ideal solvent system is typically determined by thin-layer chromatography (TLC) beforehand.[8] The goal is to find a solvent mixture that gives your target compound an Rf value of approximately 0.2-0.4. This generally provides good separation from impurities.

Q5: What is "dry loading" and when should I use it?

A5: Dry loading involves pre-adsorbing your sample onto a small amount of silica gel (or an inert solid like Celite) before loading it onto the column.[9] This technique is particularly useful if your compound has poor solubility in the initial, less polar mobile phase.[9]

Experimental Protocol: Column Chromatography of 3-(Piperidin-4-yl)benzonitrile

This protocol provides a general guideline. The specific solvent ratios may need to be optimized based on TLC analysis of your crude sample.

1. Materials:

  • Crude 3-(Piperidin-4-yl)benzonitrile

  • Silica gel (for flash chromatography)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Triethylamine (optional, for basic compounds)

  • Glass column with a stopcock

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

2. Column Preparation (Wet Packing Method):

  • Securely clamp the column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 1-2 cm) on top of the cotton plug.[5]

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexanes).

  • Pour the slurry into the column, taking care to avoid air bubbles.

  • Continuously tap the side of the column to ensure even packing.

  • Once the silica has settled, open the stopcock to drain the excess solvent until it is just above the silica bed. Do not let the column run dry.

  • Add another thin layer of sand on top of the silica gel to protect the surface.[5]

3. Sample Loading:

  • Wet Loading: Dissolve the crude 3-(Piperidin-4-yl)benzonitrile in a minimal amount of the initial eluent or a slightly more polar solvent like dichloromethane. Carefully pipette the solution onto the top of the sand layer.

  • Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[9]

4. Elution and Fraction Collection:

  • Carefully add the initial eluent to the top of the column.

  • Begin collecting fractions as the eluent starts to drip from the column.

  • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A stepwise gradient is often effective (e.g., 10% EtOAc, then 20%, 30%, etc.).

  • Monitor the fractions by TLC to determine which ones contain the purified product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Guide

Problem Possible Cause Solution
Poor or no separation Incorrect solvent system.Optimize the mobile phase using TLC. Try different solvent combinations.
Column overloading.Use a larger column or load less sample. A general rule is to use 20-50 times the weight of silica gel to the weight of the crude sample.
Column was not packed properly (channeling).Repack the column carefully, ensuring there are no air bubbles or cracks.
Compound will not elute from the column The eluent is not polar enough.Gradually increase the polarity of the mobile phase.
The compound is strongly adsorbed to the silica gel.For basic compounds, add a small amount of triethylamine or ammonium hydroxide to the eluent.
Low yield of purified product The compound is spread across too many fractions.Collect smaller fractions and carefully monitor with TLC.
Some of the compound did not elute from the column.After collecting the main product, flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) to see if any remaining product elutes.
The compound may be unstable on silica gel.Perform a quick stability test by spotting the compound on a TLC plate and letting it sit for an hour before eluting. If it degrades, consider an alternative stationary phase like alumina or a different purification method.
Cracks or bubbles in the silica gel bed The column ran dry.Never let the solvent level drop below the top of the silica gel.
Heat generated during packing or elution.Pack the column with a slurry and avoid using highly volatile solvents that can boil.

Experimental Workflow Diagram

experimental_workflow start Start: Crude 3-(Piperidin-4-yl)benzonitrile tlc TLC Analysis to Determine Eluent start->tlc prepare_column Prepare Silica Gel Column (Wet Packing) tlc->prepare_column load_sample Load Sample (Wet or Dry Method) prepare_column->load_sample elution Elute with Gradient (e.g., Hexanes/EtOAc +/- Et3N) load_sample->elution collect_fractions Collect Fractions elution->collect_fractions monitor_fractions Monitor Fractions by TLC collect_fractions->monitor_fractions monitor_fractions->elution Continue elution combine_pure Combine Pure Fractions monitor_fractions->combine_pure Identify pure fractions evaporate Evaporate Solvent combine_pure->evaporate end End: Purified Product evaporate->end

Caption: Workflow for the purification of 3-(Piperidin-4-yl)benzonitrile.

References

Technical Support Center: Synthesis of 3-(Piperidin-4-yl)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-(piperidin-4-yl)benzonitrile and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 3-(piperidin-4-yl)benzonitrile?

A common and effective synthetic route involves a Suzuki-Miyaura cross-coupling reaction followed by a deprotection step. Typically, an N-protected piperidine derivative, such as N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine, is coupled with 3-bromobenzonitrile in the presence of a palladium catalyst. The subsequent step involves the removal of the N-Boc protecting group under acidic conditions to yield the final product.

Q2: What are the most critical steps in the synthesis where side reactions can occur?

The two most critical steps are the palladium-catalyzed cross-coupling reaction and the N-Boc deprotection. During the Suzuki-Miyaura coupling, side reactions such as homocoupling of the boronic acid/ester and hydrodehalogenation of the aryl halide can occur. In the deprotection step, the generation of a reactive tert-butyl cation can lead to unwanted side products.

Q3: How can I minimize the formation of homocoupling byproducts in the Suzuki-Miyaura reaction?

Homocoupling of the boronic acid or ester is a common side reaction. To minimize it, ensure thorough degassing of the reaction mixture to remove oxygen, use a pre-catalyst in the Pd(0) state, and carefully control the stoichiometry of the reactants. Using a slight excess of the boronic acid derivative (1.1-1.2 equivalents) is often optimal.[1]

Q4: What are "scavengers" and why are they important in N-Boc deprotection?

Scavengers are nucleophilic compounds added to the deprotection reaction to "trap" the reactive tert-butyl cation that is formed when the Boc group is cleaved with a strong acid.[2] This prevents the carbocation from alkylating the desired product or other nucleophilic sites on the molecule, thus minimizing the formation of tert-butylated side products.[2] Common scavengers include triethylsilane (TES) or anisole.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling Step

If you are experiencing low yields of the N-Boc-3-(piperidin-4-yl)benzonitrile intermediate, consider the following troubleshooting steps.

Potential Cause Troubleshooting Strategy Expected Outcome
Inactive Catalyst Use a fresh batch of palladium catalyst and phosphine ligand. Ensure ligands are stored under an inert atmosphere to prevent oxidation. For less reactive aryl chlorides, consider a more active catalyst system (e.g., a Buchwald G3 or G4 precatalyst).[1]Improved reaction conversion and yield.
Incomplete Reaction Gradually increase the reaction temperature (e.g., in 10 °C increments) while monitoring for product formation and potential decomposition. Optimize the base and solvent system; common choices include K₂CO₃ or Cs₂CO₃ as the base and dioxane/water or toluene/water as the solvent system.Drive the reaction to completion.
Poor Reagent Quality Use freshly prepared or purified boronic ester. Boronic acids can be sensitive to moisture and air. Ensure solvents are anhydrous and properly degassed.Reduced side reactions and improved yield.
Oxygen Contamination Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for an extended period or by using the freeze-pump-thaw method. Maintain a positive pressure of inert gas throughout the reaction.Minimized catalyst deactivation and homocoupling.
Issue 2: Side Product Formation in N-Boc Deprotection Step

The appearance of unexpected peaks in your analytical data (e.g., LC-MS, NMR) after the deprotection step often indicates the formation of side products.

Observed Side Product Potential Cause Troubleshooting Strategy Expected Outcome
tert-Butylated Product Alkylation of the piperidine nitrogen or the benzonitrile ring by the tert-butyl cation generated during deprotection.Add a scavenger such as triethylsilane (TES), anisole, or thioanisole to the reaction mixture before adding the acid.[2]The scavenger will trap the tert-butyl cation, preventing it from reacting with your product.
Incomplete Deprotection Insufficient acid concentration or reaction time.Increase the concentration of the acid (e.g., use 4M HCl in dioxane or a higher concentration of TFA in DCM). Extend the reaction time and monitor progress by TLC or LC-MS.[2][3]Complete removal of the N-Boc protecting group.
Degradation of Product The product may be sensitive to the harsh acidic conditions.Use a milder deprotection method, such as 4M HCl in dioxane at 0 °C to room temperature, which can be less harsh than TFA.[2]Minimized product degradation and improved yield of the desired product.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for N-Boc-3-(piperidin-4-yl)benzonitrile

Materials:

  • N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine

  • 3-Bromobenzonitrile

  • Pd(dppf)Cl₂ (Palladium(II) dichloride with 1,1'-bis(diphenylphosphino)ferrocene)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dried Schlenk flask, add N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.2 equiv.), 3-bromobenzonitrile (1.0 equiv.), and K₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add Pd(dppf)Cl₂ (0.03 equiv.).

  • Add degassed 1,4-dioxane and water in a 4:1 ratio.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: N-Boc Deprotection using HCl in Dioxane

Materials:

  • N-Boc-3-(piperidin-4-yl)benzonitrile

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether

Procedure:

  • Dissolve N-Boc-3-(piperidin-4-yl)benzonitrile (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or ethyl acetate.

  • Add a 4M solution of HCl in 1,4-dioxane (a large excess is typically used).

  • Stir the mixture at room temperature. The reaction is usually complete within 1-4 hours. A precipitate of the hydrochloride salt may form.[2]

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • If a precipitate has formed, it can be collected by filtration and washed with diethyl ether.

  • Alternatively, the solvent can be removed under reduced pressure to yield the crude 3-(piperidin-4-yl)benzonitrile hydrochloride salt.

Visualizations

experimental_workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_deprotection N-Boc Deprotection suzuki_reagents N-Boc-piperidine boronic ester + 3-Bromobenzonitrile + Pd(dppf)Cl2 + K2CO3 suzuki_reaction Reaction in Dioxane/Water at 90°C suzuki_reagents->suzuki_reaction suzuki_workup Workup and Purification suzuki_reaction->suzuki_workup suzuki_product N-Boc-3-(piperidin-4-yl)benzonitrile suzuki_workup->suzuki_product deprotection_reagents N-Boc protected intermediate + 4M HCl in Dioxane suzuki_product->deprotection_reagents Intermediate deprotection_reaction Reaction at Room Temperature deprotection_reagents->deprotection_reaction deprotection_workup Isolation of Hydrochloride Salt deprotection_reaction->deprotection_workup final_product 3-(Piperidin-4-yl)benzonitrile HCl deprotection_workup->final_product

Caption: Synthetic workflow for 3-(Piperidin-4-yl)benzonitrile HCl.

troubleshooting_suzuki start Low Yield in Suzuki Coupling cause1 Inactive Catalyst? start->cause1 cause2 Incomplete Reaction? start->cause2 cause3 Poor Reagent Quality? start->cause3 cause4 Oxygen Contamination? start->cause4 solution1 Use fresh catalyst/ligand. Consider more active system. cause1->solution1 solution2 Increase temperature. Optimize base/solvent. cause2->solution2 solution3 Use pure/fresh reagents. Ensure anhydrous conditions. cause3->solution3 solution4 Thoroughly degas. Maintain inert atmosphere. cause4->solution4

Caption: Troubleshooting logic for low yield in Suzuki coupling.

troubleshooting_deprotection start Side Products in Deprotection side_product1 tert-Butylated Product? start->side_product1 side_product2 Incomplete Deprotection? start->side_product2 side_product3 Product Degradation? start->side_product3 solution1 Add scavenger (e.g., TES, anisole). side_product1->solution1 solution2 Increase acid concentration/time. side_product2->solution2 solution3 Use milder conditions (e.g., HCl at 0°C). side_product3->solution3

Caption: Troubleshooting logic for deprotection side reactions.

References

Stability of 3-(Piperidin-4-yl)benzonitrile under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3-(Piperidin-4-yl)benzonitrile under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for 3-(Piperidin-4-yl)benzonitrile under acidic and basic conditions?

A1: Under both acidic and basic conditions, the primary degradation pathway for 3-(Piperidin-4-yl)benzonitrile is the hydrolysis of the nitrile group (-CN) to a carboxylic acid group (-COOH), forming 3-(Piperidin-4-yl)benzoic acid.[1][2] The piperidine ring itself is generally stable under these conditions, although under acidic conditions, the piperidine nitrogen can be protonated to form a piperidinium salt.[3]

Q2: I am observing incomplete hydrolysis of the nitrile group during my experiment. What could be the cause?

A2: Incomplete hydrolysis can be due to several factors:

  • Insufficient reaction time or temperature: Hydrolysis of nitriles can be slow at room temperature. Increasing the temperature (e.g., to 50-70°C) and extending the reaction time may be necessary.[1][4]

  • Inadequate acid or base concentration: A sufficiently high concentration of acid (e.g., 0.1 M to 1 M HCl) or base (e.g., 0.1 M to 1 M NaOH) is typically required to catalyze the hydrolysis effectively.[3]

  • Poor solubility: If the compound is not fully dissolved, the reaction rate will be limited. The use of a co-solvent may be necessary if the compound has poor solubility in aqueous acidic or basic solutions.[1]

Q3: Are there any known secondary degradation products I should be aware of?

A3: While the primary degradation product is the corresponding carboxylic acid, harsh conditions (e.g., very high temperatures or extreme pH) could potentially lead to further degradation of the molecule. However, under typical forced degradation study conditions, significant formation of secondary degradants is not commonly reported for this class of compounds. It is always recommended to use a stability-indicating analytical method to monitor for any unexpected peaks.

Q4: How can I monitor the degradation of 3-(Piperidin-4-yl)benzonitrile and quantify its stability?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for monitoring the degradation of 3-(Piperidin-4-yl)benzonitrile.[5] This involves developing an HPLC method that can separate the parent compound from its degradation products. Quantification is achieved by measuring the decrease in the peak area of the parent compound and the increase in the peak areas of the degradants over time.

Troubleshooting Guides

Issue 1: Rapid and Excessive Degradation Observed
  • Problem: Upon subjecting 3-(Piperidin-4-yl)benzonitrile to acidic or basic conditions, the compound degrades almost completely within a short period, making it difficult to study the degradation kinetics.

  • Troubleshooting Steps:

    • Reduce Stress Conditions: Decrease the concentration of the acid or base (e.g., from 1 M to 0.1 M or lower).

    • Lower the Temperature: Perform the study at a lower temperature (e.g., room temperature or 40°C).

    • Monitor at Shorter Time Intervals: Take samples at more frequent, shorter time points to capture the initial degradation profile.

Issue 2: No Significant Degradation Observed
  • Problem: After exposing 3-(Piperidin-4-yl)benzonitrile to acidic or basic conditions for an extended period, there is no observable degradation.

  • Troubleshooting Steps:

    • Increase Stress Conditions: Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M or higher, if appropriate).

    • Elevate the Temperature: Increase the temperature of the study (e.g., to 70°C or reflux conditions).[3]

    • Extend the Study Duration: Continue the study for a longer period, ensuring to take time points to monitor any delayed degradation.

    • Confirm Compound Solubility: Ensure the compound is fully dissolved in the reaction medium.

Issue 3: Poor Peak Shape or Resolution in HPLC Analysis
  • Problem: The HPLC chromatogram shows poor peak shape (e.g., tailing or fronting) or inadequate separation between the parent compound and its degradation products.

  • Troubleshooting Steps:

    • Optimize Mobile Phase: Adjust the mobile phase composition, including the organic solvent ratio and the pH of the aqueous phase.

    • Select an Appropriate Column: A C18 column is a common starting point, but other stationary phases may provide better selectivity.

    • Adjust Flow Rate and Temperature: Optimize the column temperature and mobile phase flow rate to improve peak shape and resolution.

    • Sample Preparation: Ensure the sample is fully dissolved in the mobile phase and filtered before injection.

Data Presentation

Table 1: Summary of Forced Degradation Studies for 3-(Piperidin-4-yl)benzonitrile

Stress ConditionTime (hours)3-(Piperidin-4-yl)benzonitrile Assay (%)3-(Piperidin-4-yl)benzoic acid (%)Total Impurities (%)Mass Balance (%)
Acid Hydrolysis (1 M HCl, 60°C) 0100.00.00.0100.0
285.214.50.3100.0
472.826.90.3100.0
858.141.50.4100.0
2425.374.20.5100.0
Base Hydrolysis (1 M NaOH, 60°C) 0100.00.00.0100.0
282.517.20.3100.0
468.930.80.3100.0
849.749.90.4100.0
2415.184.40.5100.0

Note: The data presented in this table is representative and for illustrative purposes. Actual results may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid and Base Hydrolysis

  • Preparation of Stock Solution: Prepare a stock solution of 3-(Piperidin-4-yl)benzonitrile at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • To a suitable volume of the stock solution, add an equal volume of 2 M HCl to achieve a final concentration of 1 M HCl and 0.5 mg/mL of the drug.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Neutralize the aliquots with an equivalent amount of NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To a suitable volume of the stock solution, add an equal volume of 2 M NaOH to achieve a final concentration of 1 M NaOH and 0.5 mg/mL of the drug.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points.

    • Neutralize the aliquots with an equivalent amount of HCl before HPLC analysis.

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method.

    • Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.

Visualizations

degradation_pathway parent 3-(Piperidin-4-yl)benzonitrile acid_degradant 3-(Piperidin-4-yl)benzoic acid parent->acid_degradant Acid Hydrolysis (H₃O⁺) base_degradant 3-(Piperidin-4-yl)benzoate parent->base_degradant Base Hydrolysis (OH⁻)

Figure 1. Degradation pathway of 3-(Piperidin-4-yl)benzonitrile.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (1 M HCl, 60°C) prep->acid base Base Hydrolysis (1 M NaOH, 60°C) prep->base sampling Sample at t = 0, 2, 4, 8, 24h acid->sampling base->sampling neutralize Neutralize Samples sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Figure 2. Experimental workflow for forced degradation studies.

References

Technical Support Center: Optimization of Palladium Catalysts for 3-(Piperidin-4-yl)benzonitrile Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 3-(Piperidin-4-yl)benzonitrile via palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cross-coupling reaction to synthesize 3-(Piperidin-4-yl)benzonitrile is resulting in a low or non-existent yield. What are the primary causes?

A1: Low or no yield in palladium-catalyzed cross-coupling is a common issue, often stemming from one or more of the following factors. A systematic approach to troubleshooting is the most effective strategy.[1][2]

  • Catalyst Inactivity: The active Pd(0) species may not be forming efficiently or may be deactivating prematurely.[3][4] Ensure your palladium source and ligand are fresh. Using stable, well-defined precatalysts can often give more consistent results than generating the catalyst in situ.[3][4]

  • Oxygen Sensitivity: The active Pd(0) catalyst is highly sensitive to oxygen, which can oxidize it to an inactive Pd(II) state.[3][5] It is critical to ensure all solvents and reagents are thoroughly degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[5]

  • Sub-optimal Reaction Conditions: Parameters such as temperature, base, and solvent play a crucial role. Aryl chlorides, for instance, are less reactive than bromides or iodides and typically require more forcing conditions, including higher temperatures and more active catalyst systems.[2][6]

  • Ineffective Base: The base is critical for the catalytic cycle, particularly in the transmetalation step of Suzuki coupling or the deprotonation of the amine in Buchwald-Hartwig amination.[2][5] The strength and solubility of the base are key factors.[2]

  • Impure Reagents: The purity of starting materials, including the aryl halide, piperidine or boronic acid derivative, and the solvent, is paramount. Water content in solvents can lead to side reactions like protodeboronation in Suzuki couplings.[2]

Q2: How do I select the optimal palladium source and ligand for this transformation?

A2: The choice of catalyst system is highly dependent on the specific cross-coupling reaction (e.g., Buchwald-Hartwig vs. Suzuki) and the aryl halide used (Cl, Br, I).

  • Palladium Source: Modern, air-stable precatalysts (e.g., Buchwald G3 or G4 precatalysts) are often preferred as they ensure a reliable generation of the active Pd(0) catalyst in the correct ratio with the ligand.[4][7] Traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ are also effective but may require more optimization for efficient in situ activation.[3][5]

  • Ligands: For coupling with less reactive aryl chlorides, bulky and electron-rich phosphine ligands are generally required to facilitate the challenging oxidative addition step.[2][5][7]

    • For Buchwald-Hartwig Amination: Biarylphosphine ligands such as XPhos, SPhos, and RuPhos are excellent starting points.[5]

    • For Suzuki-Miyaura Coupling: Ligands like SPhos and XPhos are also highly effective, particularly for challenging substrates.[2][7] Tricyclohexylphosphine (PCy₃) has also shown high activity.[8]

Q3: I am observing the formation of palladium black in my reaction. What does this indicate and how can I prevent it?

A3: The formation of palladium black, a precipitate of metallic palladium, is a visual indicator of catalyst deactivation through aggregation.[3] This reduces the amount of soluble, active catalyst in the reaction mixture, leading to a stalled or incomplete reaction.

Causes & Solutions:

  • High Temperature: Can promote catalyst decomposition. Consider lowering the reaction temperature if possible.

  • High Catalyst Concentration: May lead to aggregation. While increasing catalyst loading can sometimes improve yields for difficult substrates, excessive amounts can be counterproductive.[1]

  • Inappropriate Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation. Using an extra equivalent of ligand relative to the palladium source can sometimes improve stability.[4]

Q4: What are the common side reactions, and how can they be minimized?

A4: Several side reactions can compete with the desired cross-coupling, reducing the overall yield.

  • Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be promoted by trace water or other proton sources. Minimizing water content and ensuring high-purity reagents can help suppress this pathway.[7]

  • Homocoupling: Two molecules of the boronic acid (in Suzuki coupling) or two molecules of the aryl halide couple with each other. This is often promoted by the presence of oxygen.[2] Rigorous degassing is the best preventative measure.

  • Protodeboronation (Suzuki Coupling): The carbon-boron bond of the organoborane is cleaved by a proton source, typically water.[2] Using anhydrous solvents, drying reagents, or employing more stable boronic esters (e.g., pinacol esters) can mitigate this issue.[2][9]

Troubleshooting Workflow

The following decision tree provides a systematic approach to troubleshooting common issues encountered during the cross-coupling reaction.

G start Low or No Yield Observed catalyst_check Is the Catalyst System Active? start->catalyst_check conditions_check Are Reaction Conditions Optimal? catalyst_check->conditions_check Yes catalyst_sol Use air-stable precatalyst (e.g., XPhos Pd G3). Switch to a more active ligand (XPhos, SPhos). Increase catalyst loading (e.g., 1 to 3 mol%). catalyst_check->catalyst_sol No base_check Is the Base Effective? conditions_check->base_check Yes conditions_sol Increase temperature (e.g., 80-120 °C). Screen alternative solvents (Toluene, Dioxane). Check purity of starting materials. conditions_check->conditions_sol No inert_check Is the Atmosphere Inert? base_check->inert_check Yes base_sol Screen stronger bases (e.g., K3PO4, Cs2CO3, NaOtBu). Ensure base is finely powdered and dry. base_check->base_sol No inert_sol Thoroughly degas solvent (e.g., N2/Ar bubbling for 30+ min). Use Schlenk techniques or glovebox. inert_check->inert_sol No success Reaction Optimized inert_check->success Yes catalyst_sol->conditions_check conditions_sol->base_check base_sol->inert_check inert_sol->success G cluster_0 Catalytic Cycle pd0 LPd(0) (Active Catalyst) oa Oxidative Addition pd0->oa pd2_halide L(Ar)Pd(II)-X oa->pd2_halide + Ar-X amide_formation Amide Formation pd2_halide->amide_formation pd2_amide L(Ar)Pd(II)-NR'R'' amide_formation->pd2_amide + HNR'R'' - HX•Base re Reductive Elimination pd2_amide->re re->pd0 Product (Ar-NR'R'')

References

Technical Support Center: Troubleshooting Boc Deprotection of 3-(Piperidin-4-yl)benzonitrile Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Boc deprotection of 3-(Piperidin-4-yl)benzonitrile and related intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges encountered during this critical synthetic step. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My Boc deprotection of 3-(Piperidin-4-yl)benzonitrile is incomplete. What are the common causes and how can I resolve this?

A1: Incomplete deprotection is a frequent issue. Several factors can contribute to this problem:

  • Insufficient Acid: The concentration or equivalents of the acid may be too low to drive the reaction to completion.[1]

  • Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.[1]

  • Low Temperature: Most Boc deprotections are carried out at room temperature. If the reaction is sluggish, gentle warming may be necessary, but this can also increase the risk of side reactions.[1]

  • Steric Hindrance: Bulky groups near the Boc-protected nitrogen can impede the approach of the acid, slowing down the reaction.[1]

To address an incomplete reaction, consider the following troubleshooting steps, which are also illustrated in the workflow diagram below:

  • Increase Acid Concentration/Equivalents: For trifluoroacetic acid (TFA), a common reagent, using a 25-50% solution in dichloromethane (DCM) is typical.[1] For hydrochloric acid (HCl), a 4M solution in dioxane is often effective.[1] Increasing the equivalents of acid can help drive the reaction to completion.

  • Extend Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Continue the reaction until the starting material is no longer observed.

  • Increase Reaction Temperature: Gently warming the reaction to 40-50°C can increase the reaction rate. However, this should be done cautiously as it may promote side reactions.[1]

  • Ensure Proper Mixing: Inadequate stirring can lead to localized areas of low acid concentration. Ensure the reaction mixture is homogeneous.

Q2: I am observing significant side product formation. What are the likely side reactions and how can they be minimized?

A2: The primary cause of side product formation during Boc deprotection is the generation of a reactive tert-butyl cation intermediate.[1] This carbocation can alkylate any available nucleophile in the reaction mixture.

  • t-Butylation: The tert-butyl cation can alkylate the deprotected piperidine nitrogen or the aromatic ring of the benzonitrile.

  • Reaction with Solvent: If a nucleophilic solvent is used, it may be alkylated by the tert-butyl cation.

To minimize these side reactions, the use of "scavengers" is highly recommended. Scavengers are nucleophilic compounds added to the reaction mixture to trap the tert-butyl cation.[1] Common scavengers include:

  • Triisopropylsilane (TIS)

  • Thioanisole

  • Water

A common practice is to use a scavenger cocktail, for instance, 2.5% TIS and 2.5% water in the TFA/DCM deprotection solution.[1]

Q3: What are the advantages and disadvantages of using TFA versus HCl for the deprotection of 3-(Piperidin-4-yl)benzonitrile?

A3: Both TFA and HCl are commonly used for Boc deprotection, and the choice depends on the specific requirements of your synthesis.

ReagentAdvantagesDisadvantages
TFA in DCM - Generally provides fast and clean deprotection. - Easy to remove due to its volatility.- Can lead to the formation of stable trifluoroacetate salts which may be difficult to handle or require an additional salt-break step. - More corrosive and requires careful handling.
HCl in Dioxane - Often yields a crystalline hydrochloride salt that is easy to isolate by filtration.[2] - Can be milder for substrates with other acid-sensitive functional groups.- Dioxane is a peroxide-forming solvent and requires careful handling and storage. - The reaction may be slower than with TFA.

Experimental Protocols

Protocol 1: Boc Deprotection using TFA in DCM

This protocol provides a general procedure for the deprotection of Boc-protected 3-(Piperidin-4-yl)benzonitrile using trifluoroacetic acid in dichloromethane.

Materials:

  • Boc-3-(Piperidin-4-yl)benzonitrile

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Water (optional, as a scavenger)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve Boc-3-(Piperidin-4-yl)benzonitrile (1 equivalent) in anhydrous DCM (5-10 mL per gram of substrate).

  • To the stirred solution, add TFA (10-20 equivalents). A common ratio is a 1:1 mixture of TFA and DCM. If using scavengers, a pre-mixed solution of 95:2.5:2.5 (TFA:Water:TIS) can be used.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can aid in the removal of residual TFA.[1]

  • To isolate the free amine, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected 3-(Piperidin-4-yl)benzonitrile.

Protocol 2: Boc Deprotection using HCl in Dioxane

This protocol describes an alternative method for Boc deprotection yielding the hydrochloride salt of the product.

Materials:

  • Boc-3-(Piperidin-4-yl)benzonitrile

  • 4M HCl in 1,4-Dioxane

  • Methanol or Ethyl Acetate (optional, as a co-solvent)

  • Diethyl ether

Procedure:

  • Dissolve Boc-3-(Piperidin-4-yl)benzonitrile (1 equivalent) in a minimal amount of a suitable solvent such as methanol or ethyl acetate.

  • To the stirred solution, add 4M HCl in dioxane (5-10 equivalents) at room temperature.

  • Stir the mixture for 2-6 hours. The hydrochloride salt of the product may precipitate out of solution. Monitor the reaction by TLC or LC-MS.

  • Upon completion, the solvent can be removed under reduced pressure.

  • To facilitate precipitation, diethyl ether can be added to the reaction mixture.

  • Collect the solid product by filtration, wash with a small amount of diethyl ether, and dry under vacuum to obtain 3-(Piperidin-4-yl)benzonitrile hydrochloride.

Troubleshooting and Experimental Workflows

The following diagrams illustrate a logical workflow for troubleshooting common issues during the Boc deprotection of 3-(Piperidin-4-yl)benzonitrile and a general experimental workflow.

Troubleshooting Workflow for Boc Deprotection start Reaction Issue Observed (e.g., Incomplete Reaction, Low Yield, Side Products) check_completion Is the reaction incomplete? start->check_completion incomplete_actions Increase acid concentration/equivalents Increase reaction time Consider gentle warming (40-50°C) check_completion->incomplete_actions Yes check_yield Is the isolated yield low? check_completion->check_yield No end Successful Deprotection incomplete_actions->end low_yield_actions Review work-up procedure - Ensure complete extraction - Check pH during basification Optimize purification method check_yield->low_yield_actions Yes check_side_products Are side products observed? check_yield->check_side_products No low_yield_actions->end side_product_actions Add scavengers (e.g., TIS, water) Use milder conditions (e.g., lower temp.) Consider alternative acid (HCl instead of TFA) check_side_products->side_product_actions Yes check_side_products->end No side_product_actions->end

Caption: A decision-making workflow for troubleshooting common issues.

General Experimental Workflow for Boc Deprotection start Start: Boc-protected 3-(Piperidin-4-yl)benzonitrile dissolve Dissolve in appropriate solvent (e.g., DCM) start->dissolve add_acid Add deprotection reagent (e.g., TFA or HCl in dioxane) +/- Scavengers dissolve->add_acid react Stir at room temperature (or gentle warming if needed) add_acid->react monitor Monitor reaction progress (TLC, LC-MS) react->monitor workup Work-up: - Quench/Neutralize - Extraction - Drying monitor->workup Reaction Complete purify Purification (e.g., Crystallization, Chromatography) workup->purify characterize Characterization (NMR, MS, etc.) purify->characterize end Final Product: 3-(Piperidin-4-yl)benzonitrile characterize->end

Caption: A generalized workflow for the Boc deprotection experiment.

References

Technical Support Center: Scaling Up the Synthesis of 3-(Piperidin-4-yl)benzonitrile for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the multi-kilogram scale synthesis of 3-(Piperidin-4-yl)benzonitrile for preclinical studies.

Synthetic Workflow Overview

The scaled-up synthesis of 3-(Piperidin-4-yl)benzonitrile is typically achieved through a three-step process, beginning with a Suzuki-Miyaura coupling, followed by a catalytic hydrogenation, and concluding with a final deprotection step to yield the hydrochloride salt of the target molecule.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Catalytic Hydrogenation cluster_2 Step 3: Boc-Deprotection and Salt Formation A N-Boc-4-piperidone C tert-butyl 4-(3-cyanophenyl)-3,6-dihydropyridine-1(2H)-carboxylate A->C B 3-Cyanophenylboronic acid B->C D tert-butyl 4-(3-cyanophenyl)piperidine-1-carboxylate C->D E 3-(Piperidin-4-yl)benzonitrile HCl D->E

Caption: Synthetic route for 3-(Piperidin-4-yl)benzonitrile HCl.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the scale-up synthesis of 3-(Piperidin-4-yl)benzonitrile.

Step 1: Suzuki-Miyaura Coupling

FAQ 1: What are the critical parameters for a successful Suzuki-Miyaura coupling at a larger scale?

When scaling up the Suzuki-Miyaura coupling, careful control of several parameters is crucial for ensuring high yield and purity. These include the choice of catalyst and ligand, the base, the solvent system, and the reaction temperature. Efficient mixing is also critical on a larger scale to ensure homogenous reaction conditions.

Troubleshooting Guide: Suzuki-Miyaura Coupling

Issue Potential Cause Recommended Solution
Low or no product formation Ineffective catalyst or ligand.Screen different palladium catalysts and phosphine ligands. Buchwald ligands are often effective.[1]
Incomplete dissolution of reactants or base.Use a co-solvent system (e.g., toluene/water) to improve solubility.[1] Ensure vigorous agitation.
Deactivation of the catalyst.Ensure all reagents and solvents are thoroughly degassed to remove oxygen, which can poison the catalyst.[2]
Formation of homocoupling byproducts Presence of oxygen in the reaction mixture.Rigorously degas all solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[2]
Sub-optimal reaction temperature.Optimize the reaction temperature. Higher temperatures can sometimes favor homocoupling.
Difficulty in removing palladium catalyst post-reaction Residual palladium in the product.Employ a palladium scavenger resin or perform a filtration through Celite after the reaction.
Step 2: Catalytic Hydrogenation

FAQ 2: What are the safety considerations for large-scale catalytic hydrogenation?

Catalytic hydrogenation at scale involves flammable solvents, hydrogen gas under pressure, and pyrophoric catalysts (e.g., Pd/C), posing significant fire and explosion risks.[3] Key safety measures include using appropriate high-pressure reactors, ensuring a properly inerted system before introducing hydrogen, and careful handling of the catalyst, especially during filtration.[3]

Troubleshooting Guide: Catalytic Hydrogenation

Issue Potential Cause Recommended Solution
Incomplete reaction Insufficient catalyst activity or loading.Increase the catalyst loading or use a fresh, high-activity catalyst. Ensure the catalyst is not poisoned by impurities from the previous step.
Inadequate hydrogen pressure or dispersion.Increase the hydrogen pressure within the safe limits of the reactor. Ensure efficient stirring to maximize gas-liquid contact.
Presence of catalyst poisons.Purify the starting material to remove any potential catalyst poisons, such as sulfur-containing compounds.
Side reactions (e.g., reduction of the nitrile group) Harsh reaction conditions.Optimize the reaction temperature and pressure. A lower temperature and pressure may be sufficient and can prevent over-reduction.
Incorrect catalyst choice.Screen different hydrogenation catalysts. For example, a less reactive catalyst might be more selective.
Step 3: Boc-Deprotection and Salt Formation

FAQ 3: How can I ensure complete Boc-deprotection without compromising the final product's purity on a large scale?

Complete removal of the Boc group is typically achieved using strong acids like HCl in a suitable solvent.[4][5][6] Monitoring the reaction by TLC or LC-MS is crucial to ensure full conversion.[4] To maintain purity, it is important to control the reaction temperature to avoid potential side reactions and to use a workup procedure that effectively removes the acid and byproducts.

Troubleshooting Guide: Boc-Deprotection and Salt Formation

Issue Potential Cause Recommended Solution
Incomplete deprotection Insufficient acid strength or concentration.Use a stronger acid system, such as 4M HCl in dioxane, or increase the reaction time.[4][6]
Steric hindrance.For sterically hindered substrates, a longer reaction time or a slight increase in temperature may be necessary.
Formation of t-butylated byproducts Reaction of the t-butyl cation with the product or solvent.Add a scavenger, such as anisole or triethylsilane, to the reaction mixture to trap the t-butyl cation.
Product is an oil instead of a solid hydrochloride salt Presence of impurities or residual solvent.Ensure the free base is of high purity before salt formation. Triturate the oil with a non-polar solvent like diethyl ether or hexane to induce crystallization.
Incorrect stoichiometry of HCl.Ensure at least one equivalent of HCl is used for the salt formation. An excess may be required to drive precipitation.

Experimental Protocols

Step 1: Synthesis of tert-butyl 4-(3-cyanophenyl)-3,6-dihydropyridine-1(2H)-carboxylate

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Isolation A Charge reactor with N-Boc-4-piperidone, 3-cyanophenylboronic acid, catalyst, and base. B Add degassed solvent (e.g., Toluene/Water). A->B C Heat to 80-90 °C under inert atmosphere. D Monitor reaction by HPLC/TLC. C->D E Cool, separate layers, and wash organic phase. F Concentrate and purify by crystallization or chromatography. E->F

Caption: Workflow for Suzuki-Miyaura Coupling.

Methodology:

  • To a suitably sized reactor, add tert-butyl 4-oxo-1-piperidinecarboxylate (1.0 eq), 3-cyanophenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02 eq), and a base like sodium carbonate (2.5 eq).

  • Purge the reactor with an inert gas (nitrogen or argon).

  • Add a degassed solvent system, such as a 3:1 mixture of toluene and water.

  • Heat the mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by HPLC or TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and separate the aqueous and organic layers.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization from a suitable solvent system (e.g., ethanol/water) to yield the title compound.

Step 2: Synthesis of tert-butyl 4-(3-cyanophenyl)piperidine-1-carboxylate

G cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Workup and Isolation A Charge autoclave with starting material and solvent (e.g., Methanol). B Carefully add Pd/C catalyst under inert atmosphere. A->B C Pressurize with hydrogen (e.g., 50 psi). D Stir at room temperature and monitor hydrogen uptake. C->D E Vent hydrogen, filter catalyst through Celite. F Concentrate filtrate to obtain the product. E->F

Caption: Workflow for Catalytic Hydrogenation.

Methodology:

  • In a high-pressure reactor, dissolve tert-butyl 4-(3-cyanophenyl)-3,6-dihydropyridine-1(2H)-carboxylate (1.0 eq) in a suitable solvent such as methanol.

  • Carefully add 10% palladium on carbon (Pd/C) catalyst (approximately 5% w/w) to the solution under an inert atmosphere.

  • Seal the reactor and flush with nitrogen, then with hydrogen gas.

  • Pressurize the reactor with hydrogen to 50 psi.[3]

  • Stir the reaction mixture vigorously at room temperature for 12-18 hours, or until hydrogen uptake ceases.

  • Carefully vent the excess hydrogen and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the title compound, which is often used in the next step without further purification.

Step 3: Synthesis of 3-(Piperidin-4-yl)benzonitrile Hydrochloride

G cluster_0 Deprotection cluster_1 Monitoring cluster_2 Isolation A Dissolve Boc-protected intermediate in a suitable solvent (e.g., Dioxane). B Add 4M HCl in dioxane and stir at room temperature. A->B C Monitor reaction by HPLC/TLC for complete conversion. D Filter the precipitated hydrochloride salt. E Wash with a non-polar solvent and dry under vacuum. D->E

Caption: Workflow for Boc-Deprotection and Salt Formation.

Methodology:

  • Dissolve tert-butyl 4-(3-cyanophenyl)piperidine-1-carboxylate (1.0 eq) in a suitable solvent like 1,4-dioxane or ethyl acetate.

  • To this solution, add a 4M solution of HCl in dioxane (3-4 eq) at room temperature.[6][7]

  • Stir the mixture for 2-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is no longer detectable.

  • The product will typically precipitate as the hydrochloride salt.

  • Collect the solid by filtration.

  • Wash the solid with a cold, non-polar solvent such as diethyl ether to remove any non-polar impurities.

  • Dry the product under vacuum to yield 3-(Piperidin-4-yl)benzonitrile hydrochloride as a white to off-white solid.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of 3-(Piperidin-4-yl)benzonitrile at different scales. Please note that these are representative values and may vary depending on the specific reaction conditions and equipment used.

Table 1: Scale-up Data for Suzuki-Miyaura Coupling

Scale N-Boc-4-piperidone (kg) 3-Cyanophenylboronic acid (kg) Solvent Volume (L) Reaction Time (h) Yield (%) Purity (HPLC, %)
Lab (100 g) 0.100.091.0485>98
Pilot (1 kg) 1.00.910582>98
Preclinical (10 kg) 10.09.0100680>97

Table 2: Scale-up Data for Catalytic Hydrogenation

Scale Starting Material (kg) Pd/C (10%) (g) Solvent Volume (L) Hydrogen Pressure (psi) Reaction Time (h) Yield (%) Purity (HPLC, %)
Lab (100 g) 0.1051.05012~99>97
Pilot (1 kg) 1.050105014~98>97
Preclinical (10 kg) 10.05001005018~97>96

Table 3: Scale-up Data for Boc-Deprotection and Salt Formation

Scale Starting Material (kg) 4M HCl in Dioxane (L) Solvent Volume (L) Reaction Time (h) Yield (%) Purity (HPLC, %)
Lab (100 g) 0.100.250.5295>99
Pilot (1 kg) 1.02.55394>99
Preclinical (10 kg) 10.02550492>99

References

Storage and handling recommendations for 3-(Piperidin-4-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information for the safe storage and handling of 3-(Piperidin-4-yl)benzonitrile (CAS No. 370864-72-5). All personnel should be familiar with these recommendations before working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for 3-(Piperidin-4-yl)benzonitrile?

A1: For long-term stability, 3-(Piperidin-4-yl)benzonitrile should be stored in a tightly sealed container in a dry, dark place at a temperature of 2-8°C.[1] Improper storage may lead to degradation of the compound.

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: When handling 3-(Piperidin-4-yl)benzonitrile, it is essential to wear appropriate personal protective equipment. This includes chemical-resistant gloves (such as nitrile rubber), a lab coat or other protective clothing, and safety glasses or goggles.[1][2] All handling of the solid compound should be done in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.[1]

Q3: What should I do in case of accidental skin or eye contact?

A3: In case of skin contact, immediately wash the affected area with plenty of soap and water and remove any contaminated clothing.[1] For eye contact, rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1] In both instances, seek medical advice if irritation persists.[1]

Q4: How should I handle a spill of 3-(Piperidin-4-yl)benzonitrile?

A4: In the event of a spill, ensure the area is well-ventilated and wear appropriate PPE. For a solid spill, carefully sweep or vacuum the material, avoiding dust generation, and place it into a suitable, labeled container for disposal. For a solution, absorb the spill with an inert material (e.g., sand or earth) and collect it for disposal. Do not allow the compound to enter drains or waterways.

Q5: What are the known incompatibilities for this compound?

A5: While specific incompatibility data for 3-(Piperidin-4-yl)benzonitrile is limited, it is prudent to avoid strong oxidizing agents, strong acids, and strong bases, as these are common incompatibilities for similar chemical structures.[3]

Storage and Stability Data

ParameterRecommendationSource
Storage Temperature 2-8°C[1]
Storage Conditions Keep in a dark place, sealed in a dry environment.[1]
Incompatibilities Avoid strong oxidizing agents, strong acids, and strong bases.[3]

Experimental Protocols & Handling

Standard Handling Procedure
  • Preparation : Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood. Put on all required personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Weighing : If weighing the solid compound, do so carefully to minimize the creation of dust. Use a draft shield if necessary.

  • Dissolving : When preparing solutions, add the solid slowly to the solvent to avoid splashing.

  • Post-Handling : After handling, wash your hands thoroughly with soap and water.[1] Clean all equipment and the work area to prevent cross-contamination.

  • Waste Disposal : Dispose of all waste materials (including contaminated PPE) in accordance with local, state, and federal regulations.

Visual Guides

Logical Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) handle_weigh Weigh Compound Carefully (Minimize Dust) prep_ppe->handle_weigh prep_workspace Ensure Well-Ventilated Workspace (Fume Hood) prep_workspace->handle_weigh handle_dissolve Prepare Solution (Add Solid to Solvent Slowly) handle_weigh->handle_dissolve cleanup_wash Wash Hands Thoroughly handle_dissolve->cleanup_wash cleanup_dispose Dispose of Waste Properly cleanup_wash->cleanup_dispose

Caption: Workflow for the safe handling of 3-(Piperidin-4-yl)benzonitrile.

First Aid Decision Pathway

cluster_skin Skin Contact cluster_eye Eye Contact start Exposure Event skin_wash Wash with Soap and Water start->skin_wash Skin eye_rinse Rinse with Water for Several Minutes start->eye_rinse Eyes skin_remove Remove Contaminated Clothing skin_wash->skin_remove skin_medical Seek Medical Advice if Irritation Persists skin_remove->skin_medical eye_lenses Remove Contact Lenses (If Possible) eye_rinse->eye_lenses eye_medical Seek Medical Advice if Irritation Persists eye_lenses->eye_medical

Caption: First aid decision pathway for exposure to 3-(Piperidin-4-yl)benzonitrile.

References

Validation & Comparative

Comparative Analysis of a 3-(Piperidin-4-yl)benzonitrile Analog Against Known Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Comparison of DPP-4 Inhibitory Activity

The following table summarizes the in vitro DPP-4 inhibitory activity of the synthesized benzonitrile derivatives and the well-known DPP-4 inhibitor, Sitagliptin. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

CompoundTargetIC50 (µM)
2-({2-[(diethylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrileDPP-41.4621
2-({2-[(dipropylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrileDPP-46.7805
2-({2-[(diisopropylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrileDPP-42.8942
2-({2-[(dibutylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrileDPP-44.4518
Sitagliptin (Reference Inhibitor)DPP-4~0.019

Note: The IC50 values for the benzonitrile derivatives are taken from in vitro studies[1]. The IC50 for Sitagliptin is a widely published value and is provided for reference.

Experimental Protocols

In Vitro DPP-4 Inhibitory Assay

The inhibitory activity of the test compounds against DPP-4 was determined using an in vitro enzymatic assay. A general procedure for such an assay is outlined below.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-p-nitroanilide (G-p-NA)

  • Assay buffer: Tris-HCl buffer (pH 8.0)

  • Test compounds (benzonitrile derivatives)

  • Reference inhibitor (Sitagliptin)

  • 96-well microplate

  • Microplate reader

Procedure:

  • The test compounds and the reference inhibitor were dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Serial dilutions of the stock solutions were prepared to obtain a range of concentrations for IC50 determination.

  • The DPP-4 enzyme was diluted in the assay buffer to a predetermined concentration.

  • In a 96-well microplate, the DPP-4 enzyme solution was pre-incubated with various concentrations of the test compounds or the reference inhibitor for a specified period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

  • The enzymatic reaction was initiated by adding the DPP-4 substrate (G-p-NA) to each well.

  • The absorbance of the product (p-nitroanilide) was measured at a specific wavelength (e.g., 405 nm) at multiple time points using a microplate reader.

  • The rate of the enzymatic reaction was calculated from the linear portion of the absorbance versus time curve.

  • The percentage of inhibition for each concentration of the test compound was calculated relative to the control (enzyme activity without any inhibitor).

  • The IC50 value was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway

DPP4_Pathway cluster_gut Gut cluster_pancreas Pancreas cluster_blood_glucose Blood Glucose Food Food Intake GLP1 Active GLP-1 Food->GLP1 stimulates release of GIP Active GIP Food->GIP stimulates release of Insulin Insulin Secretion GLP1->Insulin stimulates Glucagon Glucagon Secretion GLP1->Glucagon inhibits DPP4 DPP-4 Enzyme GLP1->DPP4 inactivated by GIP->Insulin stimulates GIP->DPP4 inactivated by Glucose_Uptake Glucose Uptake by Tissues Insulin->Glucose_Uptake increases Hepatic_Glucose Hepatic Glucose Production Glucagon->Hepatic_Glucose increases Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Inactive_GIP Inactive GIP DPP4->Inactive_GIP DPP4_Inhibitor DPP-4 Inhibitor (e.g., Benzonitrile Analog) DPP4_Inhibitor->DPP4 inhibits

Caption: Role of DPP-4 in glucose homeostasis and mechanism of DPP-4 inhibitors.

Mechanism of Action

The nitrile group is a key functional group found in many pharmaceuticals[2]. In the context of enzyme inhibition, the nitrile moiety can act as a hydrogen bond acceptor or participate in other non-covalent interactions within the active site of the target protein. For some DPP-4 inhibitors, the nitrile group is known to form a reversible covalent bond with a serine residue in the enzyme's active site, leading to potent inhibition. The benzonitrile derivatives discussed here likely exert their DPP-4 inhibitory effect through interactions with key residues in the active site of the enzyme, thereby preventing the inactivation of incretin hormones like GLP-1 and GIP. This leads to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner, ultimately resulting in improved glycemic control.

References

The Rise of a Versatile Scaffold: 3-(Piperidin-4-yl)benzonitrile in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the 3-(piperidin-4-yl)benzonitrile scaffold against established privileged structures reveals its emergence as a highly adaptable and potent framework in the design of novel therapeutics. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, summarizing key performance data, experimental protocols, and the strategic advantages of this promising chemical motif.

In the landscape of medicinal chemistry, "privileged structures" are molecular frameworks that can bind to multiple, unrelated biological targets, offering a shortcut in the quest for new drugs.[1][2] Well-known examples include the benzodiazepines, dihydropyridines, and quinolines, each forming the backbone of numerous approved medicines.[2][3][4] More recently, the 3-(piperidin-4-yl)benzonitrile scaffold has garnered significant attention, demonstrating remarkable versatility and potency across a range of therapeutic targets, particularly in the realms of kinase inhibition and central nervous system (CNS) disorders.

This guide delves into a comparative analysis of the 3-(piperidin-4-yl)benzonitrile scaffold, evaluating its performance against these established privileged structures. Through a synthesis of available data, we present a clear picture of its potential and provide detailed experimental methodologies to aid in its application.

At a Glance: Comparative Performance of Privileged Scaffolds

To facilitate a direct comparison, the following table summarizes key performance indicators for the 3-(piperidin-4-yl)benzonitrile scaffold alongside benzodiazepines, dihydropyridines, and quinolines. The data, compiled from various in vitro studies, highlights the unique attributes of each scaffold.

ScaffoldPrimary Target Class(es)Representative Potency (IC50/Ki)Key AdvantagesCommon Applications
3-(Piperidin-4-yl)benzonitrile Kinases, GPCRsSub-nanomolar to low micromolarHigh selectivity, favorable ADME properties, synthetic tractabilityOncology, CNS disorders, Inflammation
Benzodiazepines GABA-A ReceptorsNanomolar to micromolarWell-established safety and efficacy profilesAnxiolytics, sedatives, anticonvulsants[2][5]
Dihydropyridines L-type Calcium ChannelsNanomolarPotent vasodilators, well-understood mechanism of actionAntihypertensives, antianginal agents[3][6]
Quinolines Kinases, DNA topoisomerasesNanomolar to micromolarBroad-spectrum activity, structural versatilityAnticancer, antimalarial, antibacterial[4][7]

In Focus: The 3-(Piperidin-4-yl)benzonitrile Scaffold

The 3-(piperidin-4-yl)benzonitrile scaffold is characterized by a central piperidine ring linked to a benzonitrile moiety at the 4-position. This arrangement provides a unique combination of structural rigidity and flexibility, with the piperidine ring offering multiple points for substitution to fine-tune potency, selectivity, and pharmacokinetic properties. The benzonitrile group often plays a crucial role in target engagement, frequently forming key hydrogen bonds or other interactions within the binding pocket of proteins.

Performance in Kinase Inhibition

A significant area of application for the 3-(piperidin-4-yl)benzonitrile scaffold is in the development of kinase inhibitors for oncology. The scaffold has proven to be a versatile template for targeting a variety of kinases with high potency and selectivity.

Diagram 1: General Workflow for Kinase Inhibitor Screening

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Compound Synthesis Compound Synthesis Primary Kinase Assay Primary Kinase Assay Compound Synthesis->Primary Kinase Assay Test Compounds IC50 Determination IC50 Determination Primary Kinase Assay->IC50 Determination Active Hits Selectivity Profiling Selectivity Profiling IC50 Determination->Selectivity Profiling Potent Compounds Cell-based Assays Cell-based Assays Selectivity Profiling->Cell-based Assays Selective Compounds Pharmacokinetic Studies Pharmacokinetic Studies Cell-based Assays->Pharmacokinetic Studies Efficacious Compounds Xenograft Models Xenograft Models Pharmacokinetic Studies->Xenograft Models Good PK Profile

Caption: A typical workflow for the discovery and evaluation of novel kinase inhibitors.

Central Nervous System Applications

The ability of the 3-(piperidin-4-yl)benzonitrile scaffold to cross the blood-brain barrier has made it an attractive framework for developing drugs targeting CNS disorders. Derivatives have shown promise as ligands for various G-protein coupled receptors (GPCRs), including dopamine and serotonin receptors.

Comparative Analysis with Privileged Structures

While direct head-to-head clinical comparisons are limited, preclinical data provides valuable insights into the relative strengths of the 3-(piperidin-4-yl)benzonitrile scaffold.

  • Versus Benzodiazepines: While benzodiazepines are mainstays for anxiety and seizure disorders due to their action on GABA-A receptors, the 3-(piperidin-4-yl)benzonitrile scaffold offers the potential for greater target selectivity, potentially leading to fewer off-target effects such as sedation and dependence.[5][8]

  • Versus Dihydropyridines: Dihydropyridines are highly effective as calcium channel blockers.[3][6] The 3-(piperidin-4-yl)benzonitrile scaffold, however, demonstrates broader applicability beyond ion channels, with significant potential in modulating enzymatic activity and receptor signaling.

  • Versus Quinolines: Quinolines are known for their broad biological activity, but this can sometimes lead to promiscuity and off-target effects.[4][7] The 3-(piperidin-4-yl)benzonitrile scaffold can often be modified to achieve higher selectivity for specific targets, a crucial aspect of modern drug design.

Experimental Protocols

To aid researchers in the practical application of this scaffold, detailed protocols for key experiments are provided below.

Synthesis of 3-(Piperidin-4-yl)benzonitrile Derivatives

A general synthetic route to access derivatives of the 3-(piperidin-4-yl)benzonitrile scaffold often involves a multi-step process.

Diagram 2: Generalized Synthetic Pathway

G Starting Material A Starting Material A Intermediate 1 Intermediate 1 Starting Material A->Intermediate 1 Step 1 Starting Material B Starting Material B Starting Material B->Intermediate 1 Step 1 Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 Step 2 Final Product Final Product Intermediate 2->Final Product Step 3

Caption: A simplified representation of a multi-step synthesis for 3-(piperidin-4-yl)benzonitrile derivatives.

Protocol: Synthesis of a 3-(Piperidin-4-yl)benzonitrile Analog

  • Step 1: Coupling Reaction: A protected 4-halopiperidine is coupled with 3-cyanophenylboronic acid using a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in a suitable solvent mixture (e.g., toluene/ethanol/water). The reaction is typically heated under an inert atmosphere.

  • Step 2: Deprotection: The protecting group on the piperidine nitrogen (e.g., Boc group) is removed using an acid (e.g., trifluoroacetic acid in dichloromethane).

  • Step 3: Functionalization: The deprotected piperidine nitrogen is then reacted with a variety of electrophiles (e.g., alkyl halides, acyl chlorides) to introduce desired substituents.

In Vitro Biological Evaluation

Protocol: Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound to a specific receptor.

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or animal tissues.

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [3H]-spiperone for dopamine D2 receptors) and varying concentrations of the unlabeled test compound.[9]

  • Incubation: The plate is incubated at a specific temperature for a set time to allow for competitive binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through a glass fiber filter, separating the bound from the free radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki (inhibitory constant) is then determined using the Cheng-Prusoff equation.[1]

Protocol: In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Assay Setup: In a 96-well plate, the kinase, a substrate peptide, and ATP are combined in a reaction buffer.

  • Compound Addition: The test compound is added at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature.

  • Detection: The amount of phosphorylated substrate is quantified using a variety of methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescent assay (e.g., Kinase-Glo®).

  • Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.

Future Directions

The 3-(piperidin-4-yl)benzonitrile scaffold continues to be a fertile ground for drug discovery. Its favorable physicochemical properties and synthetic accessibility make it an ideal starting point for the development of new chemical entities. Future research will likely focus on exploring novel substitutions on both the piperidine and benzonitrile rings to further enhance potency, selectivity, and pharmacokinetic profiles. The application of this scaffold to a wider range of biological targets is also an active area of investigation, promising to expand its therapeutic utility.

References

A Comparative Analysis of In Vitro ADME Properties of 3-(Piperidin-4-yl)benzonitrile Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds structurally related to 3-(piperidin-4-yl)benzonitrile. The data presented is intended for researchers, scientists, and drug development professionals to inform early-stage drug discovery and lead optimization efforts. The following sections detail the quantitative ADME parameters, the experimental methodologies used to obtain this data, and visualizations of the experimental workflow and key ADME concepts.

Comparative In Vitro ADME Data

The following table summarizes the key in vitro ADME properties for several benzonitrile derivatives, alongside standard control compounds for comparative purposes. The data is derived from a study investigating selective inhibitors of the Plasmodium falciparum hexose transporter PfHT.[1]

CompoundMolecular Weight ( g/mol )Aqueous Solubility (µM)Permeability (10⁻⁶ cm/s)Retention (%)Mouse Metabolic Stability t₁/₂ (hr)Intrinsic Clearance (Clint) (mL/min/Kg)
Compound 1 471.60.50 ± 0.401057 ± 6970 ± 2.00.27 ± 0213
Compound 10 381.50.40 ± 0534 ± 2580 ± 120.13 ± 0438
Compound 12 406.50 ± 0570 ± ND93 ± 3.80.32 ± 0178
Compound 13 406.50.90 ± 1.2582 ± 20593 ± 0.50.080 ± 0680
Albendazole 265.35.9 ± 2.3286 ± ND59 ± 27NDND
Carbamazepine 236.387 ± 1.285 ± 2143 ± 3.0NDND
Ranitidine HCl 350.984 ± 1.20 ± 01.7 ± 1.3NDND
Verapamil HCl 491.177 ± 3.21053 ± ND74 ± 7.80.86 ± 0.1067

ND: Not Determined

Experimental Protocols

The following are detailed methodologies for the key in vitro ADME experiments cited in this guide.

Aqueous Solubility

The thermodynamic solubility of the compounds was determined by dissolving them in buffer solutions at various pH values. Typically, the compound is incubated for a sufficient period (e.g., 18 hours) to reach equilibrium. The concentration of the dissolved compound in the supernatant is then quantified, often by comparing its UV absorbance to a fully saturated solution in a solvent like 1-propanol.[2]

Permeability Assay

A common method for assessing permeability is the Caco-2 permeability assay, which is considered the gold standard for in vitro prediction of intestinal drug absorption.[3] Caco-2 cells, a human colon adenocarcinoma cell line, are grown to form a confluent monolayer on a semi-permeable membrane, which mimics the intestinal epithelial barrier. The test compound is added to the apical (donor) side, and its appearance on the basolateral (receiver) side is monitored over time. The permeability coefficient (Papp) is then calculated.

Metabolic Stability

Metabolic stability is evaluated by incubating the test compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.[4] The reaction is initiated by adding a cofactor, such as NADPH, and samples are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes). The concentration of the parent compound remaining in the samples is quantified by LC-MS/MS. From this data, the in vitro half-life (t₁/₂) and intrinsic clearance (Clint) can be calculated.[4]

Plasma Protein Binding

The extent to which a compound binds to plasma proteins is a critical parameter that influences its distribution and clearance. Equilibrium dialysis is a commonly used method. The test compound is added to plasma in a dialysis chamber, which is separated from a buffer solution by a semi-permeable membrane. The system is allowed to reach equilibrium, and the concentrations of the compound in the plasma and buffer compartments are measured to determine the fraction bound to plasma proteins.

Visualizations

In Vitro ADME Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro assessment of ADME properties.

In Vitro ADME Experimental Workflow cluster_physchem Physicochemical Properties cluster_absorption Absorption cluster_metabolism Metabolism cluster_distribution Distribution solubility Aqueous Solubility permeability Permeability (e.g., Caco-2) solubility->permeability lipophilicity Lipophilicity (LogP/LogD) lipophilicity->permeability metabolic_stability Metabolic Stability (Microsomes, Hepatocytes) permeability->metabolic_stability Absorbed Compound ppb Plasma Protein Binding permeability->ppb cyp_inhibition CYP450 Inhibition metabolic_stability->cyp_inhibition Key In Vitro ADME Properties cluster_properties cluster_outcomes Drug Candidate Drug Candidate Solubility Solubility Drug Candidate->Solubility Permeability Permeability Drug Candidate->Permeability Metabolic Stability Metabolic Stability Drug Candidate->Metabolic Stability Plasma Protein Binding Plasma Protein Binding Drug Candidate->Plasma Protein Binding Absorption Absorption Solubility->Absorption Permeability->Absorption Clearance Clearance Metabolic Stability->Clearance Distribution Distribution Plasma Protein Binding->Distribution

References

Comparative Efficacy of 3-(Piperidin-4-yl)benzonitrile Analogs in Animal Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the in vivo efficacy of novel therapeutic compounds is a critical step in the preclinical development pipeline. This guide provides a comparative analysis of the performance of 3-(Piperidin-4-yl)benzonitrile analogs in various animal models, with a focus on their anti-inflammatory and potential anticancer activities. The data presented is compiled from multiple studies to offer a broader perspective on the structure-activity relationships and therapeutic potential of this class of compounds.

Overview of 3-(Piperidin-4-yl)benzonitrile Analogs

The 3-(Piperidin-4-yl)benzonitrile scaffold is a key pharmacophore in the design of various therapeutic agents. Its structural versatility allows for modifications that can modulate the compound's affinity and selectivity for different biological targets. This has led to the investigation of its analogs for a range of diseases, including inflammatory conditions, cancer, and central nervous system (CNS) disorders. This guide focuses on the in vivo data available for these analogs, providing a basis for comparison and future research directions.

Comparative In Vivo Efficacy Data

The following tables summarize the in vivo efficacy of selected 3-(Piperidin-4-yl)benzonitrile analogs and related piperidine derivatives from various preclinical studies.

Anti-Inflammatory Activity: CCR2 Antagonists

A significant area of investigation for piperidine-containing compounds has been the inhibition of the C-C chemokine receptor 2 (CCR2), a key mediator of inflammatory cell migration.

Table 1: In Vivo Efficacy of CCR2 Antagonist Analogs

CompoundAnimal ModelDisease ModelDosing RegimenKey Efficacy EndpointResultReference
Compound 7a RatAdjuvant-Induced ArthritisNot SpecifiedReduction in paw swellingExcellent efficacy[1]
RatCollagen-Induced ArthritisNot SpecifiedReduction in arthritis scoreExcellent efficacy[1]
MouseAllergic AsthmaNot SpecifiedReduction in airway hyperresponsivenessExcellent efficacy[1]
Compound 22 Rhesus MonkeyEx vivo whole blood shape change assayNot SpecifiedInhibition of monocyte shape changePotent in vivo efficacy

Note: Compound 7a is described as a substituted dipiperidine compound, and Compound 22 is a dual CCR2/CCR5 antagonist with a piperidine moiety. While not strictly 3-(Piperidin-4-yl)benzonitrile analogs, their data provides valuable context for the anti-inflammatory potential of piperidine-based CCR2 antagonists.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of the experimental protocols used in the cited studies.

Adjuvant-Induced Arthritis (AIA) Model in Rats

The AIA model is a well-established method for evaluating the efficacy of anti-inflammatory compounds.

  • Animal Strain: Typically Lewis rats are used.

  • Induction: Arthritis is induced by a single intradermal injection of Mycobacterium tuberculosis in Freund's incomplete adjuvant into the paw or base of the tail.

  • Treatment: The test compound (e.g., Compound 7a) is administered, often orally, starting from the day of adjuvant injection or after the onset of clinical signs.

  • Efficacy Assessment: Paw swelling is measured using a plethysmometer at various time points. Arthritis scores, based on the severity of inflammation in the paws, are also recorded.

Collagen-Induced Arthritis (CIA) Model in Rats

The CIA model is another widely used model of rheumatoid arthritis.

  • Animal Strain: Dark Agouti or Lewis rats are commonly used.

  • Induction: Arthritis is induced by intradermal injections of an emulsion of bovine or chicken type II collagen and Freund's complete adjuvant. A booster injection is often given after a set period.

  • Treatment: Administration of the test compound typically begins before or at the onset of clinical symptoms.

  • Efficacy Assessment: Similar to the AIA model, paw volume and clinical arthritis scores are the primary endpoints.

Allergic Asthma Model in Mice

This model is used to assess the potential of compounds to treat asthma.

  • Animal Strain: BALB/c mice are frequently used.

  • Sensitization and Challenge: Mice are sensitized with an allergen, such as ovalbumin, followed by a later challenge with the same allergen via inhalation to induce an asthmatic response.

  • Treatment: The investigational drug is administered before the allergen challenge.

  • Efficacy Assessment: Airway hyperresponsiveness is measured using techniques like whole-body plethysmography. Bronchoalveolar lavage fluid is collected to analyze inflammatory cell infiltration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway targeted by the anti-inflammatory analogs and a general workflow for in vivo efficacy studies.

G Simplified CCR2 Signaling Pathway in Inflammation CCL2 CCL2 (Chemokine) CCR2 CCR2 Receptor CCL2->CCR2 Binds to G_protein G-protein activation CCR2->G_protein PLC PLC Activation G_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Ca2+ release & PKC activation IP3_DAG->Ca_PKC Migration Inflammatory Cell (Monocyte/Macrophage) Migration & Activation Ca_PKC->Migration Analog 3-(Piperidin-4-yl)benzonitrile Analog (Antagonist) Analog->CCR2 Blocks

Caption: Simplified CCR2 signaling pathway and the inhibitory action of antagonist analogs.

G General Workflow for In Vivo Efficacy Studies cluster_preclinical Preclinical Phase Animal_Model Selection of Animal Model Disease_Induction Disease Induction Animal_Model->Disease_Induction Compound_Admin Compound Administration Disease_Induction->Compound_Admin Data_Collection Data Collection (e.g., tumor volume, inflammation score) Compound_Admin->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Efficacy_Conclusion Conclusion on Efficacy Data_Analysis->Efficacy_Conclusion

Caption: A typical workflow for conducting in vivo efficacy studies in animal models.

Conclusion

The available preclinical data, particularly from studies on CCR2 antagonists, suggest that the piperidine scaffold, a core component of 3-(Piperidin-4-yl)benzonitrile analogs, is a promising starting point for the development of potent anti-inflammatory agents. The excellent efficacy of compounds like 7a in multiple rodent models of inflammation highlights the therapeutic potential of this chemical class.

However, a direct comparative study of a series of 3-(Piperidin-4-yl)benzonitrile analogs with systematic structural modifications is currently lacking in the public domain. Such studies would be invaluable for elucidating detailed structure-activity relationships and for optimizing lead compounds. Future research should focus on synthesizing and evaluating a broader range of these analogs in relevant animal models to fully explore their therapeutic potential not only in inflammation but also in other areas such as oncology and neurodegenerative diseases. This will require rigorous preclinical evaluation, including detailed pharmacokinetic and toxicology studies, to identify candidates with the best potential for clinical development.

References

Comparative Cross-Reactivity Profiling of 3-(Piperidin-4-yl)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The development of selective kinase and enzyme inhibitors is a cornerstone of modern drug discovery. Derivatives of 3-(Piperidin-4-yl)benzonitrile have emerged as a versatile scaffold for targeting a range of proteins. However, ensuring selectivity and minimizing off-target effects is paramount for advancing these molecules into clinical candidates. This guide provides a comparative analysis of the cross-reactivity profile of a key benzonitrile derivative, highlighting its performance against its primary target and other related enzymes.

Data Presentation: Selectivity Profile of Compound 21g

Compound 21g, a 4-(pyrrolidin-3-yl)benzonitrile derivative, has been identified as a potent inhibitor of Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in cancer. The following table summarizes the inhibitory activity of this compound against its primary target and its cross-reactivity against other related enzymes.

TargetBinding Affinity (Kd)Biochemical Activity (IC50)Notes
Primary Target
LSD122 nM57 nMPotent reversible inhibitor.
Off-Targets
MAO-ANo ActivityNo ActivityDisplays high selectivity over related monoamine oxidases.[1][2]
MAO-BNo ActivityNo ActivityDisplays high selectivity over related monoamine oxidases.[1][2]
hERG Ion ChannelImproved Selectivity-Shows improved selectivity compared to the literature inhibitor GSK-690.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of cross-reactivity data. Below are protocols for key assays used in the characterization of benzonitrile derivatives.

LSD1 Biochemical Inhibition Assay

This assay determines the in vitro potency of compounds against the LSD1 enzyme.

  • Enzyme and Substrate Preparation : Recombinant human LSD1 and a histone H3-derived peptide substrate are prepared in an appropriate assay buffer.

  • Compound Dilution : Test compounds are serially diluted to a range of concentrations.

  • Reaction Initiation : The enzymatic reaction is initiated by adding the substrate to a mixture of the enzyme and the test compound.

  • Detection : The activity of LSD1 is measured by detecting the production of hydrogen peroxide, a byproduct of the demethylation reaction, using a coupled reaction that generates a fluorescent or luminescent signal.

  • Data Analysis : The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response curve of the compound.

Radioligand Receptor Binding Assay (General Protocol)

This method is used to determine the binding affinity of a test compound for a specific receptor, often employed in off-target screening.

  • Membrane Preparation : Cells or tissues expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4).[3] The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in a binding buffer.

  • Binding Reaction : A specific radioligand (a radioactive molecule that binds to the target receptor) is incubated with the membrane preparation and various concentrations of the test compound.[3]

  • Equilibrium : The mixture is incubated to allow the binding to reach equilibrium.[3]

  • Separation and Detection : The reaction is terminated by rapid filtration through glass fiber filters to separate the bound radioligand from the unbound.[3] The radioactivity retained on the filters is measured using a scintillation counter.[3]

  • Data Analysis : The specific binding is calculated by subtracting non-specific binding (measured in the presence of a high concentration of a known unlabeled ligand) from the total binding. The inhibition constant (Ki) of the test compound is then determined from the IC50 value obtained from the competition binding curve.

Visualizations

LSD1 Signaling Pathway in Cancer

LSD1_Pathway cluster_nucleus Nucleus LSD1 LSD1 H3K4me0 H3K4me0 (Repressed Chromatin) LSD1->H3K4me0 H3K4me1_2 H3K4me1/2 (Active Chromatin) H3K4me1_2->LSD1 Demethylation Gene_Expression Gene Expression (e.g., Tumor Suppressors) H3K4me0->Gene_Expression Repression Compound_21g Compound 21g (4-(pyrrolidin-3-yl)benzonitrile derivative) Compound_21g->LSD1 Inhibition

Caption: Inhibition of the LSD1 signaling pathway by a 4-(pyrrolidin-3-yl)benzonitrile derivative.

Experimental Workflow for Cross-Reactivity Profiling

Cross_Reactivity_Workflow cluster_workflow Cross-Reactivity Profiling Workflow Start Synthesize Novel 3-(Piperidin-4-yl)benzonitrile Derivative Primary_Assay Primary Target Assay (e.g., LSD1 IC50) Start->Primary_Assay Selectivity_Panel Selectivity Screening Panel (e.g., Kinases, GPCRs, Ion Channels) Primary_Assay->Selectivity_Panel Hit_Validation Hit Validation and Dose-Response Selectivity_Panel->Hit_Validation SAR_Analysis Structure-Activity Relationship (SAR) Analysis Hit_Validation->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A generalized experimental workflow for assessing the cross-reactivity of novel derivatives.

References

Benchmarking 3-(Piperidin-4-yl)benzonitrile Against a Standard Reference Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Inferred Approach to Evaluating a Novel Piperidine Derivative

In the landscape of drug discovery, the 4-phenylpiperidine scaffold is a well-established pharmacophore, forming the core of numerous centrally acting agents, most notably potent analgesics that target the mu (µ)-opioid receptor. While direct biological data for 3-(Piperidin-4-yl)benzonitrile is not extensively available in the public domain, its structural similarity to this class of compounds strongly suggests the µ-opioid receptor as a probable biological target.

This guide provides a framework for benchmarking 3-(Piperidin-4-yl)benzonitrile against Morphine, the archetypal µ-opioid receptor agonist. The following sections detail the comparative quantitative data for Morphine, outline the necessary experimental protocols to evaluate 3-(Piperidin-4-yl)benzonitrile, and visualize the relevant biological and experimental workflows. This document is intended to serve as a comprehensive roadmap for researchers seeking to characterize the pharmacological profile of this compound.

Data Presentation: A Comparative Analysis

Table 1: Quantitative Data for the Standard Reference Compound: Morphine

ParameterValueReceptor/SystemReference(s)
Binding Affinity (Ki) 1.2 - 611 nMHuman µ-opioid receptor[1][2]
Functional Activity (EC50) 1300 nM (cAMP inhibition)CHO cells expressing human µ-opioid receptor[3]

Note: The reported Ki and EC50 values for Morphine can vary significantly depending on the specific assay conditions and cell system used.

Table 2: Proposed Data Collection for 3-(Piperidin-4-yl)benzonitrile

ParameterValueReceptor/System
Binding Affinity (Ki) Data to be determinedHuman µ-opioid receptor
Functional Activity (EC50) Data to be determinedCHO or HEK293 cells expressing human µ-opioid receptor

Experimental Protocols

To ascertain the µ-opioid receptor activity of 3-(Piperidin-4-yl)benzonitrile, a series of standard in vitro assays should be performed. The following are detailed methodologies for key experiments.

Radioligand Binding Assay for µ-Opioid Receptor Affinity

This assay determines the binding affinity (Ki) of the test compound by measuring its ability to displace a radiolabeled ligand from the µ-opioid receptor.

Materials:

  • Membranes: Commercially available cell membranes prepared from CHO or HEK293 cells stably expressing the human µ-opioid receptor.

  • Radioligand: [³H]-DAMGO (a high-affinity µ-opioid receptor agonist) or [³H]-Diprenorphine (an antagonist).

  • Test Compound: 3-(Piperidin-4-yl)benzonitrile, serially diluted.

  • Standard Reference: Morphine, serially diluted.

  • Incubation Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Cell harvester with glass fiber filters.

  • Scintillation Counter and Fluid.

Protocol:

  • Thaw the cell membrane preparation on ice.

  • In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound or standard reference.

  • For total binding, add incubation buffer in place of the competitor ligand. For non-specific binding, add a high concentration of a non-labeled ligand (e.g., naloxone).

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold incubation buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the bound radioactivity using a scintillation counter.

  • The Ki value is calculated from the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

GTPγS Binding Assay for Functional Agonist Activity

This functional assay measures the activation of G-proteins coupled to the µ-opioid receptor, providing an indication of the compound's agonist or antagonist properties.

Materials:

  • Membranes: As described for the binding assay.

  • Radioligand: [³⁵S]-GTPγS.

  • GDP: Guanosine diphosphate.

  • Test Compound: 3-(Piperidin-4-yl)benzonitrile, serially diluted.

  • Standard Agonist: Morphine or DAMGO.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Scintillation Proximity Assay (SPA) beads (optional) or Filtration Apparatus.

Protocol:

  • Incubate the cell membranes with the test compound or standard agonist and GDP for a pre-incubation period (e.g., 15-30 minutes) at 30°C.

  • Initiate the reaction by adding [³⁵S]-GTPγS.

  • Incubate for 60 minutes at 30°C.

  • Terminate the reaction by rapid filtration or by adding SPA beads.

  • Quantify the amount of [³⁵S]-GTPγS bound to the G-proteins using a scintillation counter.

  • Data are expressed as the percentage increase in [³⁵S]-GTPγS binding over basal levels. The EC50 and Emax (maximal effect) values are determined from the concentration-response curve.

cAMP Inhibition Assay for Functional Activity

This assay measures the ability of a µ-opioid receptor agonist to inhibit the production of cyclic AMP (cAMP), a downstream signaling molecule.

Materials:

  • Cells: Whole cells (e.g., CHO or HEK293) stably expressing the human µ-opioid receptor.

  • Forskolin: An adenylyl cyclase activator.

  • Test Compound: 3-(Piperidin-4-yl)benzonitrile, serially diluted.

  • Standard Agonist: Morphine.

  • cAMP Detection Kit: Commercially available kits (e.g., HTRF, ELISA, or luminescence-based).

Protocol:

  • Plate the cells in a 96- or 384-well plate and incubate overnight.

  • Pre-treat the cells with the test compound or standard agonist at various concentrations for 15-30 minutes.

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubate for a defined period (e.g., 30 minutes).

  • Lyse the cells and measure the intracellular cAMP levels according to the detection kit manufacturer's instructions.

  • The EC50 value is determined from the concentration-response curve for the inhibition of forskolin-stimulated cAMP accumulation.

Mandatory Visualizations

µ-Opioid Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the µ-opioid receptor upon agonist binding.

Mu-Opioid Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist MOR µ-Opioid Receptor Agonist->MOR Binds G_protein Gαi/oβγ MOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits K_channel K+ Channel (GIRK) G_beta_gamma->K_channel Opens Ca_channel Ca2+ Channel G_beta_gamma->Ca_channel Inhibits cAMP cAMP AC->cAMP ↓ Production Cellular_Response ↓ Neuronal Excitability (Analgesia) K_channel->Cellular_Response Hyperpolarization Ca_channel->Cellular_Response ↓ Neurotransmitter Release

Caption: Canonical Gαi/o-mediated signaling cascade of the µ-opioid receptor.

Experimental Workflow for Compound Benchmarking

The diagram below outlines a typical workflow for the in vitro characterization of a test compound against a standard reference at the µ-opioid receptor.

Experimental Workflow Start Start: Test Compound (3-(Piperidin-4-yl)benzonitrile) Binding_Assay Radioligand Binding Assay Start->Binding_Assay Functional_Assay_1 GTPγS Binding Assay Start->Functional_Assay_1 Functional_Assay_2 cAMP Inhibition Assay Start->Functional_Assay_2 Ref_Compound Reference (Morphine) Ref_Compound->Binding_Assay Ref_Compound->Functional_Assay_1 Ref_Compound->Functional_Assay_2 Data_Analysis Data Analysis: Calculate Ki, EC50, Emax Binding_Assay->Data_Analysis Functional_Assay_1->Data_Analysis Functional_Assay_2->Data_Analysis Comparison Compare to Reference Data_Analysis->Comparison Conclusion Pharmacological Profile Determination Comparison->Conclusion

Caption: A typical workflow for in vitro benchmarking of a test compound.

References

A Comparative Analysis of Piperidine vs. Pyrrolidine Analogs of Benzonitrile as Lysine-Specific Demethylase 1 (LSD1) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of piperidine and pyrrolidine analogs of benzonitrile, focusing on their activity as inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator and a promising target in oncology. The following sections present quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding of their structure-activity relationships and therapeutic potential.

Introduction to LSD1 and Benzonitrile-Based Inhibitors

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by demethylating histone H3 on lysines 4 and 9 (H3K4 and H3K9). Its dysregulation is implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention.

Benzonitrile-based compounds have emerged as a promising class of LSD1 inhibitors. These inhibitors typically feature a central benzonitrile scaffold, which can be substituted with various heterocyclic moieties, including piperidine and pyrrolidine rings. These heterocyclic rings play a crucial role in the molecule's interaction with the enzyme's active site and influence its overall pharmacological profile. This guide focuses on a direct comparison of piperidine and pyrrolidine analogs to elucidate the impact of this structural variation on inhibitory activity and other key parameters.

Comparative Quantitative Data

The following table summarizes the in vitro activity of representative piperidine and pyrrolidine analogs of benzonitrile as LSD1 inhibitors. The data is compiled from studies investigating novel reversible inhibitors of LSD1.

Compound Heterocyclic Ring LSD1 IC50 (nM) Cellular Activity (Mv1Lu cell line, IC50 in µM) Reference
Analog 1 Piperidine871.2
Analog 2 Pyrrolidine1202.5

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate greater potency.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

LSD1/CoRest Inhibitory Assay

This assay determines the in vitro potency of the compounds in inhibiting the demethylase activity of LSD1.

  • Enzyme and Substrate: Recombinant human LSD1/CoRest complex and a biotinylated histone H3 peptide (H3K4me2) are used.

  • Reaction Principle: The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the demethylation reaction, using a horseradish peroxidase (HRP)-coupled reaction. The HRP enzyme uses H₂O₂ to oxidize a substrate (e.g., Amplex Red), producing a fluorescent signal.

  • Procedure:

    • The LSD1/CoRest enzyme is incubated with the test compound at various concentrations.

    • The demethylation reaction is initiated by adding the H3K4me2 peptide substrate.

    • After a set incubation period, the reaction is stopped, and the HRP and its substrate are added.

    • The fluorescence is measured using a plate reader.

    • IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Proliferation Assay (Mv1Lu Cell Line)

This assay assesses the ability of the compounds to inhibit the growth of a cancer cell line.

  • Cell Line: Mv1Lu (mink lung epithelial cells) are commonly used to assess the antiproliferative effects of LSD1 inhibitors.

  • Procedure:

    • Mv1Lu cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds.

    • After a 72-hour incubation period, cell viability is assessed using a colorimetric assay, such as the MTT or MTS assay. This assay measures the metabolic activity of the cells, which is proportional to the number of viable cells.

    • The absorbance is read using a plate reader, and the IC₅₀ values are determined by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration.

Visual Diagrams

The following diagrams illustrate key concepts and workflows related to the comparative analysis of these LSD1 inhibitors.

LSD1_Inhibition_Pathway cluster_0 Normal Histone Regulation cluster_1 LSD1 Inhibition by Benzonitrile Analogs H3K4me2 H3K4me2 (Active Chromatin) LSD1 LSD1 Enzyme H3K4me2->LSD1 Demethylation H3K4me0 H3K4me0 (Repressed Chromatin) LSD1->H3K4me0 Inhibitor Piperidine or Pyrrolidine Analog LSD1_inhibited LSD1 Enzyme (Inhibited) Inhibitor->LSD1_inhibited Binding H3K4me2_maintained H3K4me2 Maintained (Active Chromatin) LSD1_inhibited->H3K4me2_maintained Demethylation Blocked

Caption: Signaling pathway of LSD1-mediated histone demethylation and its inhibition by benzonitrile analogs.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 Cellular Analysis Compound_Synthesis Synthesis of Piperidine & Pyrrolidine Analogs LSD1_Assay LSD1/CoRest Inhibitory Assay Compound_Synthesis->LSD1_Assay IC50_Determination Determine IC50 Values LSD1_Assay->IC50_Determination Cell_Treatment Treat Cells with Analogs IC50_Determination->Cell_Treatment Select Potent Compounds Cell_Culture Culture Mv1Lu Cells Cell_Culture->Cell_Treatment Proliferation_Assay Cell Proliferation Assay (MTT/MTS) Cell_Treatment->Proliferation_Assay Cellular_IC50 Determine Cellular IC50 Proliferation_Assay->Cellular_IC50

Caption: Experimental workflow for the evaluation of benzonitrile analogs as LSD1 inhibitors.

Discussion and Conclusion

The presented data indicates that both piperidine and pyrrolidine analogs of benzonitrile are effective inhibitors of LSD1. In the specific examples cited, the piperidine analog (Analog 1) demonstrated slightly higher potency in both the enzymatic and cellular assays compared to its pyrrolidine counterpart (Analog 2). This suggests that the six-membered piperidine ring may provide a more optimal conformation for binding to the active site of LSD1 in this particular scaffold.

However, it is crucial to note that these findings are based on a limited set of analogs and that the structure-activity relationship can be highly dependent on the overall molecular structure and substitution patterns. Further studies, including co-crystallization of the inhibitors with LSD1, would be beneficial to elucidate the precise binding modes and rationalize the observed differences in potency.

Navigating Kinase Inhibitor Selectivity: A Comparative Guide to the Off-Target Effects of 3-(Piperidin-4-yl)benzonitrile-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to developing safe and effective therapeutics. This guide provides a comparative analysis of the off-target effects of compounds based on the 3-(Piperidin-4-yl)benzonitrile scaffold, with a primary focus on the well-characterized JAK inhibitor, Ruxolitinib. We present quantitative data, detailed experimental protocols, and visual workflows to aid in the critical evaluation of kinase inhibitor promiscuity.

The 3-(Piperidin-4-yl)benzonitrile core is a key pharmacophore in a number of potent kinase inhibitors, most notably Ruxolitinib, a U.S. FDA-approved inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2).[1][2] These kinases are critical nodes in the JAK-STAT signaling pathway, which regulates cellular processes like proliferation, differentiation, and immunity.[2] Dysregulation of this pathway is implicated in myeloproliferative neoplasms and inflammatory diseases.[1][3] While the on-target efficacy of these inhibitors is well-documented, their interaction with unintended kinases—so-called "off-target" effects—can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[3]

Comparative Kinase Selectivity Profiles

To provide a clear comparison, this section details the inhibitory activity of Ruxolitinib and other relevant JAK inhibitors, Fedratinib and Baricitinib, against their primary targets and a panel of off-target kinases. While Fedratinib and Baricitinib do not share the exact 3-(Piperidin-4-yl)benzonitrile core, they are functionally analogous as JAK inhibitors and provide a valuable benchmark for selectivity.

The data for Ruxolitinib is derived from a comprehensive KINOMEscan™ screen, which measures the dissociation constant (Kd) as an indicator of binding affinity. A lower Kd value signifies a stronger interaction. For Fedratinib and Baricitinib, IC50 values are presented, representing the concentration required to inhibit kinase activity by 50%.

Ruxolitinib: On-Target and Off-Target Kinase Binding Affinity
Kinase TargetKd (nM)Kinase FamilyNotes
JAK2 0.0 Tyrosine KinasePrimary Target
TYK2 0.9 Tyrosine KinasePrimary Target
JAK3 2.0 Tyrosine KinaseHigh Affinity
JAK1 3.4 Tyrosine KinasePrimary Target
MAP3K241.0Serine/Threonine KinaseOff-Target
CAMK2A46.0Serine/Threonine KinaseOff-Target
ROCK252.0Serine/Threonine KinaseOff-Target
ROCK160.0Serine/Threonine KinaseOff-Target
DCAMKL168.0Serine/Threonine KinaseOff-Target
DAPK172.0Serine/Threonine KinaseOff-Target
DAPK389.0Serine/Threonine KinaseOff-Target
CAMK2D90.0Serine/Threonine KinaseOff-Target
LRRK2 (G2019S)90.0Serine/Threonine KinaseOff-Target
DAPK297.0Serine/Threonine KinaseOff-Target
GAK99.0Serine/Threonine KinaseOff-Target
Data sourced from DiscoveRx KINOMEscan™ screen.[4]
Comparative Selectivity of JAK Inhibitors
CompoundPrimary Target(s)IC50 (nM) - JAK1IC50 (nM) - JAK2IC50 (nM) - JAK3IC50 (nM) - TYK2Notable Off-Targets
Ruxolitinib JAK1/JAK23.32.842819ROCK1, ROCK2, CAMK2A/D, DAPK1/2/3[4][5]
Fedratinib JAK2>30003>10000580BRD4 (IC50 = 130 nM)[6][7]
Baricitinib JAK1/JAK25.95.7>40053PKN2, PDE10A[8][9]
IC50 values are compiled from various sources and assays; direct comparison should be made with caution.

Experimental Protocols

The determination of kinase inhibitor selectivity is crucial for preclinical drug development. A widely used method is the in vitro kinase activity assay, which measures the enzymatic activity of a kinase in the presence of an inhibitor. The ADP-Glo™ Kinase Assay is a common luminescence-based platform for this purpose.

Protocol: In Vitro Kinase Activity Assay (Luminescence-Based using ADP-Glo™)

This protocol outlines a general procedure for measuring the inhibitory activity of a compound against a panel of kinases.

1. Materials:

  • Purified recombinant kinases

  • Kinase-specific peptide or protein substrates

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., 3-(Piperidin-4-yl)benzonitrile derivative)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Opaque multi-well plates (e.g., 384-well)

  • Plate reader with luminescence detection capabilities

2. Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, followed by a 1:3 serial dilution for a 10-point dose-response curve. A "no inhibitor" control with DMSO alone should be included.

  • Kinase Reaction Setup:

    • In a multi-well plate, add the kinase, its specific substrate, and the kinase buffer. The optimal concentrations for each component should be determined empirically.

    • Add the serially diluted test compound or DMSO control to the appropriate wells.

    • Allow the plate to incubate for approximately 10 minutes at room temperature to permit the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding the ATP/substrate mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction incubation, add the ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides the necessary components (luciferase/luciferin) for the luminescence reaction.

    • Incubate for 30-60 minutes at room temperature to allow for the development of a stable luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader. The intensity of the luminescent signal is directly proportional to the amount of ADP produced, and thus to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[10][11][12][13][14]

Visualizing Workflows and Pathways

To better illustrate the processes involved in assessing off-target effects and the primary signaling pathway of these compounds, the following diagrams are provided in Graphviz DOT language.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: In Vivo & Safety Assessment A Compound Library (e.g., 3-(Piperidin-4-yl)benzonitrile derivatives) B High-Throughput Kinome Screen (e.g., KINOMEscan™, ADP-Glo™) A->B C Generate Selectivity Profile (IC50 / Kd values) B->C D Identify Potential Off-Targets (Kinases with significant inhibition) C->D E Cell-Based Assays (Phenotypic screening, target engagement) D->E F Confirm Off-Target Phenotype (e.g., using CRISPR, siRNA) E->F G Animal Models F->G H Assess Efficacy and Toxicity G->H I Correlate Phenotype with Off-Target Activity H->I

Caption: A generalized workflow for identifying and validating the off-target effects of kinase inhibitors.

JAK_STAT_Pathway cluster_cell Cell Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits STAT_P p-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Transcription Gene Transcription (Proliferation, Immunity, etc.) Nucleus->Transcription Initiates

References

Safety Operating Guide

Prudent Disposal of 3-(Piperidin-4-yl)benzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a procedural framework for the safe disposal of 3-(Piperidin-4-yl)benzonitrile (CAS No. 370864-72-5), a compound featuring both a piperidine ring and a nitrile group. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of its constituent functional groups: piperidines and organic nitriles.

Core Safety and Handling Principles

Before initiating any disposal procedures, it is imperative to handle 3-(Piperidin-4-yl)benzonitrile with appropriate caution. Piperidine itself is a flammable, toxic, and corrosive substance.[1][2][3][4][5] Organic nitriles can be toxic and may release hydrogen cyanide upon decomposition or reaction with certain chemicals. Therefore, all handling and disposal operations must be conducted within a certified chemical fume hood, and appropriate Personal Protective Equipment (PPE) must be worn at all times.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:

PPE CategorySpecification
Eye Protection Chemical safety goggles with a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Check glove compatibility charts for specific breakthrough times.
Body Protection A flame-retardant laboratory coat. For larger quantities or potential for splashing, a chemical-resistant apron or suit is recommended.
Respiratory Use in a well-ventilated area is crucial. If vapors or dust are generated and cannot be controlled by local exhaust ventilation, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Properly label a dedicated waste container for 3-(Piperidin-4-yl)benzonitrile and any materials contaminated with it (e.g., pipette tips, weighing paper, contaminated gloves).

  • The label should clearly state "Hazardous Waste," the chemical name "3-(Piperidin-4-yl)benzonitrile," and the associated hazards (e.g., "Toxic," "Flammable").

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. In-Lab Neutralization (for small quantities, if permissible):

  • While not a substitute for professional disposal, small spills may be managed in the lab. Given the nitrile functionality, hydrolysis can convert the nitrile group to a less toxic carboxylic acid or amide.[6][7][8] This should only be performed by trained personnel and in accordance with institutional guidelines.

  • A potential, though not explicitly tested for this compound, method for small-scale decontamination of surfaces could involve wiping with a solution of sodium hypochlorite (bleach), followed by a thiosulfate quench and copious amounts of water. Consult with your EHS office before attempting any in-lab neutralization.

3. Spill Management:

  • In the event of a spill, evacuate the immediate area and alert colleagues.

  • For small spills, if you are trained and equipped to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Do not use combustible materials like paper towels to absorb the spill.

  • Once absorbed, carefully collect the material into the designated hazardous waste container using non-sparking tools.

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • For large spills, evacuate the laboratory and contact your institution's EHS or emergency response team immediately.

4. Final Disposal:

  • The primary and recommended method for the disposal of 3-(Piperidin-4-yl)benzonitrile is through a licensed hazardous waste disposal company.

  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials, heat, and ignition sources.

  • Follow your institution's procedures for scheduling a hazardous waste pickup.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of 3-(Piperidin-4-yl)benzonitrile.

G Disposal Workflow for 3-(Piperidin-4-yl)benzonitrile start Start: Handling of 3-(Piperidin-4-yl)benzonitrile assess Assess Risks & Wear Appropriate PPE start->assess waste_gen Waste Generation (e.g., unused chemical, contaminated items) assess->waste_gen spill Accidental Spill assess->spill if spill occurs segregate Segregate and Label Hazardous Waste Container waste_gen->segregate small_spill Small Spill? spill->small_spill large_spill Large Spill: Evacuate & Call EHS small_spill->large_spill No contain Contain Spill with Inert Absorbent small_spill->contain Yes collect Collect Waste into Labeled Container contain->collect decon Decontaminate Spill Area collect->decon collect->segregate decon->segregate storage Store in Designated Hazardous Waste Area segregate->storage pickup Arrange for Pickup by Licensed Waste Disposal storage->pickup end End: Proper Disposal pickup->end

Disposal Workflow Diagram

Disclaimer: This information is intended as a guide and is not a substitute for a formal risk assessment or the guidance of your institution's Environmental Health and Safety department. Always consult your institution's specific protocols and the relevant Safety Data Sheets for the chemicals you are working with.

References

Personal protective equipment for handling 3-(Piperidin-4-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 3-(Piperidin-4-yl)benzonitrile. The following procedures are based on best practices for handling analogous chemical compounds and are intended to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous compounds, 3-(Piperidin-4-yl)benzonitrile is anticipated to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[2][4] A comprehensive suite of PPE is mandatory for all personnel handling this compound.

Summary of Potential Hazards and Recommended PPE:

Hazard CategoryPotential HazardRecommended Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[2][4]Eye/Face Protection: Chemical splash goggles or a face shield.[5][6] Skin Protection: Chemical-resistant gloves (nitrile or neoprene recommended), double-gloving is advised. Disposable lab coat or gown.[5][7] Respiratory Protection: Use in a well-ventilated area or with a certified fume hood. An N95 respirator may be required for handling powders or creating aerosols.[5][7]
Skin Corrosion/Irritation May cause skin irritation.[1][4]Gloves: Chemical-resistant gloves. Clothing: Lab coat or chemical-resistant suit.[5][8]
Serious Eye Damage/Irritation May cause serious eye irritation.[1][4]Eye Protection: Chemical splash goggles or a face shield.[6]

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following experimental protocols is critical to minimize exposure risk.

1. Preparation and Engineering Controls:

  • Work within a certified chemical fume hood to minimize inhalation exposure.

  • Ensure safety shower and eyewash stations are readily accessible.

  • Prepare all necessary equipment and reagents before handling the compound.

  • Designate a specific area for handling 3-(Piperidin-4-yl)benzonitrile to prevent cross-contamination.

2. Donning PPE: A meticulous donning sequence is crucial to ensure complete protection.

cluster_donning Donning PPE Workflow Prep 1. Hand Hygiene: Wash hands thoroughly. Gown 2. Lab Coat/Gown: Securely fasten. Prep->Gown Respirator 3. Respirator (if required): Perform a fit-check. Gown->Respirator EyePro 4. Eye/Face Protection: Wear goggles or face shield. Respirator->EyePro Gloves1 5. Inner Gloves: Don first pair of gloves. EyePro->Gloves1 Gloves2 6. Outer Gloves: Don second pair over the first. Gloves1->Gloves2 cluster_workflow Safe Handling and Disposal Workflow Prep Preparation (Fume Hood, PPE) Handling Chemical Handling (Weighing, Transferring) Prep->Handling Decon Decontamination (Work Surfaces, Equipment) Handling->Decon Waste Waste Collection (Segregated Hazardous Waste) Decon->Waste Disposal Final Disposal (EHS Pickup) Waste->Disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Piperidin-4-yl)benzonitrile
Reactant of Route 2
Reactant of Route 2
3-(Piperidin-4-yl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.